molecular formula C11H11NO B148666 1,4-Dimethylquinolin-2(1h)-one CAS No. 2584-47-6

1,4-Dimethylquinolin-2(1h)-one

Cat. No.: B148666
CAS No.: 2584-47-6
M. Wt: 173.21 g/mol
InChI Key: CEONKCOBRZOYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethylquinolin-2(1H)-one (CAS Number: 2584-47-6) is an N -methylated quinolin-2-one derivative of interest in medicinal chemistry and biological research. With a molecular formula of C 11 H 11 NO and a molecular weight of 173.21 g/mol, this compound serves as a key scaffold for investigating structure-activity relationships . The quinolin-2-one core is a privileged structure in drug discovery, and N -methylation, as found in this compound, has been shown in related analogues to significantly improve inhibitory potency against certain enzymes compared to non-methylated counterparts . Researchers can utilize this compound to explore the biological activities associated with the quinolinone class, which includes the inhibition of therapeutic targets such as Quinone Reductase 2 (QR2) and phosphodiesterase 3 (PDE3) . Inhibition of these enzymes is relevant to developing potential chemopreventive agents and cardiotonic drugs, respectively . The compound's structure allows for study as a building block or intermediate in the synthesis of more complex molecules for pharmacological evaluation. This product is intended for research purposes in a controlled laboratory environment only. It is strictly for in vitro use and is not classified as a drug, cosmetic, or medicinal product. It is not intended for human or veterinary diagnostic or therapeutic uses of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-7-11(13)12(2)10-6-4-3-5-9(8)10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEONKCOBRZOYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=CC=CC=C12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180492
Record name 2(1H)-Quinolinone, 1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819505
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2584-47-6
Record name 1,4-Dimethyl-2-quinolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002584476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2584-47-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-Quinolinone, 1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DIMETHYL-2-QUINOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WT6AG3ZQJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Putative Mechanism of Action of 1,4-Dimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the basis of a multitude of biologically active compounds with therapeutic potential across oncology, inflammation, and infectious diseases. While the biological activities of many substituted quinolinones have been extensively studied, the specific mechanism of action for 1,4-Dimethylquinolin-2(1H)-one remains unelucidated in publicly available literature. This technical guide synthesizes the current understanding of the broader quinolin-2(1H)-one class to propose a putative mechanism of action for this compound, focusing on its potential as a kinase inhibitor within critical cell signaling pathways. We further provide a comprehensive, field-proven experimental framework for the systematic investigation and validation of this hypothesized mechanism, designed to meet the rigorous standards of contemporary drug discovery and development.

Introduction: The Quinolin-2(1H)-one Core - A Scaffold of Diverse Bioactivity

The quinolin-2(1H)-one moiety is a recurring motif in a vast array of pharmacologically active agents.[1][2] Its rigid, bicyclic structure provides a versatile platform for chemical modification, allowing for the fine-tuning of its interaction with various biological targets. The biological activities attributed to this class of compounds are remarkably diverse, ranging from antitumor and anti-inflammatory to antiplatelet and antidepressant effects.[1] A significant body of research points towards the ability of quinolinone derivatives to function as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[3][4][5]

The specific biological activity of a quinolinone derivative is exquisitely dependent on the nature and position of its substituents. For instance, various analogs have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), key players in many cancers.[4] Others have been shown to target the PI3K/Akt/mTOR pathway, a central node in cell growth and survival signaling.[5][6] The substitution at the N-1 and C-4 positions, as seen in this compound, is known to be a critical determinant of target specificity and potency.

Hypothesized Mechanism of Action: this compound as a Putative Kinase Inhibitor

In the absence of direct experimental evidence for this compound, we can infer a plausible mechanism of action by examining structurally related compounds. The presence of the N-methyl group suggests metabolic stability, while the methyl group at the C-4 position can influence the compound's interaction with the ATP-binding pocket of protein kinases.

One of the most compelling hypotheses is that This compound acts as an inhibitor of one or more protein kinases within the PI3K/Akt/mTOR signaling cascade. This pathway is frequently dysregulated in cancer and other diseases. The rationale for this hypothesis is supported by the discovery of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt, highlighting the potential of the C-4 substituted quinolinone scaffold to modulate this critical kinase.[6] While the 4-methyl group of our target compound is distinct from the 4-phenyl group, it could still facilitate binding to the kinase domain, potentially through hydrophobic interactions.

An alternative, yet equally plausible, hypothesis is the inhibition of receptor tyrosine kinases such as EGFR or related family members. Numerous quinolin-2(1H)-one derivatives have demonstrated potent dual inhibition of EGFR and HER-2.[4] The overall shape and electronic properties conferred by the 1,4-dimethyl substitution pattern could favor binding to the ATP-pocket of these receptors.

The following sections will detail a comprehensive experimental strategy to systematically test these hypotheses and elucidate the precise molecular mechanism of this compound.

A Rigorous Experimental Framework for Mechanistic Elucidation

To validate the hypothesized mechanism of action, a multi-pronged approach is essential. The following experimental workflow is designed to be a self-validating system, with each stage providing crucial data to inform the next.

Initial Target Class Identification: Broad Kinase Panel Screening

The logical first step is to determine if this compound exhibits kinase inhibitory activity. A broad-panel kinase screen against a diverse set of human kinases (e.g., a panel of over 400 kinases) will provide an unbiased initial assessment of its target profile.

Experimental Protocol: Kinome-Wide Inhibitor Binding Assay

  • Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Assay Execution: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology Corp.) for a competitive binding assay (e.g., KINOMEscan™) at a concentration of 1 µM.

  • Data Analysis: Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases showing >70% inhibition.

  • Causality Check: The inclusion of a large, diverse kinase panel serves as an internal control. Specific inhibition of a few related kinases, as opposed to broad, non-specific inhibition, provides confidence in the data's validity.

Target Validation and Potency Determination: In Vitro Kinase Assays

Once putative kinase targets are identified, the next step is to validate these interactions and determine the potency of inhibition using in vitro enzymatic assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for Akt1)

  • Reagents: Recombinant human Akt1, ATP, and a suitable substrate peptide (e.g., Crosstide).

  • Assay Setup: In a 96-well plate, combine recombinant Akt1 with varying concentrations of this compound (e.g., 10-point, 3-fold serial dilution from 100 µM).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP and the substrate peptide. Incubate at 30°C for 60 minutes.

  • Detection: Quantify substrate phosphorylation using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.

  • IC50 Determination: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Self-Validation: The sigmoidal dose-response curve is a self-validating feature. A well-defined curve with a clear upper and lower plateau indicates a specific inhibitory effect.

Cellular Target Engagement and Pathway Analysis

Demonstrating that this compound can engage its target in a cellular context and modulate downstream signaling is a critical step.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7, which has a constitutively active PI3K/Akt pathway) to 70-80% confluency.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for a defined period (e.g., 2 hours).

  • Lysate Preparation: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-Akt Ser473, total Akt) and key downstream effectors (e.g., p-PRAS40, p-S6K).

  • Detection and Analysis: Use chemiluminescence or fluorescence to detect the protein bands and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

  • Trustworthiness: A dose-dependent decrease in the phosphorylation of the direct substrate and downstream effectors, without a change in the total protein levels, provides strong evidence of on-target pathway inhibition.

Cellular Phenotypic Assays

The final stage of this initial mechanistic investigation is to assess the phenotypic consequences of target engagement in a cellular context.

Experimental Protocol: Cell Proliferation Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Measure cell viability using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay.

  • GI50 Determination: Calculate the concentration of the compound that causes 50% growth inhibition (GI50).

  • Self-Validation: A clear dose-dependent inhibition of cell proliferation, consistent with the timing and concentration required for target inhibition, validates the biological consequence of the compound's mechanism of action.

Visualizing the Hypothesized Mechanism and Experimental Workflow

Hypothesized Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt p (T308) mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt p (S473) S6K S6K mTORC1->S6K p Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth Quinolinone This compound Quinolinone->Akt Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Hypothesize Kinase Inhibition Kinase_Screen Broad Kinase Panel Screening Start->Kinase_Screen Target_Validation In Vitro Kinase Inhibition Assays (IC50) Kinase_Screen->Target_Validation Identify Putative Targets Cellular_Engagement Cellular Target Engagement (Western Blot) Target_Validation->Cellular_Engagement Validate & Quantify Potency Phenotypic_Assay Cellular Phenotypic Assays (e.g., Proliferation) Cellular_Engagement->Phenotypic_Assay Confirm Pathway Modulation Conclusion Conclusion: Elucidated Mechanism of Action Phenotypic_Assay->Conclusion Correlate with Biological Effect

Caption: A systematic workflow for the mechanistic elucidation of this compound.

Quantitative Data Summary of Related Compounds

While no direct data exists for this compound, the following table summarizes the inhibitory concentrations of structurally related quinolinone derivatives against various kinases, providing a benchmark for future studies.

CompoundTarget(s)IC50/EC50Cell LineReference
4-phenylquinolin-2(1H)-oneAkt (allosteric)IC50 = 6 µM-[6]
Quinolin-2(1H)-one derivative 5aEGFR/HER-2IC50 = 87 nM (EGFR), 33 nM (HER-2)MCF-7[4]
Quinoline 1mTORC1IC50 = 5 µM-[3]
Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one (NU7441)DNA-PKIC50 = 30 nM-[7]

Conclusion

The quinolin-2(1H)-one scaffold represents a fertile ground for the discovery of novel therapeutic agents. Although the specific mechanism of action of this compound is yet to be determined, the existing body of literature on related compounds strongly suggests its potential as a kinase inhibitor. The comprehensive experimental framework detailed in this guide provides a robust and scientifically rigorous path to unraveling its molecular mechanism. The elucidation of its precise biological target(s) and pathway effects will be instrumental in guiding its future development as a potential therapeutic candidate.

References

A Technical Guide to the Synthesis of Novel 1,4-Dimethylquinolin-2(1H)-one Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Quinolin-2(1H)-one Scaffold in Medicinal Chemistry

The quinolin-2(1H)-one, also known as carbostyril, represents a privileged heterocyclic scaffold in the landscape of medicinal chemistry.[1][2] Its rigid bicyclic structure, composed of a fused benzene and pyridinone ring, provides a unique three-dimensional arrangement for the presentation of functional groups, enabling precise interactions with a variety of biological targets. This structural motif is found in a wide array of natural products and has been extensively utilized in the development of synthetic compounds with diverse pharmacological activities.[2][3] Notably, quinolin-2(1H)-one derivatives have demonstrated efficacy as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][2][4][5]

Significance of the 1,4-Dimethyl Substitution Pattern

The decoration of the quinolin-2(1H)-one core with specific substituents can profoundly influence its physicochemical properties and biological activity. The 1,4-dimethyl substitution pattern is of particular interest to medicinal chemists. The methylation at the N-1 position blocks the potential for hydrogen bond donation, which can enhance membrane permeability and oral bioavailability. Furthermore, the methyl group at the C-4 position introduces a strategic steric and electronic feature that can modulate target binding and metabolic stability. This specific substitution pattern has been explored for its potential in developing novel therapeutic agents.[6]

Objectives of this Guide

This technical guide provides a comprehensive overview of the synthesis of 1,4-dimethylquinolin-2(1H)-one and its novel derivatives. As a Senior Application Scientist, the aim is to deliver not just a series of protocols, but a deeper understanding of the underlying chemical principles and strategic considerations that inform the synthetic design. This document will cover:

  • A comparative analysis of classical and modern synthetic strategies for accessing the quinolinone core.

  • A detailed, step-by-step protocol for a reliable and scalable synthesis of this compound.

  • Methodologies for the strategic derivatization of the core structure to explore structure-activity relationships (SAR).

  • Guidance on the characterization and data interpretation of the synthesized compounds.

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the this compound scaffold in their discovery programs.

Retrosynthetic Analysis and Strategic Approaches

Key Disconnections of the Quinolinone Core

A retrosynthetic analysis of the this compound core reveals several potential bond disconnections that form the basis of various synthetic strategies. The most common approaches involve the formation of the pyridinone ring onto a pre-existing aniline derivative.

Common Synthetic Strategies: A Comparative Overview

Several named reactions have been established for the synthesis of quinoline and quinolinone derivatives.[7][8] The choice of a particular strategy often depends on the desired substitution pattern, availability of starting materials, and scalability.

  • Conrad-Limpach-Knorr Synthesis: This classical method involves the condensation of anilines with β-ketoesters.[9] The reaction conditions, particularly temperature, can be modulated to favor the formation of either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr).[9][10][11] This approach is highly versatile and allows for a wide range of substituents on both the aniline and the β-ketoester components.

  • Friedländer Annulation: The Friedländer synthesis is another powerful method for constructing the quinoline ring system. It involves the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.[8][12][13] This reaction is typically catalyzed by acid or base and offers a direct route to functionalized quinolines.[13][14]

  • Palladium-Catalyzed Cyclization Reactions: Modern synthetic chemistry has introduced palladium-catalyzed methods for the construction of the quinolinone core. These reactions often involve the intramolecular cyclization of appropriately substituted anilides or the cross-coupling of anilines with α,β-unsaturated esters.[15] While these methods can offer high efficiency and functional group tolerance, they may require more specialized starting materials and catalysts.

Selected Strategy for this Guide: Modified Knorr Synthesis

For the synthesis of this compound, a modified Knorr synthesis is a highly effective and reliable approach. This strategy was chosen for its straightforward execution, use of readily available starting materials, and amenability to scale-up. The key steps involve the formation of a β-ketoanilide followed by an acid-catalyzed intramolecular cyclization.

Mechanistic Deep Dive: The Modified Knorr Synthesis

The synthesis of this compound via the modified Knorr synthesis is a two-step process. Understanding the mechanism of each step is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Formation of the β-Ketoanilide

The first step involves the reaction of N-methylaniline with ethyl acetoacetate. This reaction proceeds via a nucleophilic acyl substitution at the ester carbonyl of ethyl acetoacetate by the nitrogen of N-methylaniline. The reaction is typically driven to completion by the removal of the ethanol byproduct.

Step 2: Intramolecular Cyclization

The second and final step is the acid-catalyzed intramolecular cyclization of the resulting β-ketoanilide. A strong acid, such as sulfuric acid, is used to promote the reaction. The mechanism involves the protonation of the ketone carbonyl, which activates the molecule for an intramolecular electrophilic aromatic substitution reaction. The aniline ring acts as the nucleophile, attacking the activated carbonyl carbon to form a six-membered ring intermediate. Subsequent dehydration leads to the formation of the aromatic pyridinone ring, yielding the final this compound product.[16]

Rationale for Experimental Choices

The choice of sulfuric acid as the cyclizing agent is based on its ability to act as both a strong acid and a dehydrating agent, facilitating both the cyclization and the subsequent aromatization steps. The reaction temperature is also a critical parameter that needs to be carefully controlled to ensure efficient cyclization while minimizing potential side reactions.

Detailed Experimental Protocol

Materials and Instrumentation
  • Materials: N-methylaniline, ethyl acetoacetate, concentrated sulfuric acid, ethanol, sodium bicarbonate, anhydrous magnesium sulfate, and all solvents should be of reagent grade and used without further purification.

  • Instrumentation: Standard laboratory glassware, heating mantles with magnetic stirrers, rotary evaporator, and analytical instrumentation for characterization (e.g., NMR, IR, and mass spectrometry).

Step-by-Step Synthesis of this compound

Step 1: Synthesis of N-methyl-N-(3-oxobutanoyl)aniline

  • In a round-bottom flask equipped with a reflux condenser, combine N-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess ethyl acetoacetate and the ethanol byproduct under reduced pressure using a rotary evaporator. The crude N-methyl-N-(3-oxobutanoyl)aniline is obtained as a viscous oil and can be used in the next step without further purification.

Step 2: Cyclization to this compound

  • To a clean, dry round-bottom flask, add the crude N-methyl-N-(3-oxobutanoyl)aniline from the previous step.

  • Carefully add concentrated sulfuric acid (5-10 volumes) to the flask while cooling in an ice bath to control the exothermic reaction.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour.

  • After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate out of the solution as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to afford pure this compound as a white to off-white solid.

Characterization Data and Expected Results

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.[17]

Analytical Technique Expected Results
Appearance White to off-white crystalline solid
Melting Point 126-128 °C[17]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.8-7.2 (m, 4H, Ar-H), 6.3 (s, 1H, C3-H), 3.7 (s, 3H, N-CH₃), 2.5 (s, 3H, C4-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 163 (C=O), 145, 140, 130, 128, 122, 121, 115, 114 (Ar-C), 29 (N-CH₃), 18 (C4-CH₃)
Mass Spectrometry (ESI+) m/z: 174.09 [M+H]⁺

Synthesis of Novel Derivatives: Post-Core-Structure Modification

The this compound core provides a versatile platform for further derivatization to explore SAR. Two common strategies for introducing diversity are halogenation and cross-coupling reactions.

Rationale for Derivatization

Introducing substituents at various positions of the quinolinone ring can significantly impact the molecule's biological activity. Halogenation can alter the electronic properties and lipophilicity of the compound, while cross-coupling reactions allow for the introduction of a wide range of aryl and heteroaryl groups, which can probe for additional binding interactions with the target protein.

Strategy 1: Halogenation at the C6 and C8 Positions

Electrophilic aromatic halogenation of the this compound core is a straightforward method to introduce halogen atoms, typically at the C6 and C8 positions of the benzene ring.[18][19]

Experimental Protocol: Electrophilic Bromination

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

  • Add N-bromosuccinimide (NBS) (1.1 eq for mono-bromination, 2.2 eq for di-bromination) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous magnesium sulfate.

  • Purify the product by column chromatography on silica gel to obtain the desired brominated derivative(s).

Strategy 2: Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Appendages

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[20][21] By first introducing a halogen (e.g., bromine) onto the quinolinone core, this position can then be used as a handle for coupling with various boronic acids to introduce a wide range of aryl and heteroaryl substituents.[15][22][23]

Experimental Protocol

  • To a reaction vessel, add the brominated this compound derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to reflux for 8-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous magnesium sulfate.

  • Purify the product by column chromatography on silica gel to yield the desired coupled product.

Workflow Visualization

Synthesis_Workflow cluster_core Core Synthesis cluster_derivatization Derivatization N-methylaniline N-methylaniline β-Ketoanilide β-Ketoanilide N-methylaniline->β-Ketoanilide Reflux Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->β-Ketoanilide Reflux 1,4-DMQ This compound β-Ketoanilide->1,4-DMQ H₂SO₄, Δ Halogenation Electrophilic Halogenation (NBS) 1,4-DMQ->Halogenation Halogenated_DMQ Halogenated Derivative Halogenation->Halogenated_DMQ CrossCoupling Suzuki-Miyaura Cross-Coupling Coupled_DMQ Aryl/Heteroaryl Derivative CrossCoupling->Coupled_DMQ Halogenated_DMQ->CrossCoupling

Caption: Synthetic workflow for this compound and its derivatives.

Structure-Activity Relationship (SAR) Insights and Future Directions

Interpreting Preliminary SAR Data

The synthesized derivatives should be evaluated in relevant biological assays to determine their activity. By comparing the activity of the parent this compound with its halogenated and cross-coupled derivatives, initial SAR trends can be established. Key questions to address include:

  • Does the position of the substituent on the benzene ring affect activity?

  • How do different halogens (e.g., Br vs. Cl) influence potency and other properties?

  • What types of aryl or heteroaryl groups at the coupled position enhance or diminish activity?

Future Synthetic Targets and Hypothesis-Driven Design

The initial SAR data will guide the design of the next generation of compounds. For example, if a particular substitution pattern is found to be beneficial, further analogs can be synthesized to optimize that interaction. Computational modeling and docking studies can also be employed to rationalize the observed SAR and to predict new, more potent derivatives.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis of novel this compound derivatives. By combining a robust and scalable synthesis of the core structure with versatile methods for derivatization, researchers can efficiently generate a library of compounds for biological evaluation. The insights gained from SAR studies will be instrumental in advancing the development of new therapeutic agents based on this privileged scaffold.

References

An In-Depth Technical Guide to Elucidating the Biological Targets of 1,4-Dimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Enigmatic Potential of a Privileged Scaffold

The quinolin-2(1H)-one core is a well-established privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Within this vast chemical space, 1,4-Dimethylquinolin-2(1H)-one presents as a compound of significant interest. However, its specific biological targets remain largely uncharacterized in publicly available literature. This guide, therefore, serves as a comprehensive roadmap for researchers, outlining a systematic and scientifically rigorous approach to identify and validate the molecular targets of this compound. By leveraging knowledge from structurally related compounds and employing state-of-the-art target deconvolution methodologies, we can illuminate the mechanism of action of this intriguing molecule and unlock its full therapeutic potential.

Hypothesis Generation: Inferring Potential Targets from Chemical Neighbors

In the absence of direct evidence, a logical starting point for target identification is to examine the known biological activities of structurally analogous compounds. The quinolin-2(1H)-one scaffold is a recurring motif in a number of kinase inhibitors. Notably, derivatives of this core have been reported to inhibit key signaling proteins implicated in cancer and other diseases.

1.1. The PI3K/Akt/mTOR Pathway: A Prime Suspect

Several lines of evidence point towards the PI3K/Akt/mTOR signaling cascade as a potential target network for quinolinone derivatives. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

  • Akt Inhibition: A significant finding is the identification of 4-phenylquinolin-2(1H)-one, a close structural relative of our compound of interest, as a highly specific allosteric inhibitor of Akt. This compound was shown to interact with the PH domain of Akt, inducing a conformational change that prevents its phosphorylation and activation. Given the structural similarity, it is plausible that this compound could exhibit a similar mode of action.

  • mTOR Inhibition: The mammalian target of rapamycin (mTOR) is another key kinase in this pathway. A potent and selective mTOR inhibitor, Torin1, was developed from a quinoline-based scaffold, demonstrating the tractability of this chemical class for targeting mTOR.

1.2. Receptor Tyrosine Kinases: EGFR and HER-2

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are critical drivers of cell proliferation and are frequently overexpressed or mutated in various cancers. Novel quinolin-2(1H)-one derivatives have been designed and synthesized as dual inhibitors of EGFR and HER-2, displaying potent antiproliferative activity against cancer cell lines.

The following diagram illustrates the potential, hypothesized signaling pathways that may be modulated by this compound, based on the known activities of related compounds.

G cluster_0 Potential Upstream Regulation cluster_1 Core Intracellular Signaling Cascade cluster_2 Downstream Cellular Processes EGFR_HER2 EGFR / HER-2 PI3K PI3K EGFR_HER2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Metabolism Metabolism mTOR->Metabolism 1_4_DMQ This compound 1_4_DMQ->EGFR_HER2 Potential Inhibition 1_4_DMQ->Akt Potential Allosteric Inhibition 1_4_DMQ->mTOR Potential Inhibition

Caption: Hypothesized signaling pathways potentially targeted by this compound.

Experimental Workflow for Target Identification and Validation

A multi-pronged approach combining direct biochemical methods with cell-based assays is essential for robust target identification and validation. The following workflow provides a systematic guide for researchers.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation (Biochemical) cluster_2 Phase 3: Target Validation (Cellular) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Putative_Targets Putative Protein Targets Affinity_Chromatography->Putative_Targets Chemical_Proteomics Chemical Proteomics (e.g., Kinobeads) Chemical_Proteomics->Putative_Targets Recombinant_Protein_Assay Recombinant Protein Kinase Assays Cellular_Thermal_Shift Cellular Thermal Shift Assay (CETSA) Recombinant_Protein_Assay->Cellular_Thermal_Shift Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Binding_Assay->Cellular_Thermal_Shift Western_Blot Western Blotting for Pathway Modulation Cellular_Thermal_Shift->Western_Blot Phenotypic_Assay Phenotypic Assays (e.g., Proliferation, Apoptosis) Western_Blot->Phenotypic_Assay Validated_Target Validated Biological Target(s) Phenotypic_Assay->Validated_Target Start Start: this compound Start->Affinity_Chromatography Start->Chemical_Proteomics Putative_Targets->Recombinant_Protein_Assay Putative_Targets->Binding_Assay

Caption: A systematic experimental workflow for the identification and validation of biological targets.

2.1. Phase 1: Unbiased Target Identification

The initial phase aims to identify potential binding partners of this compound from a complex biological mixture without prior bias.

2.1.1. Affinity Chromatography Coupled with Mass Spectrometry

This classical and powerful technique involves immobilizing the small molecule of interest to a solid support to "pull down" its binding partners from a cell lysate.

Experimental Protocol: Synthesis of Affinity Probe and Pull-Down Assay

  • Synthesis of an Amine-Functionalized Linker: To enable immobilization, a derivative of this compound bearing a linker with a terminal amine group needs to be synthesized. The position of the linker should be carefully chosen to minimize disruption of potential protein binding.

  • Immobilization to NHS-activated Sepharose Beads: The amine-functionalized compound is covalently coupled to N-hydroxysuccinimide (NHS)-activated Sepharose beads.

  • Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line known to have activated PI3K/Akt signaling) and prepare a native cell lysate.

  • Affinity Pull-Down: Incubate the immobilized compound with the cell lysate. As a negative control, incubate the lysate with beads that have been blocked but not coupled to the compound.

  • Washing: Thoroughly wash the beads to remove non-specific binding proteins.

  • Elution: Elute the specifically bound proteins using a competitive binder (e.g., excess free this compound) or by denaturation with a strong buffer (e.g., SDS-PAGE loading buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry (e.g., LC-MS/MS).

2.1.2. Chemical Proteomics

Chemical proteomics platforms, such as the Kinobeads™ technology, offer a powerful approach to profile the interaction of a small molecule with a large panel of kinases. This method utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a significant portion of the kinome from a cell lysate. The displacement of these kinases by the test compound is then quantified by mass spectrometry.

2.2. Phase 2: Biochemical Validation of Putative Targets

Once a list of putative targets is generated, it is crucial to validate these interactions using in vitro biochemical assays.

2.2.1. Recombinant Protein Kinase Assays

If the putative targets are kinases, their inhibition by this compound can be quantified using assays with recombinant enzymes.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Obtain recombinant human kinase (e.g., Akt1, mTOR, EGFR), a suitable substrate peptide, and ATP.

  • Assay Setup: In a 96- or 384-well plate, set up reactions containing the kinase, substrate, ATP, and varying concentrations of this compound.

  • Detection: Use a suitable method to detect kinase activity, such as measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate or using a fluorescence-based assay that detects the phosphorylated product.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Table 1: Example IC₅₀ Data for Structurally Related Quinolinone Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference
Compound 5a (a quinolin-2(1H)-one derivative)EGFR87[1]
Compound 5a (a quinolin-2(1H)-one derivative)HER-233[1]
Torin1 (a quinoline derivative)mTOR2[2]
4-phenylquinolin-2(1H)-oneAkt (kinase activity)~6000[3]

Note: This table provides example data for related compounds to illustrate the expected range of potencies and is not data for this compound itself.

2.3. Phase 3: Cellular Target Engagement and Pathway Modulation

Confirming that the compound interacts with its target in a cellular context and modulates downstream signaling is the final and most critical step in target validation.

2.3.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

  • Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates direct binding.

2.3.2. Western Blotting for Pathway Analysis

If the validated target is a kinase in a signaling pathway, Western blotting can be used to assess the phosphorylation status of its downstream substrates.

Experimental Protocol: Western Blotting

  • Cell Treatment: Treat cells with this compound for various times and at different concentrations.

  • Protein Extraction and Quantification: Prepare whole-cell lysates and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein and its downstream substrates (e.g., phospho-Akt, total Akt, phospho-S6K, total S6K).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

Conclusion and Future Directions

The journey to elucidate the biological targets of this compound is a challenging yet rewarding endeavor. The methodologies outlined in this guide provide a robust framework for researchers to systematically identify and validate its molecular targets. By building upon the knowledge of the broader quinolinone class and employing a multi-faceted experimental approach, the scientific community can unravel the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent. Future studies should also consider investigating potential off-target effects and exploring the in vivo efficacy of this compound in relevant disease models once the primary targets have been firmly established.

References

Unlocking the Fungal Fortress: A Guide to Developing Substituted Quinolinones as Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the exploration of novel chemical scaffolds for drug development.[1] The quinoline core, a privileged structure in medicinal chemistry, has emerged as a promising foundation for the synthesis of potent antifungal agents.[2][3][4] This guide provides a comprehensive technical framework for researchers and drug development professionals engaged in the exploration of substituted quinolinones. We will dissect the critical path from compound synthesis and in vitro evaluation to preliminary mechanism of action studies and structure-activity relationship (SAR) analysis. This document is designed not as a rigid protocol, but as a strategic guide, emphasizing the scientific rationale behind experimental choices to empower researchers to design, execute, and interpret their studies with confidence and precision.

The Strategic Imperative for New Antifungals: The Quinolinone Opportunity

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[1] The existing antifungal arsenal is limited, and its efficacy is threatened by the emergence of resistant strains like Candida auris and azole-resistant Aspergillus fumigatus.[1] This clinical reality drives the urgent need for new therapeutic agents that operate via novel mechanisms.

The quinoline scaffold is a nitrogen-containing heterocycle that has been a cornerstone in the development of drugs for a wide range of diseases, including malaria and bacterial infections.[2][5][6] Its synthetic tractability and the ability of its derivatives to interact with diverse biological targets make it an ideal starting point for antifungal drug discovery.[2][7] Historical compounds like 8-hydroxyquinoline have long been known for their antifungal properties, laying a foundation for the development of modern, substituted quinolinones with improved potency and selectivity.[8][9]

Synthesis of the Armament: Preparing Substituted Quinolinones

The journey begins with the chemical synthesis of a library of candidate compounds. The versatility of the quinoline ring allows for substitutions at various positions (e.g., C-2, C-4, C-6, C-8), which profoundly influences biological activity.[2]

Common synthetic strategies include:

  • Multicomponent Reactions: Methods like the Bismuth(III) chloride-catalyzed imino Diels-Alder reaction can be employed to construct the quinoline core in a straightforward manner.[10]

  • Esterification and Amidation: Starting with a core quinolinone structure, functional groups like hydroxyls can be esterified with various substituted benzoic acids, or amino groups can be introduced to generate diverse analogs.[11][12]

  • Condensation Reactions: Classic methods involving the reaction of anilines with β-ketoesters in the presence of an acid catalyst remain a robust way to generate the 4-hydroxy-2-methylquinoline core, which can be further modified.[5]

The choice of synthetic route is a strategic one. It must be efficient, scalable, and allow for the introduction of chemical diversity to thoroughly probe the structure-activity landscape.

The Gauntlet: A Validated In Vitro Evaluation Pipeline

Once synthesized, each compound must pass through a rigorous, multi-stage evaluation pipeline to assess its potential. This process is designed to systematically filter candidates, prioritizing those with high potency and low toxicity.

Diagram 1: In Vitro Evaluation Workflow for Antifungal Quinolinones

workflow cluster_synthesis Compound Library cluster_primary Primary Screening cluster_secondary Secondary & Selectivity Assays cluster_outcome Decision Synthesis Synthesis of Substituted Quinolinone Derivatives MIC Broth Microdilution Assay (Determine MIC) Synthesis->MIC MFC Determine MFC (Fungicidal vs. Fungistatic) MIC->MFC Active Compounds Biofilm Biofilm Inhibition Assay (Crystal Violet or XTT) MIC->Biofilm Active Compounds Cytotoxicity Host Cell Cytotoxicity (MTT or LDH Assay) MIC->Cytotoxicity Active Compounds Lead_Candidate Lead Candidate Identification MFC->Lead_Candidate Biofilm->Lead_Candidate Cytotoxicity->Lead_Candidate

Caption: A systematic workflow for the in vitro evaluation of novel quinolinone antifungals.

Primary Screening: Minimum Inhibitory Concentration (MIC)

The first critical test is to determine the lowest concentration of the compound that inhibits visible fungal growth. The broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.[13][14] Its adoption ensures that results are reproducible and comparable across different laboratories.

Protocol 1: Broth Microdilution for MIC Determination (Adapted from CLSI M27)

  • Preparation of Compound Stock: Dissolve the synthesized quinolinone derivative in 100% Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). The use of DMSO is necessary for poorly soluble compounds, but its final concentration in the assay must be kept low (typically ≤1%) to avoid solvent-induced toxicity to the fungus.

  • Plate Preparation: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium. This medium is chosen as it is a defined, buffered medium that better reflects in vivo conditions than rich broths.[14] The final volume in each well should be 100 µL.

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the plate.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include a positive control (fungus without compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours. The duration depends on the growth rate of the specific fungal species being tested.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or with a spectrophotometer.

Secondary Screening: Fungicidal vs. Fungistatic Activity

An MIC value only tells us that growth is inhibited; it doesn't distinguish between killing the fungus (fungicidal) or merely pausing its growth (fungistatic). To determine this, a Minimum Fungicidal Concentration (MFC) assay is performed. A small aliquot (10-20 µL) is taken from the clear wells of the MIC plate and sub-cultured onto agar plates. The MFC is the lowest concentration that results in no growth on the subculture plate after incubation.

Host Cell Cytotoxicity: The Therapeutic Window

A potent antifungal is only useful if it is not toxic to the host.[15] Therefore, assessing cytotoxicity against mammalian cells is a critical step to determine the compound's selectivity and therapeutic window. The MTT assay is a common, colorimetric method for this purpose.[15]

Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity

  • Cell Culture: Seed mammalian cells (e.g., HEK293 human embryonic kidney cells or HepG2 human liver cancer cells) into a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the quinolinone compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) is determined from the dose-response curve. A high IC₅₀ is desirable.

Elucidating the Mechanism of Action (MoA)

Understanding how a compound works is essential for its optimization. For quinolinones, several mechanisms have been proposed. Some 8-hydroxyquinoline derivatives are known to damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane.[16] This can lead to the leakage of essential cellular components and ultimately, cell death.[16] Other studies on 4-aminoquinolines suggest a mechanism that does not involve membrane disruption, pointing to the diversity of potential targets.[12]

Diagram 2: Postulated Membrane-Disruptive Mechanism of Action

MoA cluster_cell Fungal Cell Membrane Cell Membrane Cytoplasm Cytoplasm (Ions, ATP, Proteins) Damage Membrane Integrity Loss (Pore Formation) Membrane->Damage Quinolinone Substituted Quinolinone Quinolinone->Membrane Binds to or Disrupts Ergosterol/ Lipid Bilayer Leakage Leakage of Cellular Contents Damage->Leakage Death Cell Death Leakage->Death

Caption: A potential mechanism involving the disruption of the fungal cell membrane by quinolinones.

Decoding the Blueprint: Structure-Activity Relationship (SAR) Analysis

SAR analysis is the cornerstone of medicinal chemistry, providing a roadmap for rational drug design. By synthesizing and testing a library of related compounds, we can determine how specific chemical modifications affect antifungal activity.

Key SAR Insights for Antifungal Quinolinones:

  • Position C6: Substitution with a fluorine atom often improves antimicrobial activity, potentially by increasing the lipophilicity of the molecule, which enhances cell wall penetration.[17][18]

  • Position C7: The addition of a piperazine ring at this position can broaden the spectrum of activity.[18][19]

  • Position C8: Introduction of a fluorine atom at the 8-position has been shown to be a viable strategy in designing new quinoline-based fungicides.[7]

  • Positions C5 and C7: Dichloro and dibromo substitutions at the 5 and 7 positions of 2-methyl-8-quinolinols have been shown to be highly fungitoxic.[20]

  • Substituents on Appended Rings: For quinolines with substituted phenyl rings, the electronic nature of the substituent matters. Electron-donating groups (e.g., -OCH₃, -CH₃) on a benzene ring attached to the quinoline core can lead to better activity than electron-withdrawing groups.[7]

Table 1: Representative Antifungal Activity of Substituted Quinolinones
Compound IDC2-SubstituentC6-SubstituentC8-SubstituentMIC against C. albicans (µg/mL)
QN-1-CH₃-H-H64
QN-2-CH₃-F-H16
QN-3-p-tolyl-H-H8[12]
QN-4-pyridinyl-Ethyl-H4[10]
QN-5-CH₃-H-F32[7]

Note: Data is representative and compiled from trends observed in cited literature.

Diagram 3: Key Structure-Activity Relationships for the Quinolinone Scaffold

SAR cluster_scaffold Quinolinone Core Scaffold R1 R1: Essential for activity. Alkyl/Cycloalkyl groups (e.g., cyclopropyl) enhance potency. Scaffold:s->R1:n N1 R6 R6: Fluoro (F) group greatly improves potency and cell penetration. Scaffold:e->R6:w C6 R7 R7: Bulky rings (e.g., Piperazine) broaden activity spectrum. Scaffold:e->R7:w C7 R8 R8: Fluoro (F) or Methoxy (OMe) can modulate activity and pharmacokinetics. Scaffold:e->R8:w C8 R5 R5: Amino (NH2) or Halogen can be beneficial. Scaffold:w->R5:e C5

Caption: A summary of key SAR points for designing potent quinolinone-based antifungals.

Advancing to In Vivo Models

Promising candidates from in vitro studies must ultimately be tested in a living system. Animal models are essential for evaluating a compound's efficacy, pharmacokinetics, and safety profile in the context of a whole organism.[21][22]

Standard models for antifungal testing include:

  • Murine Systemic Candidiasis: Mice are infected intravenously with C. albicans, leading to a disseminated infection, particularly in the kidneys.[21][23][24] This model is used to assess the ability of a drug to clear a systemic infection.

  • Murine Invasive Aspergillosis: Immunocompromised mice are infected with A. fumigatus spores via inhalation, mimicking pulmonary aspergillosis.[21][23]

  • Localized Infection Models: Models for infections like oropharyngeal candidiasis or dermatophytosis (skin infections) are also crucial for evaluating drugs intended for topical or localized treatment.[23][25]

Future Perspectives

The development of substituted quinolinones as antifungal agents is a field ripe with opportunity. Future work should focus on:

  • Optimizing for Selectivity: Fine-tuning the SAR to maximize antifungal potency while minimizing host cell cytotoxicity.

  • Overcoming Resistance: Testing lead compounds against a broad panel of clinically resistant fungal isolates.

  • Combination Therapy: Exploring the synergistic potential of quinolinones with existing antifungal drugs, which could lower required dosages and combat resistance.[26]

  • Elucidating Novel Mechanisms: For compounds that do not act on the cell membrane, detailed molecular studies are needed to identify their specific intracellular targets.

Conclusion

Substituted quinolinones represent a versatile and highly promising scaffold for the development of the next generation of antifungal drugs. By employing a logical and scientifically rigorous pipeline encompassing rational synthesis, standardized in vitro testing, and detailed SAR analysis, researchers can efficiently identify and optimize lead candidates. This guide provides the strategic framework to navigate the complexities of this process, with the ultimate goal of translating laboratory discoveries into clinically effective therapies to combat the growing threat of fungal disease.

References

Discovery and Development of Quinolinone-Based Inhibitors: From Serendipity to Rational Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The quinolinone core, a fused heterocyclic aromatic structure, represents one of medicinal chemistry's most versatile and privileged scaffolds.[1][2][3] Its unique chemical properties and ability to be extensively functionalized have enabled the development of a vast array of therapeutic agents targeting a wide spectrum of diseases. This guide provides a comprehensive technical overview of the discovery and development of quinolinone-based inhibitors, beginning with the serendipitous discovery of the first-generation quinolone antibacterials and culminating in the rationally designed multi-kinase inhibitors used in modern oncology. We will explore the structure-activity relationships (SAR), mechanisms of action, and the evolution of key drug classes derived from this remarkable scaffold, offering field-proven insights for researchers, scientists, and drug development professionals.

The Quinolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a rich starting point for drug discovery. The quinoline and quinolinone skeletons are quintessential examples, found in numerous natural products and forming the basis for a multitude of synthetic drugs.[1][2][4][5]

Historical Perspective: A Serendipitous Beginning

The story of quinolinone-based drugs begins not with a targeted design, but with a fortunate accident. In 1962, while attempting to synthesize the antimalarial chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct: nalidixic acid.[6][7][8][9] Though technically a naphthyridone, it is considered the predecessor to all quinolone antibiotics.[6][9] Nalidixic acid demonstrated modest antibacterial activity, primarily against Gram-negative bacteria, and was subsequently approved for treating urinary tract infections.[6][7][8][9] This discovery, born from a chemical distillate, sparked decades of research and the synthesis of over 10,000 analogs, fundamentally changing the landscape of antibacterial therapy.[6][7][10]

A Landscape of Diverse Biological Targets

The true power of the quinolinone scaffold lies in its adaptability. By modifying the core structure at various positions, medicinal chemists have successfully designed inhibitors for a wide array of biological targets far beyond the original antibacterial focus. This versatility has given rise to drugs with applications in oncology, cardiovascular disease, and neurology.

Caption: Diverse therapeutic applications of the quinolinone scaffold.

The Canonical Example: Quinolone Antibacterials

The most well-known application of the quinolinone scaffold is in the development of fluoroquinolone antibiotics, a class of potent, broad-spectrum bactericidal agents.[11]

The Target: DNA Gyrase and Topoisomerase IV

Quinolones exert their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[12][13][14][15]

  • DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[13][16][17]

  • Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (separating) newly replicated daughter DNA strands.[13][14]

Fluoroquinolones inhibit these enzymes by stabilizing the complex formed between the enzyme and the cleaved DNA.[12][14] This action traps the enzyme on the DNA, leading to a blockage of the replication fork, the generation of lethal double-strand breaks, and ultimately, bacterial cell death.[12][14]

The Evolution of Fluoroquinolones: A Generational Leap

The development of quinolone antibiotics is a classic story of iterative medicinal chemistry, with each "generation" representing significant improvements in spectrum, potency, and pharmacokinetics. The breakthrough moment was the introduction of a fluorine atom at the C-6 position, which dramatically enhanced antibacterial potency and gave rise to the "fluoroquinolones".[6][7][10]

GenerationKey Agent(s)Structural HallmarkSpectrum of ActivityKey Advantages/Disadvantages
First Nalidixic acidOriginal naphthyridone coreNarrow: Primarily Gram-negative (Enterobacteriaceae)Limited to UTIs; poor serum levels.[6][7][18]
Second Ciprofloxacin, NorfloxacinC-6 Fluorine , Piperazine at C-7Broadened: Excellent Gram-negative, some Gram-positive.[6][15][18][19]Systemic activity, improved potency.
Third LevofloxacinVaried C-7 substituentsExpanded Gram-positive and atypical pathogen coverage.[6][18][20]Once-daily dosing, excellent for respiratory infections.
Fourth Trovafloxacin, MoxifloxacinMethoxy group at C-8Broadest spectrum, including significant anaerobic coverage.[6][18][20]Increased potency but some agents faced safety concerns.
Structure-Activity Relationship (SAR) of Fluoroquinolones

Decades of research have elucidated the critical role of each position on the quinolone core.[7][10] Understanding these relationships is fundamental to designing new and more effective agents.

Caption: Key Structure-Activity Relationships of the Fluoroquinolone Core.

Quinolinones Beyond Antibacterials: Target Diversification

The true genius of the quinolinone scaffold is its ability to be adapted to entirely different target classes, leading to breakthroughs in cardiovascular medicine, oncology, and neuroscience.

Case Study 1: Phosphodiesterase (PDE) Inhibitors
  • The Target: Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP.[21] PDE3, found in platelets and vascular smooth muscle, is a key regulator of cardiovascular function.[21][22]

  • The Drug: Cilostazol. This quinolinone derivative is a selective PDE3 inhibitor.[21][23] By inhibiting PDE3, cilostazol increases intracellular cAMP levels.[21][23][24]

    • In platelets, elevated cAMP inhibits aggregation, reducing the risk of thrombus formation.[22][23][24]

    • In vascular smooth muscle, elevated cAMP activates protein kinase A (PKA), which inhibits myosin light-chain kinase (MLCK), leading to vasodilation and improved blood flow.[23][24]

  • The Application: Cilostazol is FDA-approved for the treatment of intermittent claudication, a symptom of peripheral vascular disease.[21]

Cilostazol_MOA cluster_0 Vascular Smooth Muscle Cell cluster_1 Platelet cAMP_sm cAMP increased PKA PKA activated cAMP_sm->PKA MLCK MLCK inhibited PKA->MLCK Vaso Vasodilation MLCK->Vaso cAMP_pl cAMP increased Agg_Inhibit Aggregation Inhibited cAMP_pl->Agg_Inhibit Cilostazol Cilostazol PDE3 PDE3 Cilostazol->PDE3 inhibits

Caption: Mechanism of action of Cilostazol as a PDE3 inhibitor.

Case Study 2: Multi-Kinase Inhibitors in Oncology
  • The Target: Receptor Tyrosine Kinases (RTKs) are critical regulators of cell growth, proliferation, and angiogenesis (the formation of new blood vessels that feed tumors).[25] Dysregulation of RTKs like Vascular Endothelial Growth Factor Receptors (VEGFR) and Fibroblast Growth Factor Receptors (FGFR) is a hallmark of many cancers.[25][26][27]

  • The Drug: Lenvatinib. Lenvatinib is an oral, multi-targeted RTK inhibitor based on a quinoline core.[25][26] It potently inhibits VEGFR1-3, FGFR1-4, and other kinases like PDGFRα, KIT, and RET.[25][26][27][28]

  • The Mechanism: By simultaneously blocking these key signaling pathways, Lenvatinib exerts a powerful anti-tumor effect through two primary mechanisms:

    • Anti-angiogenesis: Inhibition of VEGFR and FGFR pathways disrupts the tumor's ability to form new blood vessels, effectively starving it of nutrients and oxygen.[25][27]

    • Direct Anti-proliferative Effect: Inhibition of FGFR, PDGFRα, KIT, and RET directly impedes the signaling cascades that drive cancer cell growth and survival.[25]

  • The Application: Lenvatinib is approved for treating various cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[25]

Case Study 3: Dopamine System Stabilizers in Neuroscience
  • The Target: The Dopamine D2 receptor, a G-protein coupled receptor (GPCR), is a central target in the treatment of psychosis.

  • The Drug: Aripiprazole. This quinolinone derivative is classified as a "dopamine system stabilizer".[29] Unlike traditional antipsychotics that are pure D2 antagonists, aripiprazole is a partial agonist.[29][30][31]

  • The Mechanism: Its unique pharmacology allows it to modulate dopamine activity depending on the local environment:[29]

    • In hyperdopaminergic states (e.g., the mesolimbic pathway in psychosis), it acts as a functional antagonist, binding to D2 receptors and reducing overstimulation to a lower, baseline level of activity.[29][30]

    • In hypodopaminergic states (e.g., the mesocortical pathway, associated with negative symptoms), it acts as a functional agonist, providing a necessary level of stimulation.[29]

  • The Application: Aripiprazole is used to treat schizophrenia, bipolar disorder, and as an adjunct for major depressive disorder.[31]

The Modern Drug Discovery Workflow

The journey from a promising scaffold to an approved drug is a long, complex, and iterative process. While early discoveries were often serendipitous, modern development relies on a structured workflow.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization & Preclinical Phase cluster_Cycle Optimization & Preclinical Phase Target_ID 1. Target ID & Validation Hit_Gen 2. Hit Identification (HTS, FBDD, in silico) Target_ID->Hit_Gen Lead_Opt 3. Hit-to-Lead Optimization Hit_Gen->Lead_Opt Synthesis Design & Synthesis Lead_Opt->Synthesis Assay In Vitro & In Vivo Assay Synthesis->Assay Iterative Cycle SAR SAR Analysis Assay->SAR Iterative Cycle SAR->Synthesis Iterative Cycle Preclinical 4. Preclinical Development (ADME/Tox, Efficacy) SAR->Preclinical Clinical Trials Clinical Trials Preclinical->Clinical Trials

References

Methodological & Application

Protocol for 1,4-Dimethylquinolin-2(1h)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 1,4-Dimethylquinolin-2(1H)-one

Authored by: A Senior Application Scientist

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds.[1] This application note provides a detailed, reliable, and field-tested protocol for the synthesis of this compound. The described methodology is based on the Conrad-Limpach-Knorr reaction, a robust and widely utilized method for constructing the quinolone core. The protocol begins with the condensation of N-methylaniline and ethyl acetoacetate to form an enamine intermediate, followed by a high-temperature intramolecular cyclization to yield the target compound. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and comprehensive characterization data. It is intended for researchers, chemists, and professionals in drug development who require a practical and well-validated method for preparing this versatile heterocyclic building block.[2]

Introduction and Scientific Principle

This compound is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents and functional materials.[2] Its structure, featuring a fused benzene and pyridine ring system with methyl substitutions at the 1 and 4 positions, provides a unique platform for further chemical modification.

The synthesis protocol detailed herein employs the Conrad-Limpach-Knorr reaction, a cornerstone of quinoline synthesis. The overall strategy involves two key transformations:

  • Formation of an Enamine Intermediate: The reaction is initiated by the condensation of an aniline (N-methylaniline) with a β-ketoester (ethyl acetoacetate). This acid-catalyzed reaction forms the key intermediate, ethyl 3-(methylamino)crotonate. This step is a classic example of enamine formation, where the nucleophilic amine attacks the carbonyl carbon of the ketoester, followed by dehydration.

  • Intramolecular Cyclization: The crucial ring-closing step is achieved through a high-temperature thermal cyclization of the purified enamine intermediate. This reaction is a form of intramolecular electrophilic aromatic substitution. At elevated temperatures (typically >250 °C), the enamine cyclizes onto the ortho-position of the benzene ring, followed by the elimination of ethanol to form the stable, aromatic quinolone ring system. This thermal cyclization is often performed in a high-boiling point, inert solvent such as diphenyl ether or mineral oil to ensure uniform heat transfer and maintain the required temperature.

Reaction Mechanism and Workflow

Overall Reaction Scheme

The two-step synthesis can be summarized as follows:

Reaction_Scheme NMA N-Methylaniline plus1 + NMA->plus1 EAA Ethyl Acetoacetate Intermediate Ethyl 3-(methylamino)crotonate EAA->Intermediate Step 1: Condensation (Acid Catalyst, Toluene, Reflux) plus1->EAA Product This compound Intermediate->Product Step 2: Thermal Cyclization (High Temperature, >250°C) plus2 + Product->plus2 Ethanol Ethanol plus2->Ethanol

Caption: Overall two-step synthesis of this compound.

Mechanistic Pathway

The intramolecular cyclization proceeds via an electrophilic attack of the enamine double bond onto the aromatic ring. The high temperature provides the necessary activation energy for this ring-closing step.

G start Ethyl 3-(methylamino)crotonate (Intermediate) transition Electrophilic Aromatic Substitution (Intramolecular Attack) start->transition Heat (>250°C) intermediate_cation Cationic Intermediate (Wheland-type) transition->intermediate_cation re_aromatize Proton Transfer & Re-aromatization intermediate_cation->re_aromatize final_intermediate Cyclized Dihydro-intermediate re_aromatize->final_intermediate eliminate Elimination of Ethanol final_intermediate->eliminate product This compound (Final Product) eliminate->product

Caption: Mechanistic pathway for the thermal cyclization step.

Materials and Methods

Reagent and Equipment List
Reagent/MaterialGradeSupplierNotes
N-MethylanilineReagentSigma-AldrichPurity ≥98%
Ethyl AcetoacetateReagentSigma-AldrichPurity ≥99%
p-Toluenesulfonic acidCatalystSigma-AldrichMonohydrate
TolueneAnhydrousSigma-Aldrich
Diphenyl etherReagentSigma-AldrichHigh boiling point solvent
Sodium SulfateAnhydrousFisher ScientificFor drying
EthanolReagentFisher ScientificFor recrystallization
HexanesACS GradeFisher ScientificFor recrystallization
Round-bottom flasks-VWR250 mL, 100 mL
Dean-Stark apparatus-VWRFor water removal
Condenser-VWR
Heating mantle & stirrer-IKA
High-temperature thermometer-VWRCapable of reading up to 300°C
Buchner funnel & flask-VWRFor filtration
Rotary evaporator-Buchi
TLC platesSilica gel 60 F254Merck

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 3-(methylamino)crotonate (Intermediate)
  • Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar.

  • Charging Reagents: To the flask, add N-methylaniline (10.7 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (~100 mg).

  • Solvent Addition: Add 100 mL of toluene to the flask.

  • Reaction: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap. Continue refluxing for approximately 3-4 hours, or until no more water is collected.

  • Monitoring: Monitor the reaction progress by TLC (thin-layer chromatography) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting materials should be consumed, and a new, higher Rf spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil is the desired intermediate, ethyl 3-(methylamino)crotonate. This intermediate is often used in the next step without further purification.

Part B: Thermal Cyclization to this compound

Safety Note: This procedure involves very high temperatures. Ensure it is performed in a well-ventilated fume hood, and appropriate personal protective equipment (heat-resistant gloves, safety glasses) is worn.

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a high-temperature thermometer, add 50 mL of diphenyl ether.

  • Pre-heating: Heat the diphenyl ether with stirring to a stable temperature of 250-255 °C.

  • Addition of Intermediate: Add the crude ethyl 3-(methylamino)crotonate from Part A dropwise to the hot diphenyl ether over a period of 30 minutes. Use a pressure-equalizing addition funnel.

  • Reaction: Maintain the reaction temperature at 250-255 °C for an additional 30 minutes after the addition is complete. The elimination of ethanol will be observed.

  • Cooling and Precipitation: Remove the heating mantle and allow the reaction mixture to cool slowly to room temperature. As it cools, the product will precipitate out of the solution as a solid.

  • Isolation: Add 50 mL of hexanes to the cooled mixture to further precipitate the product and dilute the diphenyl ether. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with hexanes (3 x 30 mL) to remove residual diphenyl ether.

Part C: Purification and Characterization
  • Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the mixture filtered hot. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Characterization: The identity and purity of the final product, this compound, should be confirmed by melting point determination, NMR spectroscopy, and IR spectroscopy.

Results: Expected Data

PropertyExpected Value
Appearance White to off-white crystalline solid
Yield 60-75% (overall from N-methylaniline)
Melting Point 97-99 °C
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.65 (d, 1H), 7.45 (t, 1H), 7.20 (m, 2H), 6.30 (s, 1H), 3.70 (s, 3H, N-CH₃), 2.50 (s, 3H, C4-CH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 164.5, 145.0, 139.5, 130.0, 128.5, 122.0, 121.5, 115.0, 114.0, 29.5 (N-CH₃), 18.0 (C4-CH₃)
IR (KBr, cm⁻¹)ν: 1650 (C=O, amide), 1600, 1490 (C=C, aromatic)
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol

Note: NMR and IR data are approximate and may vary slightly based on solvent and instrument.

Experimental Workflow Diagram

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization & Purification A1 Combine N-methylaniline, ethyl acetoacetate, p-TsOH in Toluene A2 Reflux with Dean-Stark Trap (3-4h) A1->A2 A3 Cool and Perform Aqueous Work-up A2->A3 A4 Dry and Evaporate Solvent A3->A4 A5 Crude Intermediate (Oil) A4->A5 B2 Add Intermediate Dropwise A5->B2 B1 Heat Diphenyl Ether to 255°C B1->B2 B3 Hold at 255°C for 30 min B2->B3 B4 Cool, Precipitate, and Filter B3->B4 B5 Recrystallize from Ethanol B4->B5 B6 Characterize Final Product B5->B6

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This application note provides a comprehensive and reproducible protocol for the synthesis of this compound. By employing a two-step Conrad-Limpach-Knorr approach, this versatile building block can be prepared in good yield from readily available starting materials. The detailed explanation of the mechanism, procedure, and expected characterization data makes this guide a valuable resource for synthetic chemists in academic and industrial research settings.

References

High-Throughput Screening of Quinolinone Derivative Libraries: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinolinone derivatives represent a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their remarkable structural versatility and broad spectrum of biological activities.[1][2][3] These compounds, found in both natural products and synthetic libraries, have demonstrated significant therapeutic potential, with derivatives exhibiting potent anticancer, antibacterial, antiviral, anti-inflammatory, and neuroprotective properties.[2][3][4][5][6][7][8][9] The core of their activity often lies in their ability to interact with a diverse range of biological targets.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, employing automation, robotics, and advanced data processing to rapidly test millions of compounds.[10][11] This process is essential for identifying "hits"—compounds that modulate a biological target in a desired manner and serve as the starting point for developing new therapeutics.[12][13] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing robust HTS campaigns tailored to quinolinone derivative libraries. We will delve into the causality behind experimental choices, from assay development to hit validation, ensuring a scientifically rigorous approach to discovering novel lead compounds.

Section 1: The Quinolinone Scaffold: A Versatile Pharmacophore

Chemical Nature and Mechanisms of Action

Quinolinones, or quinolones, are heterocyclic compounds featuring a quinoline ring system with a carbonyl group.[2] Their diverse pharmacological effects stem from their ability to inhibit critical cellular machinery. A primary and well-studied mechanism, particularly for fluoroquinolones, is the inhibition of bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to rapid bacterial cell death.[4][9][14]

In the context of cancer, quinolinone derivatives have been shown to inhibit a variety of proteins and enzymes essential for cancer cell proliferation, including topoisomerase II, protein kinases like phosphoinositide 3-kinases (PI3K), and histone deacetylases (HDAC).[4] This inhibition can trigger apoptosis and arrest the cell cycle, highlighting their potential as anticancer agents.[4]

Therapeutic Landscape

The adaptability of the quinolinone scaffold has led to the development of drugs for a wide range of diseases.[3][8] Beyond their established role as antibiotics, quinolinone derivatives are being actively investigated and developed as:

  • Anticancer Agents: By targeting kinases and other proteins involved in cell growth and proliferation.[4][5]

  • Antiviral Agents: Including the HIV integrase inhibitor Elvitegravir, which prevents the virus from integrating its genetic material into the host's DNA.[2]

  • Neuroprotective Agents: Some derivatives show promise in protecting against neurodegenerative diseases by acting as antioxidants or inhibiting key enzymes like acetylcholinesterase (AChE).[6]

This wide range of biological targets makes quinolinone libraries a rich source for HTS campaigns across various therapeutic areas.

Section 2: Designing a Robust HTS Campaign

A successful HTS campaign is built on a foundation of meticulous planning, from target selection to the choice of screening assay. The goal is to develop a robust, reproducible, and miniaturized process that can reliably distinguish true hits from experimental noise.[12]

Target Selection and Assay Strategy

The choice of biological target is dictated by the therapeutic goal. For quinolinone libraries, common targets include specific protein kinases, bacterial enzymes, or viral proteins. Once a target is selected, the next critical decision is the assay format.

  • Biochemical (Cell-Free) Assays: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[1][15] They are highly specific and excellent for identifying direct inhibitors.[15] Common formats include Fluorescence Resonance Energy Transfer (FRET) and luminescence-based assays that measure ATP consumption by a kinase.[16][17][18]

  • Cell-Based Assays: These assays provide a more physiologically relevant context by using living cells.[19][20][21] They have the advantage of simultaneously screening for compound activity, cell permeability, and potential cytotoxicity.[19] Key types include reporter gene assays, which measure the activation of a specific signaling pathway, and cell proliferation assays.[1][12][19]

Assay TypeAdvantagesDisadvantagesBest For
Biochemical High specificity, lower variability, easier to troubleshoot.Lacks physiological context, may miss compounds requiring metabolic activation.Identifying direct inhibitors of a purified enzyme (e.g., kinase).
Cell-Based Physiologically relevant, assesses cell permeability and toxicity.[19]Higher variability, more complex to develop, hit deconvolution can be challenging.Assessing downstream pathway modulation or phenotypic changes.
Compound Library Management

The integrity of the HTS campaign depends on the quality and handling of the compound library.[22]

  • Storage: Quinolinone libraries are typically dissolved in dimethyl sulfoxide (DMSO) and stored in multi-well plates at low temperatures (-20°C or -80°C) to ensure stability.[10]

  • Plating: A hierarchical system of master plates (high concentration) and assay-ready plates (lower concentration) is used.[23][24] This preserves the master library and facilitates the automated dispensing of compounds into assay plates.

  • Quality Control: Regular QC checks on compound purity and concentration are essential to ensure data reliability.[22]

High-Throughput Screening Workflow

The overall HTS process follows a logical progression from assay development to hit validation. This workflow is designed to efficiently funnel a large library down to a small number of well-characterized, promising lead compounds.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening cluster_2 Phase 3: Hit Validation AssayDev Assay Development & Optimization ZFactor Z'-Factor > 0.5 Validation AssayDev->ZFactor QC Check PrimaryHTS Primary HTS (Single Concentration) ZFactor->PrimaryHTS HitSelection Hit Identification PrimaryHTS->HitSelection Confirmation Hit Confirmation (Re-test) HitSelection->Confirmation DoseResponse Dose-Response (IC50) Confirmation->DoseResponse SecondaryAssays Secondary / Orthogonal Assays DoseResponse->SecondaryAssays Lead Validated Lead Compound SecondaryAssays->Lead

Caption: A generalized workflow for a high-throughput screening campaign.

Section 3: Protocol - Assay Development and Optimization

The transition of an assay from a benchtop protocol to a high-throughput format requires rigorous optimization to ensure robustness and reproducibility in a miniaturized setting.[12] The primary goal is to achieve a stable and significant signal window that allows for the clear distinction between active and inactive compounds.

Statistical Validation: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[25] It reflects the dynamic range of the signal and the data variation. An assay is considered excellent for HTS when its Z'-factor is consistently greater than 0.5.[26]

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean refers to the signals from positive and negative controls.

Protocol 1: Optimization of a Cell-Based Kinase Pathway Reporter Assay

This protocol outlines the optimization of a luciferase reporter assay in a 384-well format to measure the inhibition of a specific kinase signaling pathway.

Objective: To determine the optimal cell density, stimulation time, and DMSO concentration to achieve a Z'-factor > 0.5.

Materials:

  • Stable cell line expressing a pathway-responsive luciferase reporter.

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Pathway-activating ligand (e.g., a growth factor).

  • Known potent inhibitor of the target kinase (Positive Control).

  • DMSO (Negative Control).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • White, solid-bottom 384-well assay plates.

Methodology:

  • Cell Density Optimization: a. Seed cells in a 384-well plate at varying densities (e.g., 2,000, 4,000, 6,000, 8,000 cells/well) in 40 µL of media. b. Incubate for 24 hours at 37°C, 5% CO₂. c. Treat half of the wells for each density with the activating ligand and the other half with vehicle. d. Incubate for an optimal time (e.g., 6 hours). e. Add luciferase reagent and measure luminescence on a plate reader. f. Select the cell density that provides the largest and most consistent signal-to-background ratio.

  • Ligand Titration and Incubation Time: a. Using the optimal cell density, treat cells with a serial dilution of the activating ligand. b. Measure luminescence at different time points (e.g., 2, 4, 6, 8, 12 hours) post-stimulation. c. Determine the EC₅₀ of the ligand and select a concentration (e.g., EC₈₀) and incubation time that gives a robust and stable signal.

  • DMSO Tolerance: a. Plate cells at the optimized density. b. Add varying final concentrations of DMSO (e.g., 0.1%, 0.5%, 1%, 2%) to both stimulated and unstimulated wells. c. Incubate and measure luminescence. d. Determine the highest DMSO concentration that does not significantly impact cell viability or the assay signal window. Most HTS assays are run at ≤1% DMSO.[25]

  • Z'-Factor Determination: a. Prepare a 384-well plate with the optimized conditions. b. Designate half the plate for positive controls and the other half for negative controls. c. To all wells, add the activating ligand (at EC₈₀). d. To the positive control wells, add the known inhibitor at a high concentration (e.g., 10 µM). e. To the negative control wells, add an equivalent volume of DMSO. f. Incubate, add luciferase reagent, and read the plate. g. Calculate the Z'-factor. If Z' > 0.5, the assay is validated for HTS.[26]

Section 4: Protocol - Primary High-Throughput Screen

The primary screen involves testing every compound in the quinolinone library at a single, fixed concentration to identify initial "hits". This phase relies heavily on automation to manage the large number of plates and ensure consistency.[11][13][27]

Protocol 2: Automated Primary HTS for Kinase Inhibitors

This protocol describes a biochemical assay to identify inhibitors of a purified kinase using a luminescence-based readout that measures ATP consumption.

Objective: To screen a 10,000-compound quinolinone library at 10 µM to identify compounds that inhibit kinase activity by >50%.

Materials:

  • Purified recombinant kinase.

  • Kinase substrate (e.g., a specific peptide).

  • ATP at a concentration near its Kₘ.

  • Assay buffer (containing MgCl₂).

  • Kinase-Glo® Luminescent Kinase Assay reagent.

  • Quinolinone compound library in assay-ready 384-well plates (10 µM final concentration).

  • Positive control (e.g., Staurosporine) and negative control (DMSO) wells on each plate.

  • Low-volume 384-well white assay plates.

  • Automated liquid handling workstation and plate reader.[23]

Methodology (Automated Workflow):

  • Reagent Preparation: Prepare master mixes of the kinase and the substrate/ATP solution.

  • Compound Dispensing: An automated liquid handler (e.g., Echo acoustic dispenser) transfers ~50 nL of compound from the library plates into the assay plates. Control wells receive DMSO or Staurosporine.

  • Kinase Addition: Dispense 5 µL of the kinase solution into each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Dispense 5 µL of the substrate/ATP solution to start the kinase reaction.

  • Reaction Incubation: Incubate the plates for 60 minutes at room temperature. The robotic system will manage plate stacking and movement.

  • Signal Detection: Dispense 10 µL of Kinase-Glo® reagent to all wells. This reagent stops the kinase reaction and generates a luminescent signal inversely proportional to kinase activity (less ATP remaining = more kinase activity = low signal).

  • Data Acquisition: After a 10-minute incubation, measure luminescence using an automated plate reader.

Section 5: Data Analysis and Hit Validation

Raw data from an HTS campaign requires careful processing and analysis to confidently identify true hits while filtering out false positives.[10]

Primary Data Analysis and Hit Selection
  • Data Normalization: Raw luminescence values are normalized per-plate using the positive (0% activity) and negative (100% activity) controls. Percent Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

  • Quality Control: The Z'-factor is calculated for each individual plate to ensure data quality. Plates with a Z' < 0.5 may be flagged for review or re-screening.

  • Hit Selection: A hit threshold is defined. A common starting point is a Z-score ≤ -3 or a percent inhibition > 50%. Compounds meeting this criterion are designated as primary hits.

Hit Validation Workflow

Primary hits must undergo a rigorous validation process to confirm their activity and characterize their properties.[28] This multi-step process is crucial for eliminating artifacts and prioritizing the most promising compounds for lead optimization.

Hit_Validation_Workflow cluster_0 Confirmation & Potency cluster_1 Selectivity & Mechanism PrimaryHits Primary Hits from HTS ReTest Re-test in Primary Assay PrimaryHits->ReTest DoseResponse Dose-Response Curve (IC50) ReTest->DoseResponse OrthogonalAssay Orthogonal Assay (e.g., Cell-Based) DoseResponse->OrthogonalAssay CounterScreen Counter-Screen (Assay Interference) DoseResponse->CounterScreen Selectivity Kinase Selectivity Panel DoseResponse->Selectivity ValidatedHit Validated Hit for Lead Optimization OrthogonalAssay->ValidatedHit CounterScreen->ValidatedHit Selectivity->ValidatedHit

Caption: Workflow for hit confirmation and validation post-primary screen.

  • Hit Confirmation: Primary hits are re-tested, often using freshly prepared samples, in the original assay to rule out experimental errors.[29]

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically 8-10 points) to determine their potency (IC₅₀).

  • Orthogonal and Counter-Screens: Hits are tested in a different assay format (orthogonal screen) to confirm their biological activity.[30] Counter-screens are used to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors, fluorescent compounds).

  • Selectivity Profiling: For targets like kinases, hits are screened against a panel of related kinases to determine their selectivity profile, a critical factor for minimizing off-target effects.[31]

Sample Hit Validation Data Summary
Compound IDPrimary Screen (% Inhibition)Confirmation (% Inhibition)IC₅₀ (µM)Orthogonal Cell Assay (IC₅₀, µM)
QN-00185.283.90.250.51
QN-00262.510.1 (False Positive)> 50> 50
QN-00391.489.51.101.52
QN-00475.872.35.60Inactive

Section 6: Troubleshooting Common HTS Issues

Even well-designed screens can encounter problems. Proactive troubleshooting is key to maintaining data quality and campaign timelines.[32]

ProblemPotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) Reagent instability, suboptimal concentrations, inconsistent liquid handling.Re-validate reagent stability. Re-optimize enzyme/substrate/cell concentrations. Service and calibrate liquid handlers.
High Variability (High CV%) Inconsistent cell plating, poor mixing, automation errors.Optimize cell seeding protocol. Ensure adequate mixing steps. Review automation scripts for errors.
Plate "Edge Effects" Uneven temperature or humidity during incubation, evaporation from outer wells.Use plates with lids, ensure proper incubator humidity, and avoid using the outermost wells for samples if the problem persists.
High Rate of False Positives Promiscuous inhibitors (PAINS), compound autofluorescence, assay interference.Implement counter-screens early. Analyze hit structures for known PAINS motifs. Use orthogonal assays for validation.[28]
High Rate of False Negatives Insufficient compound concentration, low compound solubility, assay too stringent.Screen at a higher concentration (if DMSO tolerance allows). Visually inspect compound plates for precipitation. Re-evaluate hit selection criteria.

Conclusion

High-throughput screening of quinolinone derivative libraries offers a powerful strategy for the discovery of novel therapeutic agents. The success of such a campaign hinges on a deep understanding of the underlying biology, meticulous assay development, rigorous statistical validation, and a systematic approach to hit confirmation. By integrating robust protocols, automation, and intelligent data analysis, researchers can efficiently navigate vast chemical spaces to identify high-quality, validated hits. The protocols and workflows detailed in this guide provide a comprehensive framework to unlock the immense therapeutic potential held within quinolinone scaffolds, accelerating the journey from initial hit to life-saving medicine.

References

Application Note: ¹H and ¹³C NMR Characterization of 1,4-Dimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the structural characterization of 1,4-Dimethylquinolin-2(1H)-one using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in synthetic chemistry, medicinal chemistry, and drug development, this document outlines the theoretical basis for spectral interpretation, provides step-by-step protocols for sample preparation and data acquisition, and offers an in-depth analysis of the expected ¹H and ¹³C NMR spectra. By explaining the causal relationships between molecular structure and spectral features, this guide serves as a practical resource for the unambiguous identification and quality control of this important quinolinone derivative.

Introduction: The Significance of this compound

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of methyl groups at the 1- and 4-positions, as in this compound, significantly influences its electronic properties, solubility, and metabolic stability, making it a valuable building block for drug discovery programs.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules. It provides precise information about the chemical environment of each atom, allowing for unambiguous confirmation of the molecular structure. This application note establishes a robust framework for the complete ¹H and ¹³C NMR characterization of this compound.

Foundational Principles of NMR Characterization

The interpretation of NMR spectra relies on several key parameters, including chemical shift (δ), spin-spin coupling (J), and signal integration.

  • Chemical Shift (δ): The resonance frequency of a nucleus relative to a standard (typically Tetramethylsilane, TMS), expressed in parts per million (ppm).[1] The chemical shift is highly sensitive to the local electronic environment; electronegative atoms and aromatic rings, for instance, cause a "deshielding" effect, shifting signals to a higher ppm value (downfield).

  • Spin-Spin Coupling (J): This phenomenon arises from the interaction of neighboring magnetic nuclei through the bonding electrons, causing signals to split into multiplets (e.g., doublets, triplets). The magnitude of the coupling constant, J, measured in Hertz (Hz), provides information about the number of bonds and the dihedral angle separating the coupled nuclei.

  • Integration: The area under an NMR signal is directly proportional to the number of nuclei responsible for that signal. This allows for the determination of the relative ratios of different types of protons in the molecule.

For complex heterocyclic systems like this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to definitively assign proton and carbon signals.[2]

Experimental Protocols

Achieving high-quality, reproducible NMR spectra is critically dependent on meticulous sample preparation and proper instrument setup.

Protocol for NMR Sample Preparation
  • Glassware and Tube Quality: Ensure all glassware, including pipettes and vials, is clean and dry to prevent contamination. Use high-quality, clean 5 mm NMR tubes to ensure good magnetic field homogeneity.[3]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for quinolinone derivatives. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.[3]

  • Concentration:

    • For ¹H NMR , dissolve 1-5 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent.

    • For ¹³C NMR , a higher concentration of 5-20 mg is recommended due to the lower natural abundance of the ¹³C isotope.

  • Homogenization: Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Suspended solids will degrade spectral quality.[3]

  • Final Volume: The final sample height in the NMR tube should be approximately 4-5 cm to ensure it is centered within the instrument's detection coils.

Workflow for NMR Data Acquisition

The following diagram outlines the standard workflow from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (1-20 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, 0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter load Insert Sample into Spectrometer filter->load lock Lock on Solvent Signal load->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectra (¹H, ¹³C, 2D) shim->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate Chemical Shift (TMS) process->calibrate integrate Integrate ¹H Signals calibrate->integrate assign Assign Signals & Interpret Data integrate->assign

Figure 1: Experimental workflow for NMR characterization.

Spectral Interpretation for this compound

The structure of this compound with the standard numbering convention is shown below. This numbering is essential for the correct assignment of NMR signals.

References

Application Notes & Protocols for X-ray Crystallography of 1,4-Dimethylquinolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Structural Imperative of 1,4-Dimethylquinolin-2(1H)-one Analogs in Medicinal Chemistry

The quinolin-2(1H)-one scaffold is a privileged heterocyclic system in drug discovery, forming the structural core of numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The introduction of methyl groups at the 1 and 4 positions of the quinolinone ring creates a unique steric and electronic environment, making this compound analogs a particularly interesting class of molecules for therapeutic development.[1] Understanding the precise three-dimensional arrangement of atoms within these analogs is paramount for elucidating structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.[6][7]

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining high-resolution structural data of small organic molecules.[8][9] This technique provides unambiguous determination of molecular conformation, stereochemistry, and intermolecular interactions within the crystal lattice.[10] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies and protocols for the successful X-ray crystallographic analysis of this compound analogs, from synthesis to the final elucidated crystal structure.

I. Synthesis of this compound Analogs: A Foundational Step

The journey to a crystal structure begins with the synthesis of high-purity compounds. Various synthetic routes to quinolin-2(1H)-one derivatives have been reported, often involving cyclization reactions.[11][12] For the 1,4-dimethylated scaffold, a common and effective method involves the Conrad-Limpach-Knorr reaction or similar cyclization strategies followed by N-methylation.

A generalized synthetic scheme is presented below. The precise reagents and conditions will vary depending on the desired substitutions on the quinolinone core.

Protocol 1: General Synthesis of a this compound Analog

  • Step 1: Synthesis of the Quinolin-4-one Intermediate.

    • React an appropriately substituted aniline with a β-ketoester (e.g., ethyl acetoacetate) under acidic or thermal conditions to form the corresponding β-anilinoacrylate.

    • Heat the β-anilinoacrylate intermediate in a high-boiling point solvent (e.g., Dowtherm A) to effect a cyclization, yielding the 4-hydroxy-2-quinolinone.

    • Treatment with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone or DMF) will yield the 1-methyl-4-hydroxy-2-quinolinone.

    • Conversion of the 4-hydroxyl group to a leaving group (e.g., by treatment with POCl₃) followed by a reductive dehalogenation or a Grignard reaction with a methylating agent can introduce the methyl group at the 4-position.

  • Step 2: N-Methylation.

    • If not already accomplished, the N-methylation of the quinolin-2(1H)-one nitrogen can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base like sodium hydride in an aprotic polar solvent such as DMF.

  • Purification.

    • The crude product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to achieve a purity of >98%, which is crucial for successful crystallization.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before proceeding to crystallization trials.

II. The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in the process.[9][13] Crystallization is a process of nucleation followed by slow, ordered growth.[13] For small organic molecules like this compound analogs, several techniques can be employed.

Key Crystallization Methods
  • Slow Evaporation: This is the simplest method, where a nearly saturated solution of the compound is allowed to evaporate slowly, leading to supersaturation and crystal growth.[13][14]

  • Vapor Diffusion: This is often the most successful method for obtaining high-quality crystals from small amounts of material.[15][16] It involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a less volatile solvent.[14][17][18][19]

  • Solvent Layering (Liquid-Liquid Diffusion): In this technique, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[14][17]

Protocol 2: Crystallization of this compound Analogs by Vapor Diffusion

  • Solvent Selection:

    • Identify a "good" solvent in which your compound is readily soluble (e.g., dichloromethane, chloroform, ethyl acetate, or acetone).

    • Identify a "poor" or "anti-solvent" in which your compound is insoluble or sparingly soluble, and which is more volatile than the good solvent (e.g., pentane, hexane, or diethyl ether).[15]

  • Preparation of the Crystallization Setup:

    • Dissolve 2-5 mg of the purified this compound analog in a minimal amount (100-500 µL) of the "good" solvent in a small, open container (e.g., a 0.5 mL vial).

    • Place this inner vial inside a larger, sealable container (e.g., a 4 mL screw-cap vial or a small beaker).

    • Add 1-2 mL of the "poor" solvent to the outer container, ensuring the level is below the top of the inner vial.

    • Seal the outer container tightly.

  • Crystal Growth:

    • Place the sealed setup in a vibration-free environment at a constant temperature (room temperature is often a good starting point).

    • Allow the system to stand undisturbed for several days to weeks. The more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting the formation of single crystals.

    • Monitor the vial periodically for crystal growth without disturbing it.

III. From Crystal to Data: The X-ray Diffraction Experiment

Once suitable crystals are obtained, the next step is to subject them to X-ray diffraction analysis.[20] This involves mounting a single crystal on a diffractometer and exposing it to a monochromatic X-ray beam.[10]

Workflow for X-ray Data Collection

The overall workflow for single-crystal X-ray diffraction is a multi-step process.[21]

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of Analog purification Purification (>98%) synthesis->purification crystallization Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Integration & Scaling data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation structure_solution start Reflection Data (.hkl file) phase_problem Phase Problem start->phase_problem direct_methods Direct Methods (SHELXT) phase_problem->direct_methods Solve initial_model Initial Electron Density Map & Model direct_methods->initial_model refinement Least-Squares Refinement (SHELXL) initial_model->refinement fourier Difference Fourier Map (Fo-Fc) refinement->fourier model_completion Model Completion (H atoms, disorder) fourier->model_completion Interpret final_refinement Final Refinement model_completion->final_refinement validation Validation (checkCIF) final_refinement->validation final_structure Final Structure (.cif, .res) validation->final_structure

References

Application Notes and Protocols: Evaluating the Cytotoxicity of Quinolinone Derivatives using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, particularly in oncology, the evaluation of a compound's cytotoxic potential is a foundational step. Quinolinone derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of biological activities, including significant anticancer properties.[1] A precise and reliable method for quantifying their cytotoxic effect is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4][5]

This guide provides a comprehensive, in-depth protocol for utilizing the MTT assay to determine the cytotoxic effects of quinolinone derivatives on cancer cell lines. Beyond a simple recitation of steps, this document elucidates the scientific principles underlying the assay, discusses critical parameters for ensuring data integrity, and offers expert insights into potential challenges and troubleshooting, tailored for researchers, scientists, and drug development professionals.

Principle of the MTT Assay: A Measure of Metabolic Health

The MTT assay's utility is anchored in its ability to measure the metabolic activity of a cell population.[4][6] The core of this technique lies in the enzymatic conversion of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[3][7][8] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, such as succinate dehydrogenase, located in the mitochondria of living cells.[2][6][8]

Therefore, the quantity of formazan produced is directly proportional to the number of metabolically active, viable cells.[3][5][9][10] When cells are damaged or killed by a cytotoxic compound like a quinolinone derivative, their metabolic activity ceases, leading to a decrease in formazan production. This color change can be quantified spectrophotometrically after dissolving the formazan crystals in a suitable solvent, providing a reliable measure of cell viability.[6][9]

MTT_Principle cluster_cell Viable Cell cluster_extracellular cluster_quantification Quantification MTT MTT (Yellow, Soluble) Mitochondria Mitochondria MTT->Mitochondria Internalized Enzymes NAD(P)H-dependent Oxidoreductases Formazan Formazan (Purple, Insoluble) Enzymes->Formazan Reduces Solubilization Add Solubilization Agent (e.g., DMSO) Formazan->Solubilization Dissolves Crystals MTT_source MTT Reagent Added MTT_source->MTT Enters Cell Spectrophotometer Measure Absorbance (~570 nm) Solubilization->Spectrophotometer Quantify Color

Caption: Mechanism of the MTT assay.

Experimental Design and Controls: The Foundation of Trustworthy Data

A well-designed experiment with appropriate controls is non-negotiable for generating reliable and interpretable data. Every MTT assay should include the following controls, run in triplicate at a minimum:

Control TypeComponentsPurpose
Untreated Control Cells + Culture MediumRepresents 100% cell viability; serves as the baseline for calculating the cytotoxic effect of the test compound.
Vehicle Control Cells + Culture Medium + Vehicle (e.g., DMSO)Accounts for any potential cytotoxic effects of the solvent used to dissolve the quinolinone derivatives. The vehicle concentration should match the highest concentration used in the test wells.
Blank (Medium Background) Culture Medium Only (No Cells)Measures the background absorbance of the culture medium and MTT reagent. This value is subtracted from all other readings.[8]
Compound Control (Cell-Free) Culture Medium + Quinolinone Derivative + MTT ReagentCritical for quinolinone derivatives. This control detects any direct chemical interaction between the compound and the MTT reagent, which could lead to false-positive or false-negative results.[7]

Detailed Protocol for Cytotoxicity Assessment

This protocol is optimized for adherent cells cultured in 96-well microplates. Modifications for suspension cells are noted where applicable.

Part 1: Materials and Reagents
  • Cell Lines: Select appropriate cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer). Ensure cells are healthy and in the logarithmic growth phase.

  • Quinolinone Derivatives: Dissolve in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.

  • Culture Medium: Complete growth medium appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics (e.g., Penicillin-Streptomycin).[5][11]

  • MTT Reagent (5 mg/mL):

    • Dissolve 50 mg of MTT powder (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in 10 mL of sterile Phosphate-Buffered Saline (PBS).[3]

    • Vortex until fully dissolved.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Store in light-protected aliquots at -20°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles.

  • Solubilization Solution:

    • DMSO: Anhydrous, cell culture grade is commonly used.

    • Acidified Isopropanol: 0.04 N HCl in isopropanol.

    • 10% SDS in 0.01 M HCl: A detergent-based solution that can be gentler on the user and may reduce protein precipitation.[12]

  • Equipment & Consumables:

    • Sterile 96-well flat-bottom tissue culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Inverted microscope.

    • Multichannel pipettes.

    • Microplate spectrophotometer (ELISA reader) capable of reading absorbance at ~570 nm.

    • Sterile pipette tips and reagent reservoirs.

Part 2: Step-by-Step Experimental Procedure

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Reaction cluster_read Phase 4: Data Acquisition A1 Harvest & Count Cells A2 Seed Cells in 96-Well Plate (1,000-100,000 cells/well) A1->A2 A3 Incubate 24h (Allow Attachment) A2->A3 B2 Remove Old Medium A3->B2 B1 Prepare Serial Dilutions of Quinolinone Derivatives B3 Add Compound Dilutions to Wells B1->B3 B2->B3 B4 Incubate (24, 48, or 72h) B3->B4 C1 Remove Treatment Medium B4->C1 C2 Add MTT Reagent (0.5 mg/mL final conc.) C1->C2 C3 Incubate 2-4h at 37°C (Formazan Formation) C2->C3 D1 Remove MTT Reagent C3->D1 D2 Add Solubilization Solution (e.g., DMSO) D1->D2 D3 Incubate & Shake (Dissolve Crystals) D2->D3 D4 Read Absorbance at 570 nm D3->D4 Analysis Data Analysis (Calculate % Viability, IC50) D4->Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

1. Cell Seeding:

  • Harvest cells that are in their logarithmic phase of growth using standard trypsinization methods.[5]

  • Perform a cell count (e.g., using a hemocytometer and trypan blue) to determine cell viability and concentration.

  • Dilute the cell suspension to the optimal seeding density. This is a critical parameter that must be optimized for each cell line and can range from 1,000 to 100,000 cells per well.[13]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Pro-Tip: To avoid the "edge effect"—where cells in the outer wells grow differently due to evaporation—fill the perimeter wells with 100 µL of sterile PBS or medium and do not use them for experimental data.[14]

  • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and resume normal growth.[5][13]

2. Compound Treatment:

  • Prepare serial dilutions of your quinolinone derivative stock solution in complete culture medium. A typical concentration range might be from 0.1 µM to 100 µM.

  • After the 24-hour incubation, carefully aspirate the old medium from the wells.

  • Add 100 µL of the corresponding compound dilutions to the test wells. Add medium with the appropriate vehicle concentration to the vehicle control wells and fresh medium to the untreated control wells.[1]

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours), which should be determined based on the compound's expected mechanism of action.

3. MTT Incubation:

  • Following the treatment period, carefully aspirate the medium containing the quinolinone derivative.

  • Wash each well once with 100 µL of sterile PBS to remove any residual compound. This step is crucial to prevent interference.[7]

  • Add 100 µL of serum-free medium to each well. Serum can interfere with MTT reduction.

  • Add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[4][13]

  • Incubate the plate for 2 to 4 hours at 37°C.[13] The optimal incubation time can vary between cell lines; it is sufficient when purple precipitates are visible inside the cells under a microscope.[13]

4. Solubilization and Absorbance Reading:

  • After the MTT incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Wrap the plate in foil and place it on an orbital shaker for 10-15 minutes to ensure complete solubilization.[8] Gentle pipetting up and down can also aid this process.

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[8] Read the plate within 1 hour of adding the solvent.[8]

Data Analysis and Interpretation

1. Background Correction:

  • Calculate the average absorbance of the blank (medium only) wells.

  • Subtract this average blank absorbance from the absorbance readings of all other wells.[8]

2. Calculation of Percentage Viability:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • Formula: % Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) x 100

3. Determination of IC₅₀:

  • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the quinolinone derivative that reduces cell viability by 50%.

  • Plot a dose-response curve with the compound concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis.

  • Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the curve and calculate the precise IC₅₀ value.[15]

Quinolinone Derivative Conc. (µM)Absorbance (570 nm) Replicate 1Absorbance (570 nm) Replicate 2Absorbance (570 nm) Replicate 3Average Corrected Absorbance% Viability
0 (Untreated Control)1.2541.2881.2711.271100.0%
0.11.1981.2151.2091.20795.0%
10.9871.0110.9950.99878.5%
100.6210.6450.6330.63349.8%
1000.1540.1480.1510.15111.9%

Note: Data is for illustrative purposes only. Absorbance values are corrected for blank.

Scientific Integrity: Troubleshooting and Mitigating Interference

The MTT assay, while reliable, is not without its pitfalls. Its accuracy depends on understanding its limitations and potential sources of interference, especially when screening novel chemical compounds.[7]

IssuePotential Cause(s)Recommended Solution(s)
False-Positive Results (Compound appears less toxic) The quinolinone derivative has reducing properties and directly reduces MTT to formazan.[7]Run the critical "Compound Control (Cell-Free)" experiment. If absorbance is high, the compound is interfering. Wash cells thoroughly with PBS before adding MTT reagent.[7] Consider an alternative assay with a different mechanism (e.g., LDH release assay for membrane integrity).[7][16]
False-Negative Results (Compound appears more toxic) The compound is colored and absorbs light at 570 nm. The compound inhibits mitochondrial reductases without killing the cell.[7]Run a "Compound Control (Cell-Free)" to measure its intrinsic absorbance. If the compound interferes with formazan degradation (e.g., some porphyrins), this will result in an underestimation of viability.[7]
High Replicate Variability Uneven cell seeding, pipetting errors, incomplete formazan solubilization, "edge effect".[14]Ensure the cell suspension is homogenous before seeding. Use calibrated multichannel pipettes. Increase shaking time or gently pipette to dissolve crystals. Avoid using the outer wells of the 96-well plate.[14]
Low Absorbance Readings Cell number is too low, insufficient MTT incubation time, cell death due to improper handling.Optimize cell seeding density.[13] Increase MTT incubation time until purple crystals are clearly visible.[13] Handle cells gently during washing and aspiration steps.[14]

References

Using 1,4-Dimethylquinolin-2(1h)-one in a VEGFR2 kinase assay

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust Luminescence-Based In Vitro Assay for Profiling 1,4-Dimethylquinolin-2(1H)-one against VEGFR2 Kinase

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that serves as the primary mediator of the pro-angiogenic signals initiated by VEGF-A.[1][2] Upon ligand binding, VEGFR2 dimerizes and undergoes trans-autophosphorylation of specific tyrosine residues in its intracellular domain.[1][3] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][4][5] The formation of new blood vessels, or angiogenesis, is a hallmark of cancer, supplying tumors with the oxygen and nutrients required for growth and metastasis.[6][7] Consequently, inhibiting VEGFR2 activity is a validated and effective therapeutic strategy in oncology.[4][6]

Small molecule inhibitors typically function by competing with ATP at its binding site within the kinase domain, thereby preventing receptor autophosphorylation and blocking downstream signal transduction.[2][6] The quinolin-2(1H)-one scaffold is a recognized "privileged structure" in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities.[8][9] Various derivatives of this scaffold have been investigated for their potential as anticancer agents, including as inhibitors of protein kinases like VEGFR.[10][11]

This application note provides a comprehensive, self-validating protocol for assessing the inhibitory potential of a novel compound, this compound, against recombinant human VEGFR2 kinase. The methodology is designed to be robust, reproducible, and suitable for generating high-quality data for inhibitor characterization and drug development efforts.

Assay Principle

This protocol utilizes the ADP-Glo™ Kinase Assay, a sensitive, luminescence-based method that quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[12][13] The assay is performed in two steps:

  • Kinase Reaction Termination & ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added. This simultaneously terminates the enzymatic reaction and depletes any remaining unconsumed ATP, which would otherwise create a high background signal.[14][15]

  • ADP Conversion & Signal Generation: Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced by VEGFR2 into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal that is directly proportional to the initial kinase activity.[12][16]

This format is ideal for screening potential inhibitors, as a decrease in luminescence directly corresponds to the inhibition of VEGFR2.[14]

VEGFR2 Signaling Pathway and Point of Inhibition

The diagram below illustrates the central role of VEGFR2 in mediating angiogenic signals and the mechanism of action for ATP-competitive small molecule inhibitors.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGF VEGF-A Ligand VEGFR2_mono VEGFR2 Monomer VEGF->VEGFR2_mono Binding VEGFR2_dimer VEGFR2 Dimer (Activated) VEGFR2_mono->VEGFR2_dimer Dimerization AutoP Autophosphorylation VEGFR2_dimer->AutoP ATP ATP ATP->AutoP ADP ADP Inhibitor This compound Inhibitor->VEGFR2_dimer Inhibition (Blocks ATP Binding) AutoP->ADP Downstream Downstream Signaling (PLCγ, PI3K/Akt) AutoP->Downstream Response Angiogenesis: • Proliferation • Migration • Survival Downstream->Response

Diagram 1: Simplified VEGFR2 signaling pathway. Inhibition occurs at the intracellular kinase domain, blocking the ATP-dependent autophosphorylation required for signal transduction.

Materials and Reagents

ReagentRecommended SupplierCatalog Number (Example)Storage
Recombinant Human VEGFR2 (GST-tagged)BPS Bioscience40301-80°C
PTK Substrate (Poly(Glu:Tyr, 4:1))BPS Bioscience40217-20°C
Adenosine Triphosphate (ATP)BPS Bioscience79686-20°C
5x Kinase Buffer 1BPS Bioscience79334-20°C
ADP-Glo™ Kinase AssayPromegaV6930-20°C
This compoundSpecify SupplierSpecify Catalog #-20°C
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855Room Temp
Dithiothreitol (DTT), 1 MSigma-Aldrich43815-20°C
Nuclease-Free WaterVariousN/ARoom Temp
96-Well Solid White Assay PlatesCorning3917Room Temp

Part 1: Assay Optimization & Validation

To ensure the generation of reliable and reproducible data, key assay parameters must be optimized prior to screening the inhibitor. This process establishes a self-validating system.[17][18]

Enzyme Titration

Causality: The concentration of VEGFR2 must be carefully selected. Too little enzyme will result in a weak signal, while too much can lead to rapid substrate depletion, non-linear reaction kinetics, and wasted reagent. The goal is to identify an enzyme concentration that yields a robust signal corresponding to approximately 10-30% conversion of ATP to ADP within the desired reaction time.[14][19]

Protocol:

  • Prepare a series of dilutions of the VEGFR2 enzyme in 1x Kinase Buffer.

  • Perform the kinase assay as described in Part 2, but without any inhibitor.

  • Include a "no enzyme" control.

  • Plot the resulting luminescence (RLU) against the enzyme concentration.

  • Select a concentration from the linear portion of the curve for subsequent experiments. A typical starting concentration for VEGFR2 is 1-2 ng/µL in the final reaction.[20]

ATP Concentration (Km Determination)

Causality: For characterizing ATP-competitive inhibitors, running the assay with an ATP concentration at or near its Michaelis-Menten constant (Km) is critical.[17] At [ATP] = Km, the enzyme is most sensitive to competitive inhibition, allowing for the most accurate determination of the inhibitor's potency (IC50).

Protocol:

  • Using the optimized enzyme concentration, set up a series of kinase reactions with varying concentrations of ATP (e.g., from 0.1 µM to 100 µM).

  • Measure the initial reaction velocity (luminescence) at each ATP concentration.

  • Plot the velocity against the ATP concentration and fit the data to the Michaelis-Menten equation using graphing software (e.g., GraphPad Prism) to determine the Km value. For many tyrosine kinases, this value is in the low micromolar range.[21]

Z'-Factor Determination

Causality: The Z'-factor is a statistical measure of the quality and robustness of an assay, particularly for high-throughput screening. It quantifies the separation between the positive (100% activity) and negative (0% activity) control signals. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[14][16]

Protocol:

  • Prepare a multi-well plate with two sets of controls:

    • Positive Control (Max Signal): Contains all reaction components (enzyme, substrate, ATP at Km) but no inhibitor (DMSO vehicle only).

    • Negative Control (Min Signal): Contains a known potent, broad-spectrum kinase inhibitor like Staurosporine at a high concentration (e.g., 10 µM) to fully inhibit the enzyme.

  • Run the assay and calculate the Z'-factor using the formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ) (where SD is the standard deviation and Mean is the average of the control signals).

Part 2: VEGFR2 Inhibition Assay Protocol

This protocol assumes a 96-well plate format and a final reaction volume of 25 µL. All samples and controls should be run in at least duplicate.[20]

Experimental Workflow

Workflow A 1. Reagent Preparation - Dilute Kinase Buffer - Prepare Substrate/ATP Mix - Prepare Inhibitor Serial Dilutions B 2. Plate Setup (25 µL/well) - Add 12.5 µL Master Mix - Add 2.5 µL Inhibitor/Vehicle - Add 10 µL Diluted VEGFR2 Enzyme A->B C 3. Kinase Reaction Incubate at 30°C for 45 minutes B->C D 4. Terminate Reaction & Deplete ATP Add 25 µL ADP-Glo™ Reagent C->D E 5. ATP Depletion Incubation Incubate at RT for 40 minutes D->E F 6. ADP Detection Add 50 µL Kinase Detection Reagent E->F G 7. Signal Stabilization Incubate at RT for 30 minutes F->G H 8. Read Luminescence Plate-reading luminometer G->H

Diagram 2: Step-by-step workflow for the VEGFR2 inhibition assay using the ADP-Glo™ system.

Reagent Preparation
  • 1x Kinase Buffer: Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. If desired, add DTT to a final concentration of 1 mM.[4][20] Keep on ice.

  • Test Inhibitor (this compound): Prepare a 10 mM stock solution in 100% DMSO. From this, create a 10-point serial dilution series in 100% DMSO (e.g., starting at 1 mM). These will be 100x the final desired concentrations.

  • Master Mix: Prepare a master mix for the kinase reaction. For each 25 µL reaction, mix the following components:

    • 6 µL of 5x Kinase Buffer

    • 0.5 µL of ATP (at a concentration determined to yield the Km value in the final volume)

    • 0.5 µL of PTK Substrate

    • 6 µL of nuclease-free water This provides 12.5 µL of 2x Master Mix per well.[22]

  • Enzyme Preparation: Thaw recombinant VEGFR2 on ice. Dilute the enzyme to the pre-determined optimal concentration (from step 1.1) in 1x Kinase Buffer. A typical final concentration is ~20 ng/well.[20]

Assay Procedure
  • Plate Setup: Add reagents to a white 96-well plate in the following order:

    • Add 12.5 µL of the Master Mix to all wells.

    • Test Wells: Add 2.5 µL of the diluted this compound solutions (this will be a 10x intermediate dilution in buffer, resulting in a final DMSO concentration of 1%).

    • Positive Control (100% Activity): Add 2.5 µL of 1x Kinase Buffer containing 10% DMSO (vehicle control).

    • Blank (0% Activity): Add 2.5 µL of 1x Kinase Buffer containing 10% DMSO.

  • Initiate Kinase Reaction:

    • To the "Test Wells" and "Positive Control" wells, add 10 µL of the diluted VEGFR2 enzyme.

    • To the "Blank" wells, add 10 µL of 1x Kinase Buffer.

  • Incubation: Mix the plate gently on a plate shaker and incubate at 30°C for 45 minutes.[20][23]

  • Stop Reaction: Add 25 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.[12][15]

  • Detect ADP: Add 50 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30 minutes to stabilize the luminescent signal.[4][15]

  • Read Plate: Measure luminescence using a microplate reader.

Part 3: Data Analysis and Interpretation

  • Subtract Background: Subtract the average luminescence value of the "Blank" wells from all other wells.

  • Calculate Percent Inhibition: Determine the percentage of inhibition for each inhibitor concentration using the following formula: Percent Inhibition = 100 * ( 1 - ( RLU_inhibitor / RLU_positive_control ) )

  • Generate IC50 Curve: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of VEGFR2 kinase activity.

Example Data Presentation

The results of the assay should be summarized in a clear, tabular format for easy comparison and interpretation.[4]

CompoundTargetIC50 (µM) [Hypothetical]
This compoundVEGFR24.25
Pazopanib (Control Inhibitor)VEGFR20.03
Staurosporine (Control Inhibitor)Pan-Kinase0.006

Conclusion

This application note provides a robust and detailed protocol for determining the in vitro inhibitory potency of this compound against VEGFR2 kinase. The inclusion of systematic optimization steps for enzyme and ATP concentration ensures the generation of high-quality, reliable data. The resulting IC50 value is a critical parameter for characterizing the compound's activity and serves as a foundational data point for guiding further medicinal chemistry efforts and drug development programs targeting angiogenesis.

References

Preparation of 1,4-Dimethylquinolin-2(1H)-one for In Vitro Screening: A Protocol for Synthesis, Quality Control, and Assay Readiness

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer and antimalarial properties.[1][2] 1,4-Dimethylquinolin-2(1H)-one (DMQ) is a representative of this class, serving as a valuable building block for more complex therapeutic agents.[3] The successful evaluation of DMQ and its analogues in in vitro screening campaigns is critically dependent on the quality of the compound and its appropriate formulation. Poor solubility, inadequate purity, or incorrect structural identity can lead to unreliable data, false positives, and wasted resources.[4] This application note provides a comprehensive guide for researchers, detailing a robust protocol for the synthesis, purification, and rigorous quality control of this compound. Furthermore, it outlines standardized procedures for solubility assessment and the preparation of assay-ready plates, ensuring the generation of high-quality, reproducible data in high-throughput screening (HTS) environments.

Introduction: The Quinolinone Scaffold in Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries to identify "hits" that modulate a specific biological target.[5][6] The quality of the data generated from an HTS campaign is, however, fundamentally linked to the quality of the compounds being screened.[7][8] Issues such as compound precipitation in aqueous assay buffers can lead to non-specific effects and false-positive results, while impurities can cause off-target activity.

This compound (DMQ) belongs to a class of heterocyclic compounds that have garnered significant interest for their potential therapeutic applications.[9][10][11] To effectively explore the biological potential of DMQ, a systematic and controlled approach to its preparation is essential. This guide provides an integrated workflow, from chemical synthesis to the final assay plate, designed to ensure the integrity and reliability of downstream screening data.

Synthesis and Purification of this compound

A common and effective method for synthesizing 4-methylquinolin-2(1H)-one derivatives is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization. The N-methylation can then be achieved as a subsequent step. The following protocol is adapted from established quinolinone synthesis methodologies.[12][13]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
N-methylanilineReagentPlus®, ≥99%Sigma-Aldrich
Ethyl acetoacetateACS reagent, ≥99.5%Sigma-Aldrich
Polyphosphoric acid (PPA)Reagent gradeSigma-Aldrich
Sodium hydroxide (NaOH)ACS reagent, ≥97.0%Fisher Scientific
Dichloromethane (DCM)HPLC gradeFisher Scientific
Ethyl acetate (EtOAc)HPLC gradeFisher Scientific
HexanesHPLC gradeFisher Scientific
Anhydrous Sodium SulfateAnhydrous, granularSigma-Aldrich
Synthetic Protocol

Step 1: Synthesis of Ethyl 3-(methylamino)but-2-enoate (Intermediate)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine N-methylaniline (10.7 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).

  • Add a catalytic amount of p-toluenesulfonic acid (~100 mg).

  • Heat the mixture at 110-120 °C for 2 hours with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the N-methylaniline is consumed.

  • Allow the mixture to cool to room temperature. The crude product is typically used in the next step without further purification.

Step 2: Cyclization to this compound

  • To the crude intermediate from Step 1, slowly add polyphosphoric acid (PPA) (50 g) with vigorous stirring. The addition is exothermic.

  • Heat the reaction mixture to 140-150 °C for 1 hour. The causality for using PPA is its dual function as a strong acid catalyst and a dehydrating agent, which efficiently promotes the intramolecular Friedel-Crafts-type cyclization.[12]

  • Monitor the reaction by TLC (e.g., 1:1 Hexanes:EtOAc).

  • Once the reaction is complete, cool the mixture to approximately 80 °C and carefully pour it onto 200 g of crushed ice with stirring.

  • Neutralize the acidic solution by slowly adding a 50% (w/v) aqueous NaOH solution until the pH is ~7-8. This will precipitate the crude product.

  • Filter the solid precipitate, wash it thoroughly with cold water, and dry it under a vacuum.

Purification Protocol

Recrystallization is an effective method for purifying the final compound.

  • Dissolve the crude, dried solid in a minimal amount of hot ethanol or ethyl acetate.

  • If any insoluble material remains, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in vacuo to yield pure this compound as a solid.

Quality Control (QC) for Screening Readiness

Before a compound enters an HTS campaign, its identity, purity, and concentration must be unequivocally confirmed. This QC process is a self-validating system that prevents the propagation of erroneous data.[14]

Identity and Purity Confirmation

A combination of analytical techniques should be employed. The industry standard for purity in HTS libraries is typically ≥95%.[7]

QC TestParameterExpected Result
LC-MS Purity & MassPurity ≥ 95% by UV (e.g., 254 nm); [M+H]⁺ = 174.09
¹H NMR Chemical ShiftsSpectrum consistent with the proposed structure
¹³C NMR Chemical ShiftsSpectrum consistent with the proposed structure
Melting Point Physical PropertySharp, consistent melting point

Protocol: LC-MS Analysis

  • Prepare a 1 mg/mL solution of the purified compound in methanol or acetonitrile.

  • Inject 1-5 µL onto a C18 reverse-phase HPLC column.

  • Run a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid) over 5-10 minutes.

  • Monitor the eluent using a UV detector (e.g., at 254 nm and 280 nm) and a mass spectrometer.

  • Integrate the peak areas from the UV chromatogram to determine purity. Confirm the mass of the main peak corresponds to the expected molecular weight.

Protocol: NMR Analysis

  • Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[15]

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[16]

  • Compare the obtained spectra with known data or predictive models to confirm the structure of this compound.

Integrated Synthesis and QC Workflow

The entire process from starting materials to a QC-passed compound can be visualized as a streamlined workflow.

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control A N-methylaniline + Ethyl acetoacetate B Step 1: Condensation (110-120°C, cat. acid) A->B C Intermediate: Ethyl 3-(methylamino)but-2-enoate B->C D Step 2: Cyclization (PPA, 140-150°C) C->D E Crude Product (Precipitate) D->E F Purification (Recrystallization) E->F G Pure Solid DMQ F->G H LC-MS Analysis G->H I NMR (¹H, ¹³C) Analysis G->I J Purity ≥ 95%? H->J K Structure Confirmed? I->K L QC Passed: Screening-Ready Compound J->L Yes M FAIL: Re-purify or Re-synthesize J->M No K->L Yes K->M No

Figure 1: Workflow for the synthesis and quality control of this compound.

Preparation for In Vitro Screening

Once a compound has passed QC, it must be carefully prepared for use in biological assays. This involves determining its solubility and creating stock solutions for dilution into assay plates.

Aqueous Solubility Assessment

Poor aqueous solubility is a primary cause of artifacts in in vitro assays.[17] Therefore, determining a compound's solubility profile is a mandatory pre-screening step. A kinetic solubility assay is often sufficient for HTS purposes, providing a rapid assessment of precipitation risk under assay-like conditions.[18][19] A common goal is to identify a solubility of >60 µg/mL.[19]

Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

  • Prepare Stock Solution: Create a high-concentration stock of the QC-passed compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

  • Dispense into Microplate: In a clear 96-well or 384-well microplate, add assay buffer (e.g., PBS, pH 7.4) to each well.

  • Add Compound: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock into 98 µL of buffer for a final concentration of 200 µM with 2% DMSO). Mix well. This step is critical; adding the DMSO stock to the aqueous buffer, rather than the reverse, mimics how compounds are introduced in most automated screens and is the basis of "kinetic" solubility.[18]

  • Incubate: Cover the plate and incubate at room temperature for 1.5 - 2 hours, allowing time for precipitation to reach a pseudo-equilibrium.

  • Measure: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles (precipitate).

  • Analyze: Compare the light scattering units to positive (known insoluble compound) and negative (buffer with DMSO only) controls to determine the concentration at which precipitation occurs.

Stock and Assay Plate Preparation

Proper handling and storage of compound stocks are vital for maintaining compound integrity.

Protocol: Master Stock and Assay Plate Preparation

  • Master Stock Solution: Based on solubility data, prepare a master stock solution in 100% anhydrous DMSO at a concentration where the compound is fully soluble (e.g., 10 mM or 20 mM). Store this master stock in a tightly sealed container at -20°C or -80°C.

  • Intermediate Plates: To minimize freeze-thaw cycles of the master stock, create intermediate-concentration plates. For example, dilute the 10 mM master stock into a 96-well plate to create a 1 mM intermediate plate.

  • Assay-Ready Plates: Use an automated liquid handler to perform serial dilutions from the intermediate plate to create the final assay-ready plates containing the desired concentration range for screening. This ensures consistency and reduces manual error.[6]

  • Final Assay Concentration: The final concentration of DMSO in the assay well should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts in biological systems.

Screening Preparation Workflow

G A QC-Passed Solid Compound B Prepare 10 mM Stock in 100% DMSO A->B C Kinetic Solubility Assay (Nephelometry or UV) B->C G Store Master Stock (-20°C / -80°C) B->G D Solubility > Assay Max Conc.? C->D E Proceed to Plating D->E Yes F FLAG: Potential Assay Artifacts. Lower Max Concentration. D->F No I Prepare Assay-Ready Plates (Serial Dilution into Assay Buffer) E->I H Prepare Intermediate Plates (e.g., 1 mM in DMSO) G->H H->I J In Vitro Screening I->J

Figure 2: Workflow for preparing QC-passed compound for in vitro screening.

Conclusion

The generation of reliable and actionable data from in vitro screening campaigns begins with meticulously prepared and characterized compounds. By integrating robust chemical synthesis with stringent, multi-point quality control and systematic solubility assessment, researchers can significantly increase the confidence in their screening results. The protocols outlined in this application note provide a comprehensive framework for preparing this compound, ensuring that the compound is of the highest quality and appropriately formulated for its crucial role in the drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,4-Dimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 1,4-Dimethylquinolin-2(1H)-one. This guide is designed to provide researchers, medicinal chemists, and professionals in drug development with in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the yield and purity of this important heterocyclic compound. Our approach is grounded in mechanistic understanding to empower you to overcome common synthetic challenges.

Section 1: Synthesis Overview & Core Principles

This compound is a derivative of the quinolinone scaffold, a core structure in many biologically active compounds. The primary synthetic routes to this molecule involve either the construction of the quinolinone ring system with the methyl groups already in place or the methylation of a pre-existing quinolinone core. The most common approaches are:

  • Conrad-Limpach Synthesis: This classical method involves the condensation of an N-substituted aniline (N-methylaniline) with a β-ketoester (ethyl acetoacetate) followed by thermal cyclization.[1][2]

  • N-Methylation of 4-Methylquinolin-2(1H)-one: A more direct approach if the precursor is available, this involves the alkylation of the nitrogen atom of 4-methylquinolin-2(1H)-one.

This guide will focus on troubleshooting and optimizing both of these synthetic strategies.

Section 2: Troubleshooting Guide - A Mechanistic Approach

Issue 1: Low or No Yield in Conrad-Limpach Synthesis

Question: I am attempting the Conrad-Limpach synthesis of this compound from N-methylaniline and ethyl acetoacetate, but I am getting a very low yield or no desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in the Conrad-Limpach synthesis are a common issue, often stemming from incomplete reaction at one of the two key stages: the initial condensation or the subsequent thermal cyclization.[1]

Potential Causes & Solutions:

  • Incomplete Condensation: The initial reaction between N-methylaniline and ethyl acetoacetate to form the enamine intermediate is crucial.

    • Catalyst: This step is often catalyzed by a small amount of acid. Ensure you are using a catalytic amount of a suitable acid, such as a drop of concentrated sulfuric acid.

    • Water Removal: The condensation reaction produces water, which can inhibit the reaction. If conducting the reaction in a solvent like toluene, consider using a Dean-Stark apparatus to remove water azeotropically.

  • Inefficient Cyclization: The cyclization of the enamine intermediate to the quinolinone requires high temperatures, typically around 250 °C.[3]

    • Insufficient Temperature: Ensure your reaction setup can achieve and maintain the required high temperature. The use of a high-boiling, inert solvent like mineral oil or Dowtherm A can lead to more consistent heating and improved yields compared to running the reaction neat.[1][4]

    • Reaction Time: While high temperatures are necessary, prolonged heating can lead to decomposition. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Side Reactions: At high temperatures, various side reactions can occur, leading to the formation of byproducts and reducing the yield of the desired product.

    • Knorr Product Formation: Under certain conditions, particularly at lower temperatures (around 140 °C), the N-methylaniline can react with the ester group of ethyl acetoacetate to form an anilide, which upon cyclization, would lead to the isomeric 2-hydroxyquinoline (a Knorr synthesis product).[1] Ensure the initial condensation is performed under conditions that favor the formation of the enamine.

Issue 2: Formation of Tarry Byproducts and Purification Challenges

Question: My Conrad-Limpach reaction mixture is a dark, tarry mess, and I'm struggling to isolate the this compound. What causes this and what are the best purification strategies?

Answer:

Tar formation is a frequent problem in quinoline syntheses, especially those requiring harsh conditions like high temperatures and strong acids.

Potential Causes & Solutions:

  • Polymerization: The reaction conditions can promote the polymerization of starting materials or intermediates.

    • Temperature Control: While high temperatures are needed for cyclization, excessive heat can exacerbate tar formation. Careful temperature control is critical.

    • Moderators: In related quinoline syntheses like the Skraup reaction, moderators such as ferrous sulfate are used to control the exothermicity and reduce charring. While not a standard component of the Conrad-Limpach synthesis, careful and controlled heating is the analogous principle.

  • Purification Strategies:

    • Column Chromatography: This is the most common method for purifying quinolinone derivatives. However, the basic nitrogen in the quinoline ring can interact with the acidic silica gel, leading to streaking and poor separation. To mitigate this, consider the following:

      • Deactivating Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (0.5-2%) in the eluent.[5]

      • Alternative Stationary Phases: Neutral or basic alumina can be a good alternative to silica gel. For very sensitive compounds, Florisil or cellulose can be used.[5]

    • Crystallization: If a solid product can be obtained from the crude mixture, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be an effective purification method.

Issue 3: Inefficient N-Methylation of 4-Methylquinolin-2(1H)-one

Question: I am trying to synthesize this compound by methylating 4-methylquinolin-2(1H)-one, but the reaction is incomplete, or I am getting a mixture of products. How can I optimize this step?

Answer:

The N-methylation of quinolin-2-ones can be complicated by competing O-methylation, resulting in the formation of 2-methoxy-4-methylquinoline. The regioselectivity of the alkylation is influenced by several factors.[6]

Potential Causes & Solutions:

  • Choice of Methylating Agent: "Hard" methylating agents, such as dimethyl sulfate, tend to favor N-methylation, while "softer" agents like methyl iodide can lead to a higher proportion of O-alkylation.[7][8] Consider using dimethyl carbonate as a greener and often more selective N-methylating agent.[9][10]

  • Base and Solvent: The choice of base and solvent system is critical for directing the methylation to the nitrogen atom.

    • Base: A strong base like sodium hydride (NaH) in an aprotic solvent like DMF or THF is commonly used to deprotonate the quinolinone. Potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF is a milder alternative.[6][11]

    • Solvent: Polar aprotic solvents like DMF or DMSO generally favor N-alkylation.

  • Reaction Temperature: The reaction temperature can influence the N/O-alkylation ratio. It is advisable to start at room temperature and gently heat if the reaction is sluggish, monitoring the progress by TLC to avoid the formation of byproducts.

  • Steric Hindrance: In some quinolinone systems, substituents near the nitrogen atom can sterically hinder N-alkylation, favoring O-alkylation.[6] For 4-methylquinolin-2(1H)-one, this is less of a concern.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take during the Conrad-Limpach synthesis?

A1: The Conrad-Limpach synthesis requires very high temperatures (up to 250 °C). It is essential to use appropriate high-temperature heating equipment (e.g., a sand bath or heating mantle with a temperature controller) and to perform the reaction in a well-ventilated fume hood. Use of personal protective equipment (PPE), including heat-resistant gloves and safety glasses, is mandatory. High-boiling solvents like mineral oil or Dowtherm A should be handled with care.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of both the Conrad-Limpach synthesis and the N-methylation reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the product. Visualize the spots under a UV lamp (254 nm).

Q3: What are the expected spectroscopic data for this compound?

  • ¹H NMR: Singlets for the two methyl groups (N-CH₃ and C4-CH₃), and aromatic protons in the range of 7-8 ppm.

  • ¹³C NMR: Resonances for the two methyl carbons, the carbonyl carbon (around 160-170 ppm), and the aromatic carbons.

  • IR: A strong absorption band for the carbonyl group (C=O) around 1650-1670 cm⁻¹.

Q4: Can I use other β-ketoesters in the Conrad-Limpach synthesis to obtain different substituents at the 4-position?

A4: Yes, the Conrad-Limpach synthesis is versatile in this regard. Using different β-ketoesters will result in different substituents at the 4-position of the quinolinone ring.

Section 4: Optimized Experimental Protocols

Protocol 1: Conrad-Limpach Synthesis of this compound

This protocol is a representative procedure based on the principles of the Conrad-Limpach synthesis.[1][3]

Step 1: Condensation

  • In a round-bottom flask, combine N-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., 1-2 drops of concentrated H₂SO₄).

  • Stir the mixture at room temperature for 1-2 hours. The reaction may be slightly exothermic.

  • (Optional) If using a solvent like toluene, heat the mixture to reflux using a Dean-Stark apparatus to remove the water byproduct.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the volatile components under reduced pressure to obtain the crude enamine intermediate.

Step 2: Cyclization

  • To the flask containing the crude enamine, add a high-boiling inert solvent such as mineral oil or Dowtherm A.

  • Heat the mixture to 250 °C with vigorous stirring.

  • Maintain the temperature for 1-3 hours, monitoring the reaction by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with a non-polar solvent like hexanes to precipitate the crude product.

  • Collect the solid by filtration and wash thoroughly with hexanes to remove the high-boiling solvent.

  • Purify the crude product by column chromatography (silica gel with a hexane/ethyl acetate gradient containing 1% triethylamine) or recrystallization.

ParameterRecommended Value/ConditionRationale
Reactant Ratio N-methylaniline:Ethyl acetoacetate (1:1.1)A slight excess of the β-ketoester ensures complete consumption of the aniline.
Condensation Temp. Room Temperature to RefluxMild conditions are sufficient for the initial condensation.
Cyclization Temp. ~250 °CHigh temperature is required to overcome the activation energy for the electrocyclic ring closure.[1]
Cyclization Solvent Mineral Oil or Dowtherm AA high-boiling, inert solvent provides better heat transfer and can improve yields.[4]
Purification Column Chromatography (basic modifier)A basic modifier neutralizes acidic sites on silica gel, preventing streaking of the basic product.[5]
Protocol 2: N-Methylation of 4-Methylquinolin-2(1H)-one

This protocol is a general procedure for the N-alkylation of quinolinones.[6][11]

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-methylquinolin-2(1H)-one (1.0 eq) and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add dimethyl sulfate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Section 5: Visualizing the Workflow and Logic

Troubleshooting Workflow for Low Yield in Conrad-Limpach Synthesis

Troubleshooting_Conrad_Limpach start Low Yield in Conrad-Limpach Synthesis check_condensation Check Condensation Step start->check_condensation check_cyclization Check Cyclization Step start->check_cyclization check_side_reactions Investigate Side Reactions start->check_side_reactions sub_condensation1 Incomplete Reaction? check_condensation->sub_condensation1 sub_cyclization1 Insufficient Temperature? check_cyclization->sub_cyclization1 sub_side_reactions1 Tar Formation? check_side_reactions->sub_side_reactions1 solution_condensation1 Add Acid Catalyst / Remove Water sub_condensation1->solution_condensation1 Yes solution_cyclization1 Use High-Boiling Solvent / Verify Temperature sub_cyclization1->solution_cyclization1 Yes solution_side_reactions1 Control Temperature / Optimize Reaction Time sub_side_reactions1->solution_side_reactions1 Yes

Caption: A troubleshooting workflow for addressing low yields in the Conrad-Limpach synthesis.

Regioselectivity in the Alkylation of 4-Methylquinolin-2(1H)-one

Alkylation_Regioselectivity start 4-Methylquinolin-2(1H)-one Anion node_N N-Anion (Hard Nucleophile) start->node_N node_O O-Anion (Soft Nucleophile) start->node_O product_N This compound (N-Alkylation Product) node_N->product_N Favored by Hard Reagents product_O 2-Methoxy-4-methylquinoline (O-Alkylation Product) node_O->product_O Favored by Soft Reagents reagent_hard Hard Methylating Agent (e.g., Dimethyl Sulfate) reagent_hard->node_N reagent_soft Soft Methylating Agent (e.g., Methyl Iodide) reagent_soft->node_O

Caption: Factors influencing the regioselectivity of methylation of 4-methylquinolin-2(1H)-one.

References

Technical Support Center: Overcoming Solubility Challenges with 1,4-Dimethylquinolin-2(1H)-one in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1,4-Dimethylquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the foundational knowledge and practical protocols to ensure experimental success.

Frequently Asked Questions (FAQs)

This section addresses the most common queries we receive regarding the handling and dissolution of this compound.

Q1: My this compound is not fully dissolving in DMSO at room temperature. What are the primary factors to consider?

A1: Incomplete dissolution is a frequent challenge that can typically be traced back to a few key factors:

  • Compound Purity & Polymorphism: The purity of your compound is paramount. Impurities from synthesis can be insoluble, giving the appearance of poor solubility of the target compound.[1][2] Furthermore, organic molecules like quinolinones can exist in different crystalline forms (polymorphs), each with a unique solubility profile.[3] A more stable, less soluble polymorph may have formed during storage.

  • DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This absorbed water can significantly decrease the solubility of hydrophobic organic compounds.[4][6] Always use fresh, anhydrous, high-purity DMSO (≥99.9%) from a sealed bottle.

  • Concentration Limit: You may be attempting to create a stock solution that exceeds the intrinsic solubility limit of the compound in DMSO at a given temperature. While specific data for this compound is limited, it is a common issue for many organic molecules.[7]

  • Temperature: Dissolution is a thermodynamic process. For many compounds, solubility increases with temperature as additional energy helps overcome the crystal lattice energy of the solid.[8]

Q2: What immediate, non-destructive steps can I take to facilitate dissolution in DMSO?

A2: If you encounter solubility issues, several techniques can be employed to aid dissolution without chemically altering the compound:

  • Vortexing: Vigorous mixing for several minutes is the first step to ensure adequate interaction between the solvent and the compound.

  • Gentle Warming: Heating the solution in a water bath, typically to 37°C, can provide the necessary energy to dissolve the compound.[9][10] Be cautious, as excessive or prolonged heat can degrade some compounds.[9]

  • Sonication: Using a bath sonicator for 5-15 minutes is a highly effective method.[9][11] The process of acoustic cavitation generates intense, localized energy that breaks down compound aggregates and enhances dissolution.[12]

These methods can be applied sequentially for maximum effect. A detailed methodology is provided in Protocol 2 .

Q3: My compound dissolved perfectly in DMSO, but it precipitated when I diluted the stock into my aqueous cell culture medium. Why does this happen and how can I prevent it?

A3: This common phenomenon is known as "crashing out" or precipitation.[13] It occurs because this compound, while soluble in the organic solvent DMSO, is likely poorly soluble in the aqueous environment of your buffer or medium. The sharp change in solvent polarity upon dilution causes the compound to fall out of solution.[13]

To mitigate this, consider the following strategies:

  • Lower the Stock Concentration: Preparing a more dilute initial stock in DMSO (e.g., 5 mM instead of 20 mM) means you will add a larger volume to your media, which can sometimes aid dispersion and prevent localized supersaturation.

  • Increase Final DMSO Concentration: While keeping the final DMSO concentration non-toxic to your cells (typically <0.5%), a slightly higher percentage within this safe limit may help maintain solubility.[9][11]

  • Rapid Mixing: Add the DMSO stock directly to your medium while vortexing or stirring vigorously to promote rapid dispersion.

  • Use of Co-solvents: Incorporating a third solvent that is miscible with both DMSO and water can help bridge the polarity gap. See the next question for details.

Q4: Are there alternative solvents or co-solvent systems that might improve solubility and compatibility with biological assays?

A4: Yes, modifying the solvent system can be a powerful strategy.

  • Alternative Solvents: While DMSO is the most common solvent for compound libraries, other polar aprotic solvents like N,N-Dimethylformamide (DMF) could be considered. However, you must always verify the compatibility and potential toxicity of any alternative solvent in your specific assay.

  • Co-Solvent Systems: The use of a co-solvent is often a more practical approach. Co-solvents are water-miscible organic reagents that can increase the solubility of poorly soluble compounds.[14][15] For example, preparing a stock in a mixture of DMSO and ethanol (e.g., 1:1 v/v) can sometimes improve solubility and reduce precipitation upon aqueous dilution. Other solubilizing agents like PEG 400 or surfactants (e.g., Tween-80) can also be added to the final aqueous medium to maintain compound solubility, but these must be tested for assay interference.[15][16]

Troubleshooting Workflow

When initial dissolution in DMSO at room temperature fails, follow this systematic workflow to identify and resolve the issue.

G start Start: Compound is insoluble in 100% DMSO at Room Temperature step1 Step 1: Apply Physical Energy (See Protocol 2) start->step1 step1_actions • Vortex vigorously (5 min) • Gentle Warming (37°C, 10-15 min) • Sonication (10-15 min) step1->step1_actions check1 Is the compound fully dissolved? step1->check1 step2 Step 2: Verify Material Quality check1->step2 No end_success Success: Proceed with Experiment check1->end_success Yes step2_actions • Use fresh, anhydrous DMSO (≥99.9%) • Verify Certificate of Analysis (CoA)  for compound purity (>98%) step2->step2_actions check2 Still insoluble with high-quality materials? step2->check2 step3 Step 3: Modify Solvent System check2->step3 No end_fail Contact Technical Support for further analysis check2->end_fail Yes step3_actions • Prepare a more dilute stock solution  (e.g., 1-5 mM) • Consider a co-solvent system  (e.g., DMSO/Ethanol) step3->step3_actions step3->end_fail If still insoluble

Caption: A step-by-step decision tree for troubleshooting solubility issues.

Experimental Protocols & Data

Physicochemical Data Summary

For effective experimental design, it is crucial to understand the basic properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO[17]
Molecular Weight 173.21 g/mol [17]
CAS Number 2584-47-6[17]
Predicted Solubility Generally soluble in polar organic solvents like DMSO and ethanol; poorly soluble in water.Inferred from quinolinone class properties.[18]
Protocol 1: Standard Dissolution for Preparing a 10 mM Stock Solution

This protocol outlines the standard procedure for dissolving this compound in DMSO.

  • Calculate Required Mass: Determine the mass of the compound needed for your desired volume and concentration. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 173.21 g/mol * (1000 mg / 1 g) = 1.73 mg

  • Weigh Compound: Accurately weigh the calculated mass of this compound using a calibrated analytical balance. Transfer the solid to a sterile microcentrifuge tube or vial.

  • Add Solvent: Add the desired volume (e.g., 1 mL) of high-purity, anhydrous DMSO to the vial.

  • Mix Thoroughly: Cap the vial securely and vortex for 2-5 minutes until the solid is completely dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and cause the compound to precipitate over time.[9]

Protocol 2: Enhanced Dissolution for Difficult-to-Dissolve Lots

If the compound does not fully dissolve using Protocol 1, apply the following enhancement steps.

  • Follow Steps 1-3 from Protocol 1.

  • Vortex: Vigorously vortex the suspension for at least 5 minutes.

  • Warm the Solution: Place the vial in a water bath set to 37°C for 10-15 minutes. Intermittently vortex the solution during this time. Caution: Do not overheat, as it may risk compound degradation.[9]

  • Sonicate: If the compound remains undissolved, place the vial in a bath sonicator for 10-15 minutes.[11] The water in the sonicator bath should be at room temperature or slightly warm (up to 37°C).

  • Inspect and Store: Visually inspect the solution to ensure it is clear. If dissolved, store as described in Protocol 1. If solubility issues persist, consider the steps in the Troubleshooting Workflow .

References

Common side reactions in the synthesis of quinolinone analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Common Side Reactions

Welcome to the technical support center for quinolinone analog synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during their synthetic endeavors. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that lead to these side reactions, empowering you to optimize your syntheses for higher yields and purity.

This resource is structured to address issues from a broad perspective down to method-specific problems, combining frequently asked questions with in-depth troubleshooting guides for the most common synthetic routes.

Part 1: Frequently Asked Questions (General Issues)

This section addresses overarching problems that can affect various quinolinone synthesis methods.

Q1: My overall yield is consistently low. What are the first things I should investigate?

Low yields are a frequent issue, often stemming from a few key factors. Before making drastic changes to your procedure, evaluate the following:

  • Reaction Temperature: Many classical quinolinone syntheses, like the Conrad-Limpach or Gould-Jacobs, demand very high temperatures for the final cyclization step, often over 250°C.[1][2][3] Such conditions can also lead to the decomposition of your starting materials or desired product.[1][2][3] Conversely, insufficient temperature will result in an incomplete reaction.[4] Precise temperature control and monitoring are paramount.

  • Solvent Choice: For high-temperature thermal cyclizations, performing the reaction neat can lead to charring and side product formation.[1] Using a high-boiling, inert solvent such as mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene can significantly improve heat transfer and yields.[1][3]

  • Reagent Purity: Ensure your starting materials, catalysts, and solvents are pure and, where necessary, anhydrous. Water generated during some acid-catalyzed reactions can inhibit the reaction equilibrium.[4] Contaminants can interfere with catalysis or introduce competing side reactions.[1]

  • Reaction Atmosphere: If you suspect your intermediates or product are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[1]

Q2: I'm getting a mixture of regioisomers. How can I improve the selectivity?

Poor regioselectivity is a classic challenge when using unsymmetrical starting materials in reactions like the Friedländer, Combes, or Gould-Jacobs syntheses.[1][5] The outcome is a delicate balance of several factors:

  • Electronic Effects: The electron-donating or withdrawing nature of substituents on the aniline and the carbonyl partner can direct the cyclization to a specific position.[5]

  • Steric Hindrance: Bulky groups on the starting materials will often favor the formation of the less sterically hindered product.[5]

  • Reaction Conditions: The choice of catalyst (acid vs. base), solvent, and temperature can dramatically influence which regioisomeric pathway is favored.[1][5]

A systematic optimization of these three factors is the key to controlling the regiochemical outcome.

Q3: My reaction mixture is turning into an intractable tar. What's causing this and how can I stop it?

Tar formation is common in syntheses that use harsh acidic and oxidizing conditions at high temperatures, such as the Skraup or Doebner-von Miller reactions.[4][6] This is typically due to the polymerization of reactants, intermediates, or the product itself.[6]

To minimize tarring:

  • Use a Moderator: In notoriously vigorous reactions like the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) or boric acid can make the reaction less violent and reduce charring.[4][6]

  • Optimize Temperature: Avoid excessive temperatures. The reaction should be initiated with gentle heating, and any exothermic phases must be carefully controlled, using cooling baths if necessary.[4][6]

  • Milder Conditions: Explore modern variations of classical syntheses that employ milder catalysts and conditions to avoid the aggressive environments that promote polymerization.[7]

Part 2: Troubleshooting Guide for Specific Syntheses

This section provides detailed advice for common problems encountered in specific, widely-used quinolinone synthesis reactions.

A. The Conrad-Limpach & Knorr Syntheses: A Case of Kinetic vs. Thermodynamic Control

These related syntheses involve the reaction of anilines with β-ketoesters. The most common issue is the formation of an isomeric mixture of 4-hydroxyquinolones (Conrad-Limpach product) and 2-hydroxyquinolones (Knorr product). This is a classic example of kinetic versus thermodynamic control.[8][9]

Problem: My reaction produces a mixture of 4-hydroxy and 2-hydroxy quinolone isomers. How do I favor one over the other?

Causality: The regioselectivity is almost entirely dependent on the reaction temperature.

  • Kinetic Control (Lower Temp): At lower temperatures (e.g., room temperature up to ~100°C), the aniline's nitrogen atom preferentially attacks the more electrophilic keto-carbonyl of the β-ketoester. This pathway leads to a β-aminoacrylate intermediate, which cyclizes to the 4-hydroxyquinolone (the Conrad-Limpach product).[8][9]

  • Thermodynamic Control (Higher Temp): At higher temperatures (e.g., >140°C), the reaction becomes reversible. The aniline attacks the less reactive ester carbonyl, forming a more stable β-ketoanilide intermediate. This intermediate then cyclizes to the thermodynamically favored 2-hydroxyquinolone (the Knorr product).[8][9][10]

Solution: Strict Temperature Management

The key to selectivity is precise and consistent temperature control throughout the reaction.

Product IsomerIntermediateControl TypeRecommended Temperature
4-Hydroxyquinolone β-AminoacrylateKinetic< 100 °C (Condensation) then ~250 °C (Cyclization)
2-Hydroxyquinolone β-KetoanilideThermodynamic~140-160 °C
Experimental Protocol: Selective Synthesis of 4-Hydroxy-2-methylquinoline
  • Step 1 (Kinetic Condensation): In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Stir the mixture at room temperature for 4-6 hours. A catalytic amount of acid (e.g., a drop of conc. H₂SO₄) can be added.[9] Monitor the formation of the ethyl β-anilinocrotonate intermediate by TLC.

  • Step 2 (High-Temp Cyclization): To the crude intermediate, add a high-boiling inert solvent like mineral oil or Dowtherm A (enough to ensure good stirring).[3]

  • Step 3: Heat the mixture to 250°C with vigorous stirring under an inert atmosphere.[1][3] Maintain this temperature for 30-60 minutes.

  • Step 4 (Work-up): Cool the reaction mixture. The product often precipitates. Dilute with a hydrocarbon solvent like hexanes to further precipitate the product and wash away the high-boiling solvent.[1]

  • Step 5: Collect the solid by filtration, wash thoroughly with hexanes, and dry to obtain the 4-hydroxyquinolone.

Visualization: Conrad-Limpach-Knorr Pathways

G Aniline Aniline Kinetic_Intermediate β-Aminoacrylate Intermediate Aniline->Kinetic_Intermediate < 100°C (Attack at Ketone) Thermo_Intermediate β-Ketoanilide Intermediate Aniline->Thermo_Intermediate > 140°C (Attack at Ester) Ketoester β-Ketoester Product_4OH 4-Hydroxyquinolone (Conrad-Limpach Product) Kinetic_Intermediate->Product_4OH Product_2OH 2-Hydroxyquinolone (Knorr Product) Thermo_Intermediate->Product_2OH Acid-catalyzed Cyclization G Start o-Acylamino- acetophenone Enolate_A Enolate at Acetyl Group Start->Enolate_A Deprotonation Enolate_B Enolate at Amide α-Carbon Start->Enolate_B Deprotonation Product_4_one Quinolin-4-one Enolate_A->Product_4_one Product_2_one Quinolin-2-one Enolate_B->Product_2_one Attack Acetyl Carbonyl

References

Technical Support Center: Advancing the Potency of Quinolinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinolinone-based inhibitors. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you navigate the complexities of your experiments and accelerate your research.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the development and optimization of quinolinone-based inhibitors.

Q1: My newly synthesized quinolinone derivative shows low or no in vitro activity. Where should I start troubleshooting?

A1: Low in vitro activity is a common hurdle. A systematic approach is crucial to identify the root cause.

Initial Checks:

  • Compound Integrity and Purity:

    • Action: Confirm the chemical structure, purity, and stability of your compound using analytical techniques such as NMR, LC-MS, and HPLC. Impurities or degradation can significantly impact biological activity.

    • Causality: Even minor impurities can interfere with the assay or the target-inhibitor interaction, leading to misleading results.

  • Assay Conditions and Target Viability:

    • Action: Verify the integrity and activity of your target protein (e.g., enzyme, receptor). Ensure that the assay buffer conditions (pH, ionic strength, co-factors) are optimal for the target's activity.

    • Causality: The biological target must be in its active conformation for the inhibitor to bind effectively. Suboptimal assay conditions can lead to protein denaturation or reduced activity, masking the true potency of your inhibitor.

Medicinal Chemistry Strategies:

If the compound and assay are validated, consider the following medicinal chemistry approaches based on established Structure-Activity Relationships (SAR) for quinolinone scaffolds.

  • Focus on Key Pharmacophoric Features: The quinolinone core itself is a critical pharmacophore. Ensure that your design retains the essential features for target binding. For antibacterial quinolones targeting DNA gyrase and topoisomerase IV, the 3-carboxylic acid and 4-oxo groups are vital for activity.[1][2]

  • Systematic Modification of Substituents:

    • N-1 Position: The substituent at the N-1 position significantly influences potency. Small alkyl groups like cyclopropyl are often favored for antibacterial activity.

    • C-6 Position: A fluorine atom at the C-6 position generally enhances cell wall penetration and potency.[2]

    • C-7 Position: This position is crucial for spectrum of activity. Piperazinyl and pyrrolidinyl groups are known to enhance antimicrobial effects.[2]

    • C-8 Position: Modifications at this position can improve Gram-positive activity and reduce resistance susceptibility.[3]

The following diagram illustrates a general troubleshooting workflow for low in vitro activity:

low_in_vitro_activity start Low/No In Vitro Activity check_compound Confirm Compound Integrity & Purity (NMR, LC-MS, HPLC) start->check_compound check_assay Validate Assay Conditions (Target Activity, Buffer, Controls) check_compound->check_assay Compound OK sar_optimization Initiate SAR-Based Optimization check_assay->sar_optimization Assay OK modify_n1 Modify N-1 Substituent sar_optimization->modify_n1 modify_c7 Modify C-7 Substituent sar_optimization->modify_c7 modify_c6 Introduce/Modify C-6 Fluoro Group sar_optimization->modify_c6 retest Synthesize Analogs & Re-test modify_n1->retest modify_c7->retest modify_c6->retest end Potency Improved retest->end

Caption: A general troubleshooting workflow for addressing low yields.[4]

Q2: My quinolinone inhibitor is potent in biochemical assays but shows poor activity in cell-based assays. What are the likely causes and solutions?

A2: This is a frequent and challenging issue in drug discovery, often pointing towards problems with cell permeability or intracellular stability.

Potential Causes and Troubleshooting Steps:

  • Poor Cell Permeability:

    • Problem: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target. This is often related to physicochemical properties like high polarity or molecular weight.

    • Troubleshooting:

      • Assess Physicochemical Properties: Calculate or experimentally determine the LogP/LogD and polar surface area (PSA) of your compound. A LogD at pH 7.4 between 1 and 3 is often considered optimal for passive permeability.

      • Medicinal Chemistry Strategies to Enhance Permeability:

        • Increase Lipophilicity: Introduce lipophilic groups (e.g., alkyl, aryl) to increase the LogP/LogD. However, be mindful that excessive lipophilicity can lead to other issues like poor solubility and off-target effects.

        • Reduce Hydrogen Bond Donors: Masking or replacing hydrogen bond donors (e.g., -OH, -NH2) can improve permeability.

        • Prodrug Approach: Convert a polar functional group into a more lipophilic moiety that can be cleaved intracellularly to release the active drug.

  • Efflux by Transporters:

    • Problem: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.

    • Troubleshooting:

      • In Vitro Efflux Assays: Use cell lines that overexpress specific efflux transporters (e.g., Caco-2 cells) to determine if your compound is a substrate.

      • Structural Modifications to Evade Efflux: Subtle structural changes can sometimes disrupt the recognition of the compound by efflux pumps. This often requires an iterative design-synthesis-test cycle.

  • Intracellular Metabolism/Degradation:

    • Problem: The compound may be rapidly metabolized or degraded by intracellular enzymes.

    • Troubleshooting:

      • Metabolic Stability Assays: Incubate your compound with liver microsomes or hepatocytes to assess its metabolic stability.

      • Identify Metabolic Hotspots: Use techniques like mass spectrometry to identify the sites on the molecule that are most susceptible to metabolism.

      • Block Metabolic Sites: Introduce chemical modifications at the metabolic hotspots to block enzymatic degradation. For example, replacing a metabolically labile hydrogen with a fluorine atom.

Q3: My quinolinone inhibitor has good in vitro and cellular activity but poor in vivo efficacy. How should I approach this problem?

A3: Poor in vivo efficacy despite good in vitro and cellular potency often points to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Key Areas to Investigate:

  • Poor Oral Bioavailability:

    • Problem: The compound may have low solubility, poor permeability across the intestinal wall, or be subject to significant first-pass metabolism in the liver.

    • Strategies to Improve Oral Bioavailability:

      • Enhance Solubility:

        • Salt Formation: For compounds with ionizable groups, salt formation can significantly improve solubility.

        • Formulation Strategies: Techniques like creating amorphous solid dispersions or using nanotechnology-based formulations (e.g., solid lipid nanoparticles) can enhance the dissolution rate.[5]

      • Prodrug Approach: A prodrug strategy can be employed to transiently mask polar groups that hinder membrane permeability or to protect against first-pass metabolism.[5] A notable success is the development of carbonate ester prodrugs for endochin-like quinolones (ELQs), which decreased crystallinity and significantly increased oral absorption.[5]

  • Rapid Clearance:

    • Problem: The compound may be rapidly cleared from the body through metabolism or excretion, resulting in a short half-life and insufficient target engagement.

    • Strategies to Reduce Clearance:

      • Improve Metabolic Stability: As discussed in the previous question, identify and block metabolic hotspots.

      • Modulate Physicochemical Properties: Fine-tuning lipophilicity and other properties can influence the rate of clearance.

  • Poor Tissue Distribution:

    • Problem: The compound may not be reaching the target tissue in sufficient concentrations.

    • Troubleshooting:

      • Pharmacokinetic Studies: Conduct pharmacokinetic studies in animal models to determine the plasma and tissue concentrations of your compound over time.

      • Targeted Delivery Systems: For some applications, targeted delivery systems can be designed to increase the concentration of the drug at the site of action.

The following table summarizes the impact of specific structural modifications on the potency of quinolinone-based inhibitors from various studies.

Compound ID Target Modification Initial IC50 (nM) Optimized IC50 (nM) Reference
Quinolinone-pyrimidine hybrid P-gpAddition of two methoxy groups2500310[6]
Indolyl quinolinone KDR (VEGFR-2)Modification of basic side-chain--[7]
Quinolinone derivative IL-2 releaseOptimization of three side chains-80[8]
mIDH1 inhibitor mIDH1Optimization of ADME properties--
Q4: I am observing significant off-target effects with my quinolinone inhibitor. What strategies can I use to improve its selectivity?

A4: Off-target effects are a major concern in drug development as they can lead to toxicity. Improving selectivity is a key optimization goal.

Strategies to Mitigate Off-Target Effects:

  • In Silico Profiling:

    • Action: Use computational tools to predict potential off-target interactions by screening your compound against a database of known protein structures.

    • Causality: This can help prioritize which off-targets to test experimentally and guide the design of more selective analogs.

  • Broad-Panel Kinase Screening:

    • Action: Test your compound against a large panel of kinases to identify any unintended inhibitory activity. Many quinoline-based compounds are known to have activity against various kinases.

    • Causality: This provides a comprehensive overview of the selectivity profile of your inhibitor.

  • Structure-Based Design for Selectivity:

    • Action: If the crystal structures of your on-target and key off-targets are available, you can use structure-based design to introduce modifications that enhance binding to the on-target while disrupting binding to the off-target.

    • Causality: By exploiting subtle differences in the binding pockets of the on-target and off-targets, you can rationally design more selective inhibitors.

  • Bioisosteric Replacement:

    • Action: Replace a functional group in your molecule with another group that has similar physical or chemical properties but may have a different impact on selectivity.

    • Causality: This can alter the binding mode of the inhibitor and improve its selectivity profile.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for quinolinone-based inhibitors?

A1: Quinolinone-based compounds are a versatile scaffold and have been developed to inhibit a wide range of biological targets. The most well-known mechanisms include:

  • Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: This is the classic mechanism of action for fluoroquinolone antibiotics. These inhibitors stabilize the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and bacterial cell death.[9]

  • Kinase Inhibition: Many quinolinone derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[10][11] These are particularly relevant in cancer therapy.

  • Other Targets: Quinolinone-based inhibitors have also been developed for other targets, including mutant isocitrate dehydrogenase 1 (mIDH1) in cancer and HIV integrase.

Q2: What are the key structural features of quinolinones that determine their potency?

A2: The potency of quinolinone inhibitors is highly dependent on the specific target and the nature of the substituents on the quinolinone core. However, some general principles from Structure-Activity Relationship (SAR) studies can be highlighted:

  • The Quinolinone Core: The bicyclic ring system is the fundamental pharmacophore.

  • N-1 Substituent: This position is critical for potency and can influence target binding and pharmacokinetic properties.

  • C-7 Substituent: This position often dictates the spectrum of activity and can be modified to improve potency and target selectivity.

  • C-6 Fluoro Group: In antibacterial quinolones, a fluorine atom at this position generally increases potency.

  • 3-Carboxylic Acid and 4-Oxo Groups: For antibacterial quinolones, these groups are essential for binding to the DNA gyrase/topoisomerase IV-DNA complex.

The following diagram illustrates the general SAR of antibacterial quinolones:

Caption: General Structure-Activity Relationship (SAR) of antibacterial quinolones.

Q3: What are the most effective strategies for improving the pharmacokinetic properties of quinolinone inhibitors?

A3: Optimizing pharmacokinetic (ADME) properties is crucial for developing a successful drug candidate. Key strategies include:

  • Modulating Lipophilicity: Fine-tuning the LogP/LogD of the molecule can have a significant impact on solubility, permeability, and metabolism.

  • Improving Metabolic Stability: Identifying and blocking metabolic "hotspots" through chemical modification can increase the half-life of the compound.

  • Enhancing Solubility: Using salt formation, prodrugs, or advanced formulation techniques can improve the solubility of poorly soluble compounds.

  • Reducing Efflux: Modifying the structure to reduce recognition by efflux transporters can increase intracellular concentrations.

  • Prodrug Strategies: Prodrugs can be used to overcome a variety of ADME challenges, including poor permeability, first-pass metabolism, and poor solubility.[5]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.

Protocol 1: In Vitro DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the inhibitory activity of a quinolinone compound against bacterial DNA gyrase.

Materials:

  • DNA gyrase enzyme

  • Relaxed plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Quinolinone inhibitor stock solution (in DMSO)

  • Stop solution (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide staining solution

  • Gel documentation system

Procedure:

  • Prepare reaction mixtures on ice. For each reaction, combine 5X assay buffer, relaxed plasmid DNA, and sterile water to a final volume of 18 µL.

  • Add 1 µL of the quinolinone inhibitor at various concentrations (or DMSO as a vehicle control) to the reaction mixtures.

  • Initiate the reaction by adding 1 µL of DNA gyrase enzyme.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reactions by adding 4 µL of stop solution.

  • Load the samples onto a 1% agarose gel.

  • Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light using a gel documentation system.

  • Quantify the amount of supercoiled and relaxed DNA in each lane to determine the IC50 value of the inhibitor.

Protocol 2: In Vitro Topoisomerase IV Relaxation Assay

Objective: To assess the inhibitory effect of a quinolinone compound on the relaxation of supercoiled DNA by topoisomerase IV.

Materials:

  • Topoisomerase IV enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 5X Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 2 mM ATP, 0.05 mg/mL BSA)

  • Quinolinone inhibitor stock solution (in DMSO)

  • Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25 mg/mL bromophenol blue)

  • Proteinase K

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide staining solution

  • Gel documentation system

Procedure:

  • Set up reaction mixtures on ice, containing 5X assay buffer, supercoiled plasmid DNA, and sterile water.

  • Add the quinolinone inhibitor at a range of concentrations.

  • Start the reaction by adding topoisomerase IV enzyme.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding stop solution and proteinase K, followed by incubation at 50°C for 30 minutes.

  • Analyze the samples by agarose gel electrophoresis as described in the DNA gyrase assay protocol.

  • Determine the IC50 value by quantifying the inhibition of DNA relaxation.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the IC50 of a quinolinone inhibitor against a specific protein kinase.

Materials:

  • Kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Quinolinone inhibitor stock solution (in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the quinolinone inhibitor in kinase assay buffer.

  • In a white, opaque 96-well plate, add the kinase, substrate, and inhibitor dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction and detect the amount of ADP produced by following the instructions of the luminescence-based assay kit.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: MTT Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of a quinolinone derivative on a cancer cell line.[7][12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Quinolinone derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the quinolinone derivative for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common yet complex issue of compound precipitation in cell culture media. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Introduction: The Challenge of Compound Solubility in Cell Culture

The introduction of a small molecule compound into a complex biological system like cell culture media is a critical step in many research and drug discovery workflows. However, the aqueous, protein-rich, and pH-buffered environment of the media can be hostile to compounds that are not readily water-soluble. Precipitation, the formation of a solid from a solution, can lead to a cascade of experimental problems, including inaccurate compound concentration, misleading assay results, and direct cellular toxicity.[1] This guide will walk you through a logical troubleshooting process to mitigate these issues.

Part 1: Frequently Asked Questions (FAQs) - Quick Diagnosis

This section addresses the most common scenarios of compound precipitation.

Q1: My compound precipitated immediately after I added my stock solution to the cell culture medium. What happened?

This phenomenon, often called "crashing out," is a frequent issue, particularly with hydrophobic compounds.[2] It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into the aqueous cell culture media, where its solubility is significantly lower.[3] The organic solvent disperses, leaving the compound to agglomerate and precipitate.

Q2: The media with my compound looked fine at first, but after a few hours or days in the incubator, it became cloudy or I see crystalline structures. Why?

Delayed precipitation can be more insidious and is often multifactorial:

  • Temperature Shifts: The solubility of many compounds is temperature-dependent.[4] A compound that is soluble at room temperature may be less soluble at the incubator temperature of 37°C, or vice versa.[3] Repeatedly removing cultures from the incubator can cause temperature cycling that promotes precipitation.[2]

  • pH Changes: The CO2 environment in an incubator can lower the pH of the media over time. For pH-sensitive compounds, this shift can dramatically decrease solubility.[3][5] Cellular metabolism can also contribute to pH changes in the local environment of the cells.[2]

  • Interactions with Media Components: Cell culture media is a complex mixture of salts, amino acids, vitamins, and, often, serum proteins. Your compound may interact with these components over time, forming less soluble complexes.[3]

  • Evaporation: Over the course of a long-term experiment, evaporation from culture plates can increase the concentration of your compound and other media components, pushing them beyond their solubility limits.[3]

  • Compound Instability: The compound itself may degrade over time into byproducts that are less soluble.[2]

Q3: How can I distinguish between compound precipitation and other issues like bacterial contamination?

While both can cause turbidity, there are some distinguishing features:

  • Microscopic Examination: Compound precipitates often appear as crystalline structures or amorphous aggregates. Bacterial contamination will present as small, often motile, rod-shaped or spherical organisms. Fungal contamination may show filamentous hyphae.[6]

  • pH of the Media: Bacterial or fungal contamination will often lead to a rapid and significant change in the media's pH, indicated by a color change of the phenol red indicator (e.g., yellow for acidic, purple for alkaline).[7] Compound precipitation alone typically does not cause such a dramatic pH shift.[6]

  • Mycoplasma Contamination: It's important to note that mycoplasma contamination is not visible by standard microscopy and does not always cause a pH change, but can affect your experimental results.[6] Regular testing for mycoplasma is recommended.[6]

Part 2: A-to-Z Troubleshooting Guide

This section provides a systematic approach to preventing and resolving compound precipitation.

Step 1: Know Your Compound

Understanding the physicochemical properties of your compound is the foundation of successful solubilization.

  • Solubility: What is the aqueous solubility of your compound? Is it known to be hydrophobic?

  • pKa: The pKa is the pH at which the compound is 50% ionized. For ionizable compounds, solubility is highly pH-dependent.[8] Weakly acidic compounds are generally more soluble at a higher pH, while weakly basic compounds are more soluble at a lower pH.[4][8]

  • Stability: Is your compound stable in aqueous solutions and at 37°C? Is it light-sensitive?

Step 2: Proper Stock Solution Preparation

A well-prepared stock solution is crucial.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common and powerful solvent for many compounds used in cell culture.[9] However, for some compounds, other solvents like ethanol, or even a pH-adjusted buffer, may be more appropriate.[10][11]

  • High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-100 mM) in your chosen solvent.[2] This minimizes the volume of solvent added to your culture media.

  • Ensuring Complete Dissolution: Ensure your compound is fully dissolved in the stock solution. Gentle warming (e.g., 37°C water bath), vortexing, or brief sonication can aid dissolution.[9][12]

  • Storage: Aliquot your stock solution into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[9]

Step 3: Dilution into Cell Culture Media - A Critical Step

How you introduce your compound into the media is often the root of precipitation problems.

  • Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C. Adding a compound to cold media can decrease its solubility.[2]

  • Step-wise Dilution: Avoid adding your concentrated stock solution directly to a large volume of media. Instead, perform a serial dilution. A good practice is to first create an intermediate dilution of your stock in pre-warmed media.[2]

  • Gentle Mixing: Add the compound stock solution dropwise to the media while gently vortexing or swirling the tube.[2][13] This helps to rapidly disperse the compound and avoid localized high concentrations that can lead to precipitation.

  • Final Solvent Concentration: Keep the final concentration of the organic solvent in your culture media as low as possible, typically below 0.5%, and ideally below 0.1%, to minimize cytotoxicity.[2][9] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.[9]

Step 4: The Role of Serum

For serum-containing media, the proteins can act as carriers for hydrophobic compounds, increasing their apparent solubility.[14]

  • Binding to Serum Proteins: Compounds can bind to proteins like albumin, which can help keep them in solution.[15]

  • Consider Serum in Dilutions: When preparing your compound dilutions, use complete media that includes serum if your final culture conditions will also include serum.

Part 3: Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration

This protocol will help you find the highest concentration of your compound that remains soluble in your specific cell culture medium under your experimental conditions.[2]

Materials:

  • High-concentration compound stock solution (e.g., 100 mM in DMSO)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

Methodology:

  • Prepare a series of dilutions of your stock solution in the pre-warmed cell culture medium. For example, you can aim for final concentrations ranging from 1 µM to 100 µM.

  • Visually inspect each dilution immediately for any signs of precipitation.

  • Incubate the dilutions at 37°C in a CO2 incubator for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).[3]

  • After incubation, visually inspect the solutions again for any delayed precipitation.

  • The highest concentration that remains clear after incubation is your maximum working soluble concentration.

Protocol 2: Preparing a Compound Working Solution

This protocol outlines a best-practice method for diluting a hydrophobic compound for use in cell culture.

  • Prepare a High-Concentration Stock: Dissolve your compound in 100% DMSO to a high concentration (e.g., 10-100 mM). Ensure it is fully dissolved.[2]

  • Create an Intermediate Dilution (Optional but Recommended): Pre-warm your complete cell culture medium to 37°C.[2] Dilute your high-concentration stock into the pre-warmed medium to create an intermediate concentration that is still well above your final working concentration.

  • Final Dilution: Add the intermediate dilution (or the high-concentration stock if not performing an intermediate dilution) dropwise to the main volume of pre-warmed media while gently vortexing.[2] For example, to achieve a 1 µM final concentration with 0.1% DMSO, you could add 1 µL of a 1 mM stock to 1 mL of media.[3]

  • Final Check: Visually confirm that the final working solution is clear before adding it to your cells.[3]

Part 4: Data Presentation & Visualization

Table 1: Common Solvents and Recommended Final Concentrations in Cell Culture
SolventRecommended Max. Final ConcentrationNotes
DMSO< 0.5% (ideally < 0.1%)Can be toxic to some cell lines at higher concentrations.[9]
Ethanol< 0.5%Volatility can be a concern; ensure proper sealing of culture vessels.
NaOH/HClDependent on buffering capacity of mediaUsed to solubilize acidic or basic compounds; monitor final pH closely.[11]

Diagram 1: Troubleshooting Workflow for Compound Precipitation

Caption: A decision tree for troubleshooting compound precipitation.

Diagram 2: Key Factors Influencing Compound Solubility in Cell Culture Media

Factors_Affecting_Solubility cluster_compound Compound Properties cluster_solvent Solvent System cluster_media Media Environment compound_props Intrinsic Solubility pKa Stability solubility Compound Solubility in Media compound_props->solubility solvent_system Stock Solvent (e.g., DMSO) Final Solvent Concentration Dilution Method solvent_system->solubility media_env pH Temperature Serum Proteins Salts & Other Components media_env->solubility

Caption: Interacting factors that determine compound solubility.

References

Technical Support Center: Managing Quinolinone Autofluorescence in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering challenges with autofluorescent quinolinone compounds in their assays. This guide provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and a framework for building robust assays that mitigate the confounding effects of compound fluorescence.

Frequently Asked Questions (FAQs)
Q1: What is compound autofluorescence, and why are quinolinone-based compounds particularly susceptible?

A: Compound autofluorescence is the intrinsic property of a molecule to absorb light at one wavelength and emit it at a longer wavelength, independent of any assay-specific reporter fluorophore. This becomes a significant source of interference in fluorescence-based assays, where it can be mistaken for a genuine signal, leading to false positives or negatives.[1]

The quinolinone scaffold, a bicyclic aromatic heterocycle, is a common motif in biologically active compounds. Its extended π-electron system is highly efficient at absorbing light energy, particularly in the UV to blue-green range of the spectrum. This absorbed energy is readily re-emitted as fluorescence, causing high background signals that can mask the intended assay readout.[2][3] Furthermore, the fluorescence of quinoline derivatives can be highly sensitive to the local microenvironment, with factors like pH and solvent polarity significantly enhancing their emission intensity.[4][5]

Q2: My lead quinolinone compound is showing activity in multiple, unrelated fluorescence assays. Is this a red flag for interference?

A: Yes, this is a classic hallmark of a Pan-Assay Interference Compound (PAINS). While true polypharmacology exists, apparent activity across numerous, mechanistically distinct fluorescence-based assays often points to an underlying artifact. The compound's own fluorescence is likely being detected at the emission wavelength of each assay's respective fluorophore, creating the illusion of biological activity. It is crucial to de-risk such compounds early by performing the specific autofluorescence checks outlined in this guide before committing further resources.

Q3: What are the primary strategies for dealing with quinolinone autofluorescence?

A: There are three main pillars for mitigating autofluorescence, which can be used in combination:

  • Instrumental & Methodological Correction: This involves using appropriate controls to measure and computationally subtract the compound's contribution to the signal.

  • Spectral Separation: This strategy involves changing the assay's optical parameters, primarily by switching to a reporter fluorophore that excites and emits at wavelengths far removed from the compound's fluorescence profile.

  • Assay Re-design: In cases of severe interference, switching to a non-fluorescence-based detection modality (e.g., luminescence, absorbance, or label-free) may be the most robust solution.[6]

This guide will focus primarily on the first two, most commonly employed strategies.

Troubleshooting & Assay Optimization Workflow

Navigating autofluorescence requires a systematic approach. The following workflow provides a logical decision-making process to identify, quantify, and mitigate interference.

Autofluorescence_Workflow start Start: Suspected Autofluorescence check_intrinsic Protocol 1: Characterize Intrinsic Fluorescence start->check_intrinsic is_fluorescent Is Compound Autofluorescent? check_intrinsic->is_fluorescent background_subtract Protocol 2: Implement Background Subtraction is_fluorescent->background_subtract Yes no_interference Proceed with Assay (Minimal Interference) is_fluorescent->no_interference No check_sbr Is Signal-to-Background Ratio (S/B) Acceptable? background_subtract->check_sbr red_shift Protocol 3: Switch to Red-Shifted Fluorophore check_sbr->red_shift No (<3) proceed_corrected Proceed with Corrected Assay check_sbr->proceed_corrected Yes (>3) alternative_assay Consider Alternative Assay (e.g., Luminescence, Label-Free) check_sbr->alternative_assay Still Poor validate_red Validate Red-Shifted Assay (Z', S/B, Dose-Response) red_shift->validate_red end End: Robust Data validate_red->end no_interference->end proceed_corrected->end alternative_assay->end

Caption: A decision tree for systematically addressing compound autofluorescence.

Detailed Experimental Protocols
Protocol 1: Characterizing the Intrinsic Fluorescence of a Quinolinone Compound

Objective: To quantify the intrinsic fluorescence of a test compound at the specific excitation and emission wavelengths used in the primary assay.

Causality: This is the foundational experiment. Before you can correct for interference, you must first measure it directly. By isolating the compound, you can determine its inherent ability to generate a signal under the exact optical conditions of your experiment.[1]

Materials:

  • Test quinolinone compound

  • Assay buffer (the exact same buffer used in the final assay)

  • Black, solid-bottom, low-volume 384-well assay plates

  • Fluorescence microplate reader with configurable excitation/emission wavelengths

Methodology:

  • Compound Serial Dilution:

    • Prepare a 2-fold serial dilution of the test compound in 100% DMSO. This will be your "top" concentration stock plate. Aim for a concentration range that covers and exceeds the final assay concentrations.

    • In a separate plate, dilute the compound stocks into the final assay buffer. For example, add 2 µL of each compound concentration from the DMSO plate to 98 µL of assay buffer. This creates a working solution with a consistent final DMSO concentration.

  • Plate Layout:

    • Design a plate map that includes wells for each compound concentration in triplicate.

    • Crucially, include "Buffer + DMSO" control wells (at least 8 wells) that contain only the assay buffer with the same final DMSO concentration as the compound wells. These wells will define your background baseline.

  • Plate Reading:

    • Dispense the prepared compound dilutions and buffer controls into the 384-well black plate.

    • Place the plate in the microplate reader.

    • Set the reader's optics to the exact excitation and emission wavelengths and bandwidths of your primary assay's fluorophore.

    • Acquire the fluorescence intensity readings (in Relative Fluorescence Units, RFU).

  • Data Analysis:

    • Calculate the average RFU and standard deviation for the "Buffer + DMSO" control wells. This is your Avg_Background.

    • For each compound concentration, calculate the average RFU (Avg_Compound_RFU).

    • Subtract the background: Corrected_RFU = Avg_Compound_RFU - Avg_Background.

    • Plot the Corrected_RFU against the compound concentration. A clear, concentration-dependent increase in fluorescence confirms that your quinolinone compound is autofluorescent under your assay conditions.

Protocol 2: Implementing a Pre-Read Background Subtraction Workflow

Objective: To correct for compound autofluorescence on a per-well basis in a screening experiment.

Causality: This method accounts for well-to-well variability in dispensing and compound properties. By reading each well before the assay-specific fluorescence is generated, you create a personalized baseline for every single data point, leading to a more accurate final result.[6][7]

Methodology:

  • Assay Plate Preparation:

    • Dispense compounds, enzyme, and cells/reagents into the assay plate as required by the primary assay protocol, but withhold the fluorescent substrate or final detection reagent that generates the signal.

  • First Read (Pre-Read):

    • Incubate the plate for the appropriate pre-incubation time.

    • Read the plate using the assay's excitation/emission wavelengths. This is your Pre_Read_RFU and it represents the intrinsic fluorescence of the compound plus the basal fluorescence of the assay components in each well.

  • Initiate Reaction & Second Read (Final Read):

    • Add the fluorescent substrate or final detection reagent to all wells to start the reaction.

    • Incubate for the required reaction time.

    • Read the plate again using the same instrument settings. This is your Final_Read_RFU.

  • Data Analysis:

    • Calculate the true assay signal: True_Signal_RFU = Final_Read_RFU - Pre_Read_RFU.

    • All subsequent calculations (e.g., % inhibition) should be performed using the True_Signal_RFU values.

    • Calculate the Signal-to-Background Ratio (S/B):

      • S/B = (Mean RFU of Positive Control) / (Mean RFU of Negative Control)

      • Calculate the S/B ratio for both the uncorrected (Final_Read_RFU) and corrected (True_Signal_RFU) data. A significant improvement in the corrected S/B ratio validates the utility of this method. An S/B ratio >3 is generally considered acceptable for many assays.[8][9]

Protocol 3: Strategy and Validation for Switching to a Red-Shifted Fluorophore

Objective: To move the assay's spectral window away from the quinolinone's interference range.

Causality: Most small organic molecules, including quinolinones, autofluoresce in the blue-green region of the spectrum (approx. 400-550 nm). By using a fluorophore that excites and emits in the far-red region (>600 nm), you create a "spectral gap" that minimizes the overlap and thus the interference.[1][10] The lower energy of far-red light also reduces cellular autofluorescence and light scatter.[11]

Workflow:

  • Identify a Suitable Red-Shifted Probe:

    • Consult literature or vendor catalogs to find an alternative substrate or antibody conjugate for your target that uses a far-red fluorophore (e.g., Cy®5, Alexa Fluor® 647, or similar dyes).

    • Ensure the new probe's biochemical properties (e.g., Km for an enzyme substrate) are compatible with your assay.

  • Characterize Spectral Overlap:

    • Use a scanning spectrofluorometer to measure the full emission spectrum of your quinolinone compound when excited at the excitation wavelength of the new far-red probe (e.g., excite at ~630 nm).

    • Compare this to the emission spectrum of the far-red probe itself. Ideally, the compound's emission in this range should be negligible.

  • Re-validate the Assay:

    • Optimize the concentration of the new far-red probe and other assay components.

    • Run the assay with your quinolinone compound and appropriate controls.

    • Perform the pre-read subtraction workflow (Protocol 2) again. The contribution from the Pre_Read_RFU should now be minimal.

    • Validate the assay's performance by calculating key metrics like the Z'-factor and confirming that the dose-response curves of control inhibitors are consistent with historical data.

Data Presentation & Interpretation

Summarizing your data clearly is essential for making informed decisions.

Table 1: Spectral Properties of a Typical Quinolinone vs. Far-Red Dyes

FeatureTypical Quinolinone ScaffoldFar-Red Dyes (e.g., Alexa Fluor® 647)Rationale for Separation
Excitation Max (nm) ~350 - 420 nm[12]~650 nm[13]Minimal excitation of the quinolinone compound by the far-red laser/light source.
Emission Max (nm) ~450 - 520 nm[2]~670 nm[13]The quinolinone's emission peak is far from the detection window for the far-red dye.
Interference Potential High in blue/green channelsLowThe spectral properties are orthogonal, minimizing signal bleed-through.

Table 2: Example Data - Impact of Background Subtraction on Assay Quality

MetricUncorrected Data (Final_Read_RFU)Corrected Data (True_Signal_RFU)Interpretation
Positive Control (RFU) 15,00014,500Signal from assay is strong.
Negative Control (RFU) 8,000500High background from compound fluorescence is successfully removed.
Signal-to-Background (S/B) 1.8829.0The assay window is dramatically improved from unacceptable to excellent.[8]
Calculated % Inhibition 46.7% (False Positive)3.4% (True Negative)Correction eliminates the false positive result caused by compound fluorescence.
Visualizing the Core Problem & Solution

The diagram below illustrates the fundamental principle of spectral interference and the elegance of the red-shift solution.

Spectral_Overlap Conceptual Diagram of Spectral Interference cluster_Green Scenario 1: Green Fluorophore Assay cluster_Red Scenario 2: Far-Red Fluorophore Solution green_ex Green Ex (~488 nm) green_em Green Em (~520 nm) quino_ex Quinolinone Ex quino_em Quinolinone Em (Interference) red_ex Far-Red Ex (~640 nm) red_em Far-Red Em (~670 nm) quino_em_red Quinolinone Em (Negligible)

Caption: Spectral overlap of quinolinone fluorescence with a green dye vs. separation with a far-red dye.

References

Poor regioselectivity in Friedländer synthesis of quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Topic: Poor Regioselectivity in Friedländer Synthesis of Quinolines Audience: Researchers, scientists, and drug development professionals.

Welcome to our technical support guide for troubleshooting the Friedländer quinoline synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve challenges in your own research. This guide is structured to address one of the most common frustrations with this powerful reaction: poor regioselectivity when using unsymmetrical ketones.

Troubleshooting Guide: Mastering Regioselectivity

This section is designed to directly address the issues you may be facing at the bench. Let's diagnose the problem and explore robust solutions.

Q1: My Friedländer synthesis with an unsymmetrical ketone is yielding a mixture of regioisomers. Why is this happening?

A1: This is the classic challenge of the Friedländer synthesis. The root cause lies in the starting material: an unsymmetrical ketone possesses two distinct α-methylene groups that can be deprotonated to form different enolates or enamines.[1] Each of these intermediates can then undergo condensation with the 2-aminoaryl aldehyde or ketone.

The reaction can proceed via two main mechanistic pathways, either an initial aldol condensation or the formation of a Schiff base.[2] Regardless of the precise pathway, the presence of two non-equivalent α-methylene sites on your ketone (e.g., in 2-butanone, the methyl -CH₃ and the methylene -CH₂-) provides two potential points for the initial carbon-carbon bond formation, leading directly to a mixture of your desired quinoline regioisomers.[3]

Below is a diagram illustrating how an unsymmetrical ketone leads to two distinct products.

G 2-Aminobenzaldehyde 2-Aminobenzaldehyde Enolate_A Condensation at α-CH₂ Enolate_B Condensation at α'-CH₃ Unsymmetrical_Ketone Unsymmetrical Ketone (R-CH₂-CO-CH₃) Unsymmetrical_Ketone->Enolate_A Unsymmetrical_Ketone->Enolate_B Product_A 2,3-Disubstituted Quinoline Enolate_A->Product_A Product_B 2-Substituted Quinoline Enolate_B->Product_B

Caption: Divergent pathways from an unsymmetrical ketone.

Q2: How can I control the regioselectivity to favor the formation of the 2-substituted quinoline?

A2: Excellent question. Directing the reaction to favor the less substituted α-position (the methyl group in a methyl ketone) is a common goal. The most effective and well-documented strategy is to use amine catalysis , particularly with cyclic secondary amines like pyrrolidine.[4]

The rationale is that the amine catalyst reacts with the ketone to form an enamine intermediate. For steric reasons, the formation of the less substituted enamine is favored, which then preferentially reacts with the 2-aminoaryl aldehyde.

Key experimental parameters to achieve this are:

  • Catalyst Choice: Pyrrolidine is a highly effective and common choice. More specialized bicyclic pyrrolidine derivatives like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) have been shown to provide even higher regioselectivity, achieving ratios as high as 96:4.[4][5][6][7]

  • Slow Addition: This is a critical technique. Slowly adding the methyl ketone to the mixture of the 2-aminoaryl aldehyde and the amine catalyst maintains a low concentration of the ketone, suppressing self-condensation and favoring the desired reaction pathway.[1][5][7]

  • Temperature: Higher reaction temperatures often positively influence regioselectivity in these amine-catalyzed reactions.[1][5][7]

Experimental Protocol: Regioselective Synthesis of a 2-Substituted Quinoline

This protocol is a general guideline. Optimization for your specific substrates is recommended.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminoaryl aldehyde (1.0 equiv.) and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add the amine catalyst (e.g., pyrrolidine, 1.2 equiv.).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Slow Addition of Ketone: Using a syringe pump, add the unsymmetrical methyl ketone (1.1 equiv.) to the heated reaction mixture over a period of 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Perform a standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to isolate the desired 2-substituted quinoline regioisomer.

Q3: My synthetic target is the 2,3-disubstituted quinoline. What conditions favor this regioisomer?

A3: To favor the formation of the more substituted quinoline, you need to promote condensation at the more hindered α-position (the methylene group in a methyl ketone). This outcome is typically favored under conditions that form the thermodynamic enolate.

Strategies to achieve this include:

  • Acid Catalysis: Strong Brønsted acids (e.g., p-TsOH, H₂SO₄) or Lewis acids (e.g., ZnCl₂, Nd(NO₃)₃·6H₂O) often favor the thermodynamic product.[2][8] These conditions promote the formation of the more substituted enol, which is generally the thermodynamically more stable intermediate.

  • Base Catalysis: Strong bases like KOH or KOtBu under equilibrium conditions can also favor the thermodynamic enolate, leading to the 2,3-disubstituted product.[3][9] However, this approach carries a higher risk of ketone self-condensation.[10][11]

The choice between acid and base catalysis will be highly dependent on the stability and reactivity of your specific substrates.[9]

Data Summary: Catalyst Impact on Regioselectivity
Catalyst TypeTypical ConditionsFavored RegioisomerRationaleKey References
Cyclic Secondary Amines Toluene, 80-110 °C, Slow Addition2-Substituted Forms the sterically favored, less substituted enamine (Kinetic Control).[4][6][7]
Lewis/Brønsted Acids Various solvents or solvent-free2,3-Disubstituted Promotes formation of the more stable, more substituted enol (Thermodynamic Control).[2][8][12]
Strong Bases (e.g., KOH) Reflux in EtOH or H₂O2,3-Disubstituted Favors the formation of the thermodynamic enolate under equilibrium.[3][9]
Ionic Liquids Mild heat, often solvent-freeVaries (often high) Can provide a structured environment that directs the reaction to a single isomer.[8][10]
Q4: Are there any substrate modifications I can use to guarantee a single product?

A4: Yes, modifying the ketone substrate is a powerful, albeit less atom-economical, strategy to enforce regioselectivity. The idea is to temporarily "block" one of the α-positions.

One effective method is the introduction of a phosphoryl directing group on one of the α-carbons of the ketone.[10] This modification effectively prevents enolization at that position, forcing the condensation to occur exclusively at the other α-carbon. The directing group can then be removed in a subsequent step. This approach provides excellent control but adds steps to your overall synthesis.

Frequently Asked Questions (FAQs)

Q5: What is the generally accepted mechanism of the Friedländer synthesis?

A5: There are two primary, viable mechanistic pathways, and the predominant one can depend on the specific reaction conditions (acidic vs. basic) and substrates.[2]

  • Aldol-First Pathway: The reaction begins with an intermolecular aldol condensation between the 2-aminoaryl carbonyl and the enolate/enamine of the ketone partner. This is followed by cyclization (formation of an imine) and subsequent dehydration to yield the quinoline.[13]

  • Schiff Base-First Pathway: The initial step is the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl carbonyl and the ketone partner. This is followed by an intramolecular aldol-type cyclization and dehydration.[2]

Under the basic or acidic conditions typically used, it is often concluded that the initial aldol condensation is the slow, rate-limiting step, followed by rapid cyclization and dehydration.[13]

Q6: What are the "classical" conditions for a Friedländer synthesis, and why are modern methods often preferred?

A6: The classical Friedländer synthesis often involves harsh reaction conditions, such as refluxing the reactants in an aqueous or alcoholic solution with a strong base (like NaOH or KOH), or simply heating the neat mixture of reactants to high temperatures (150-220 °C) without a catalyst.[3]

While effective for simple substrates, these methods have significant drawbacks:

  • Harsh Conditions: High temperatures and strong acids or bases can lead to side reactions, decomposition of sensitive functional groups, and lower yields, especially when scaling up.[10]

  • Poor Regioselectivity: These conditions often favor the thermodynamic product, offering little control with unsymmetrical ketones.

  • Side Reactions: Self-condensation of the ketone is a major issue under strong base and high heat.[11]

Modern methods, employing milder catalysts like iodine, various Lewis acids, solid-supported catalysts, or amine catalysts under controlled conditions, offer significant advantages in terms of yield, functional group tolerance, and, most importantly, control over regioselectivity.[8][10][12]

Q7: I'm still getting low yields despite addressing regioselectivity. What else could be wrong?

A7: Low yields can be frustrating. If regioselectivity is controlled, consider these other factors:

  • Ketone Self-Condensation: As mentioned, this is the most common side reaction, especially with strong bases.[10] If you suspect this is an issue, switching to milder amine-catalyzed or acid-catalyzed conditions is a good first step. Using an imine analogue of the 2-aminoaryl carbonyl can also prevent this side reaction.[10]

  • Substrate Reactivity: Steric hindrance or strong electron-withdrawing/donating groups on either reactant can deactivate the substrates and stall the reaction.[14] You may need to screen different catalysts or use more forcing conditions (e.g., microwave heating) to overcome a high activation barrier.[1]

  • Catalyst Inactivation: Some catalysts, particularly certain Lewis acids, are sensitive to moisture.[11] Ensure you are using anhydrous conditions if required.

Here is a workflow to guide your troubleshooting process:

G start Start: Poor Regioselectivity in Friedländer Synthesis q1 Is the issue a mixture of regioisomers? start->q1 sol1 Cause: Unsymmetrical ketone with two enolizable sites. q1->sol1 Yes q3 Is yield still low after optimizing for regioselectivity? q1->q3 No, yield is the primary issue. q2 Which isomer is desired? sol1->q2 sol2_a 2-Substituted: - Use Amine Catalyst (Pyrrolidine, TABO) - Implement Slow Ketone Addition - Increase Temperature q2->sol2_a 2-Substituted sol2_b 2,3-Disubstituted: - Use Acid Catalyst (p-TsOH, Lewis Acid) - Or Strong Base (KOH, KOtBu) q2->sol2_b 2,3-Disubstituted sol2_a->q3 sol2_b->q3 sol3 Troubleshoot Yield: - Check for ketone self-condensation - Screen different catalyst classes - Consider microwave heating - Verify substrate reactivity q3->sol3 Yes end End: Optimized Synthesis q3->end No sol3->end

Caption: Troubleshooting workflow for Friedländer synthesis.

References

Technical Support Center: Navigating Inconsistent Results in Biological Assays with Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for researchers working with quinoline derivatives. This guide is designed to provide expert-driven, actionable advice to help you troubleshoot and resolve inconsistencies in your biological assays. We understand that the unique physicochemical properties of quinoline-based compounds can present significant challenges. This resource is structured to help you diagnose the root cause of your issues and implement robust solutions, ensuring the integrity and reproducibility of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns that arise when working with quinoline derivatives.

Q1: My quinoline compound shows potent activity in my primary fluorescence-based assay, but this activity disappears in an orthogonal, label-free assay. What is happening?

A: This is a classic red flag for assay interference. Quinoline rings are inherently fluorescent and can also quench fluorescence. Your compound is likely either generating a false-positive signal by interfering with the assay's optical detection method or a false-negative in a different assay.

  • Underlying Cause: The planar, aromatic structure of the quinoline core is a known fluorophore. In a fluorescence intensity assay, the compound's own emission can add to the signal. In a fluorescence polarization (FP) or FRET assay, it might absorb light at the excitation/emission wavelengths or quench the signal from the assay's fluorophore, leading to misleading results.

  • Immediate Action: Perform a "signal interference" control experiment. Run the assay with your compound but without a key biological component (e.g., the enzyme or protein target). If you still observe a signal change, you have confirmed assay interference.

Q2: I'm seeing a steep and unusual dose-response curve, and the results are not reproducible. Could this be a solubility issue?

A: Yes, this is highly probable. Poor aqueous solubility is a well-documented characteristic of many quinoline derivatives. When a compound's concentration exceeds its solubility limit in the assay buffer, it can precipitate or form aggregates.

  • Underlying Cause: Aggregation of small molecules often leads to non-specific inhibition of proteins, resulting in steep, non-stoichiometric dose-response curves that are highly sensitive to minor experimental variations (e.g., incubation time, mixing). This is a hallmark of Pan-Assay Interference Compounds (PAINS).

  • Immediate Action: Visually inspect your assay wells for precipitation (you may need a microscope). Additionally, perform a solubility test for your compound in the specific assay buffer you are using. The inclusion of a non-ionic detergent like Triton X-100 (e.g., at 0.01%) in a counter-screen can disrupt aggregates; if the compound's activity significantly decreases in the presence of the detergent, aggregation is the likely culprit.

Q3: My results with a specific quinoline derivative vary significantly from day to day. What could be causing this lack of reproducibility?

A: Beyond solubility, the chemical stability of your compound is a primary suspect. Quinoline derivatives can be sensitive to light, pH, and redox conditions within your assay.

  • Underlying Cause: Some quinoline structures are susceptible to photobleaching or can be oxidized, leading to degradation over the course of an experiment, especially if it involves long incubation times. The protonation state of the quinoline nitrogen can also change with slight pH shifts in the buffer, altering the compound's activity or properties.

  • Immediate Action: Prepare fresh stock solutions for each experiment from solid material. Minimize the exposure of your compound solutions to light by using amber vials and covering plates with foil. Consider including an antioxidant in your buffer if you suspect oxidative degradation, and always rigorously control the pH of your assay buffer.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for diagnosing and resolving specific experimental problems.

Guide 1: Distinguishing True Activity from Assay Interference

This workflow will help you systematically identify and mitigate interference from your quinoline compound.

Workflow for Diagnosing Assay Interference

G start Inconsistent or Suspect Activity Observed check_sol 1. Assess Compound Solubility & Aggregation start->check_sol sol_issue Symptom: - Precipitate visible - Steep dose-response - Activity reduced by detergent check_sol->sol_issue Yes check_optical 2. Check for Optical Interference check_sol->check_optical No sol_resolve Action: - Lower compound concentration - Add co-solvent (e.g., DMSO <1%) - Filter stock solution sol_issue->sol_resolve sol_resolve->check_optical optical_issue Symptom: - Signal change in no-enzyme control - High background from compound alone check_optical->optical_issue Yes check_redox 3. Evaluate Redox Activity check_optical->check_redox No optical_resolve Action: - Perform spectral scan of compound - Switch to a non-optical, label-free assay (e.g., SPR, ITC) optical_issue->optical_resolve optical_resolve->check_redox redox_issue Symptom: - Interference in redox-based assays (e.g., AlamarBlue, MTT) - Time-dependent activity changes check_redox->redox_issue Yes end_node Confidence in Results Increased check_redox->end_node No redox_resolve Action: - Add antioxidant (e.g., DTT) to control - Use an orthogonal assay measuring a different endpoint redox_issue->redox_resolve redox_resolve->end_node

Caption: A decision-making workflow for troubleshooting inconsistent results with quinoline derivatives.

Experimental Protocol: Detergent-Based Aggregation Counter-Screen

  • Prepare Compound Dilutions: Create a serial dilution of your quinoline derivative in the primary assay buffer. Prepare an identical serial dilution in a parallel buffer that also contains 0.01% (v/v) Triton X-100.

  • Assay Execution: Run your standard biological assay using both sets of compound dilutions (with and without detergent).

  • Data Analysis: Generate dose-response curves for both conditions.

  • Interpretation:

    • No Change in IC50: Aggregation is unlikely to be the cause of the observed activity.

    • Significant Rightward Shift in IC50 (>10-fold): The compound is likely acting as a non-specific inhibitor via aggregation. The detergent disrupts the aggregates, revealing the true (and often much lower) potency.

Guide 2: Addressing Compound Instability

Use this guide if you suspect your quinoline derivative is not stable under your experimental conditions.

Table 1: Common Instability Issues and Mitigation Strategies

Symptom Potential Cause Diagnostic Test Recommended Action
Activity decreases over a multi-hour incubation.Oxidative Degradation Pre-incubate the compound in assay buffer for varying times (0, 1, 4, 8 hours) before initiating the assay.Add an antioxidant like DTT (1 mM) or TCEP (0.5 mM) to the buffer. Handle solutions in a low-oxygen environment if possible.
Results differ between foil-covered and uncovered plates.Photosensitivity Expose a solution of the compound to ambient lab light for 1 hour and compare its activity to a solution kept in the dark. Analyze by HPLC.Work in a darkened room or use red light. Use amber vials and light-blocking, foil-sealed plates for all incubations.
Poor reproducibility with frozen stock solutions.Freeze-Thaw Instability Aliquot a fresh stock solution into multiple tubes. Compare the activity of a freshly thawed aliquot to one that has undergone 3-5 freeze-thaw cycles.Prepare single-use aliquots of your stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C.
Drifting baseline or signal in control wells.Hydrolytic Instability Incubate the compound in buffers of different pH (e.g., 6.5, 7.4, 8.0) and analyze for degradation over time using HPLC or LC-MS.Adjust the assay buffer pH to a range where the compound is most stable, if compatible with the biological system. Reduce incubation times.

Part 3: Advanced Characterization and Best Practices

To build a robust dataset, incorporate the following best practices into your experimental design from the outset.

Best Practice 1: Rigorous Solubility Determination

Do not rely on theoretical logP values. Experimentally determine the solubility of your quinoline derivatives in your specific assay buffer.

Protocol: Kinetic Solubility Assay using Nephelometry

  • Prepare Stock: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Buffer Addition: Use a liquid handler to add your aqueous assay buffer to the DMSO plates, inducing precipitation. A typical final DMSO concentration is 1-2%.

  • Incubation & Measurement: Incubate the plate for 2 hours at room temperature. Measure the turbidity (light scattering) using a nephelometer.

  • Data Analysis: The concentration at which turbidity sharply increases above the baseline is the kinetic solubility limit. You should always work at concentrations well below this limit.

Best Practice 2: Proactive Interference Testing

Before committing to a large-scale screen, characterize your quinoline series for common interference mechanisms.

Interference Testing Cascade

G start New Quinoline Series sol 1. Kinetic Solubility (Nephelometry) start->sol agg 2. Aggregation Propensity (Detergent Counter-Screen) sol->agg fluor 3. Intrinsic Fluorescence (Spectral Scan) agg->fluor redox 4. Redox Activity (Control Assay with DTT) fluor->redox ortho 5. Orthogonal Assay Confirmation redox->ortho

Caption: A recommended testing cascade to proactively identify interference potential in a new series of quinoline compounds.

By systematically addressing these potential pitfalls, you can significantly increase the quality and reliability of your data, enabling you to make confident decisions in your research and drug development programs.

Minimizing degradation of quinolinone compounds during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Hub: Quinolinone Compound Stability

Introduction

Welcome to the technical support center for quinolinone-based compounds. As a class of molecules with significant therapeutic potential, ensuring their stability during storage and experimentation is paramount to obtaining reliable and reproducible results. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent the degradation of quinolinone compounds. By understanding the underlying chemical principles, you can implement robust storage and handling protocols.

This hub is divided into two main sections:

  • Troubleshooting Guide: A problem-oriented Q&A to help you diagnose issues with compounds that have already been stored.

  • Frequently Asked Questions (FAQs): Proactive guidance on best practices for storage and handling to prevent future degradation.

Following these sections, you will find a detailed, step-by-step protocol for conducting a forced degradation study, a critical experiment for understanding the intrinsic stability of your specific quinolinone derivative.

Part 1: Troubleshooting Guide

This section is designed to help you identify the potential cause of degradation you may have already observed.

Q1: I observed a significant drop in the purity of my solid quinolinone compound after several weeks of storage at room temperature on the lab bench. What is the likely cause?

A1: The most probable cause is photodegradation . Quinolinone cores are aromatic, heterocyclic systems that can absorb UV and visible light.[1][2] This absorbed energy can excite electrons within the molecule, making it susceptible to reactions like oxidation, dimerization, or rearrangement, leading to impurity formation.[3] Even ambient laboratory light can be sufficient to initiate these processes over time.[3] Storing the compound on an open bench, especially in a clear container, provides ample opportunity for light exposure.

Q2: My quinolinone compound, dissolved in DMSO, has turned yellow and shows several new peaks in the HPLC chromatogram. It was stored in a freezer. What happened?

A2: While freezing slows many degradation processes, it does not stop them all, and the issue could be multifactorial:

  • Oxidation: Even at low temperatures, dissolved oxygen in the DMSO can cause slow oxidation. The electron-rich phenol and quinoline rings are particularly susceptible.[4] The formation of colored byproducts, like quinone-like species, is a common outcome of oxidation.[4]

  • Acid-catalyzed Degradation: DMSO can degrade over time to produce acidic impurities. If your quinolinone has acid-labile functional groups (e.g., esters, amides), this could catalyze hydrolysis.

  • Freeze-Thaw Cycles: If the sample was repeatedly removed from the freezer, this could introduce moisture (condensation) and accelerate hydrolytic degradation. Each warming period also increases the rate of any potential reactions.

Q3: I prepared an aqueous solution of my compound buffered at pH 9.0 for an assay. After 24 hours at 4°C, I see a significant amount of a new, more polar impurity. What is this?

A3: This is likely due to base-catalyzed hydrolysis . The lactam (cyclic amide) bond within the quinolinone ring system can be susceptible to hydrolysis under basic conditions. This would open the ring to form a carboxylic acid derivative, which is significantly more polar and would elute earlier in a reverse-phase HPLC system. Functional groups on the periphery of the molecule, such as esters, are also highly susceptible to base-catalyzed hydrolysis.

Troubleshooting Workflow

To systematically diagnose the source of degradation, follow this workflow.

G start Observed Degradation (e.g., Purity Loss, Color Change) storage_form What was the physical form? start->storage_form solid Solid Powder storage_form->solid Solid solution In Solution storage_form->solution Solution light_exposure Exposed to Light? solid->light_exposure solvent_check What was the solvent? solution->solvent_check photodegradation High Likelihood of Photodegradation light_exposure->photodegradation Yes temp_solid Stored > 4°C? light_exposure->temp_solid No analysis Action: Perform LC-MS to identify degradants and confirm degradation pathway. photodegradation->analysis thermal_degradation Possible Thermal Degradation temp_solid->thermal_degradation Yes temp_solid->analysis No thermal_degradation->analysis aqueous Aqueous Buffer solvent_check->aqueous organic Organic (e.g., DMSO) solvent_check->organic ph_check pH > 8 or < 4? aqueous->ph_check atmosphere_check Stored under Air? organic->atmosphere_check hydrolysis High Likelihood of Acid/Base Hydrolysis ph_check->hydrolysis Yes ph_check->atmosphere_check No (Neutral) hydrolysis->analysis oxidation High Likelihood of Oxidation atmosphere_check->oxidation Yes atmosphere_check->analysis No (Inert) oxidation->analysis

Caption: Decision tree for troubleshooting quinolinone degradation.

Part 2: Frequently Asked Questions (FAQs) & Best Practices

This section provides proactive guidance for preventing degradation.

Q1: What are the primary mechanisms of quinolinone degradation I should be aware of?

A1: The four primary degradation pathways are photodegradation, oxidation, hydrolysis, and thermal degradation .[5][6][7]

  • Photodegradation: Caused by exposure to UV or visible light, leading to bond cleavage, dimerization, or oxidation.[2][3]

  • Oxidation: Reaction with atmospheric oxygen, often accelerated by light or metal ions. The electron-rich aromatic rings and any phenolic hydroxyl groups are common sites of oxidation.[7][8]

  • Hydrolysis: The breakdown of the compound by water. This is highly pH-dependent and typically affects labile functional groups like esters, amides (including the core lactam ring), and imines.[7]

  • Thermal Degradation: Degradation induced by heat. While often less of a concern at standard storage temperatures, it can become significant if compounds are stored improperly (e.g., near a heat source).[7]

Key Degradation Pathways Visualization

The following diagram illustrates the most common points of attack on a generic quinolinone structure.

Caption: Common degradation sites on a quinolinone core structure.

Q2: What are the ideal storage conditions for solid quinolinone compounds?

A2: For maximum long-term stability, solid (powder) quinolinone compounds should be stored with the following conditions in mind. These are summarized in the table below.

  • Light: Protect from all light sources.[1][9][10] Use amber glass vials or opaque containers and store them inside a cabinet or box.[9][11] Covering vials with aluminum foil is also an effective practice.[9]

  • Temperature: Store in a controlled, cold environment. A freezer at -20°C is standard practice. For highly sensitive compounds, -80°C may be necessary. Avoid storing at room temperature for extended periods.[10]

  • Atmosphere: For compounds known to be sensitive to oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended. This can be achieved by back-filling the vial with the inert gas before sealing.

  • Humidity: Store in a desiccated environment to prevent the adsorption of atmospheric moisture, which could lead to slow hydrolysis over time.

Q3: What about storing solutions? What is the best practice?

A3: Storing solutions is inherently riskier than storing solids. If you must store solutions, follow these guidelines:

  • Solvent Choice: Use a high-purity, anhydrous aprotic solvent like DMSO or DMF if solubility allows. Avoid water unless the compound is known to be stable in it.

  • Aliquoting: Prepare single-use aliquots. This prevents contamination and avoids repeated freeze-thaw cycles that can introduce moisture and thermally stress the compound.

  • Concentration: Store at the highest practical concentration. Degradation kinetics are often concentration-dependent, and higher concentrations can sometimes be more stable. However, this must be balanced with solubility limits at low temperatures.

  • Storage Conditions: Store aliquots at -80°C for long-term storage. For short-term (days), -20°C may be acceptable. Always protect solutions from light.

Table 1: Recommended Storage Conditions for Quinolinone Compounds
ParameterSolid CompoundSolution (in Organic Solvent)
Temperature -20°C (Standard) or -80°C (High Sensitivity)-80°C (Long-term), -20°C (Short-term)
Light Mandatory Protection: Amber vials, opaque containers, or foil wrap.[1][2][9]Mandatory Protection: Store in amber vials or cover with foil.[2]
Atmosphere Air (Standard), Inert Gas (e.g., Argon) for known oxidative liability.Air (Standard), consider sparging with Inert Gas before freezing.
Humidity Store in a desiccator or with desiccant packs.Use anhydrous grade solvents and seal vials tightly.
Container Glass vials with PTFE-lined caps.Low-volume, conical glass vials with PTFE-lined caps.

Part 3: Experimental Protocol - Forced Degradation Study

A forced degradation or "stress testing" study is essential for understanding the intrinsic stability of a new quinolinone compound.[6][12] It helps identify likely degradation products and establishes the specificity of your analytical methods.[6][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][12]

Objective

To determine the degradation pathways of a quinolinone compound under various stress conditions (hydrolysis, oxidation, photolysis, and heat) as mandated by ICH guidelines.[5][7]

Materials
  • Quinolinone compound (API)

  • HPLC-grade Acetonitrile and Water

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA detector and/or Mass Spectrometer (LC-MS)

  • Photostability chamber (ICH Q1B compliant)[5]

  • Calibrated oven

  • pH meter

  • Volumetric flasks, vials, pipettes

Methodology

1. Preparation of Stock Solution:

  • Prepare a stock solution of the quinolinone compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).[5] This will be the starting material for all stress conditions.

2. Stress Conditions:

  • For each condition, prepare samples in triplicate. Include a "control" sample (stock solution stored at 4°C in the dark) for comparison at each time point.

  • Acidic Hydrolysis: a. Mix the stock solution with 0.1 M HCl. b. Incubate at 60°C. c. Withdraw aliquots at T=0, 2, 4, 8, and 24 hours. d. Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis: a. Mix the stock solution with 0.1 M NaOH. b. Incubate at 60°C. c. Withdraw aliquots at T=0, 2, 4, 8, and 24 hours. d. Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: a. Mix the stock solution with 3% H₂O₂. b. Keep at room temperature, protected from light. c. Withdraw aliquots at T=0, 2, 4, 8, and 24 hours. d. Quench the reaction if necessary (e.g., with sodium bisulfite) before analysis.

  • Thermal Degradation: a. Place the solid powder of the compound in a vial. b. Heat in an oven at a temperature above the accelerated stability testing condition (e.g., 70°C or 80°C).[13][14] c. At specified time points (e.g., 1, 3, 7 days), remove a sample, prepare a solution at the stock concentration, and analyze.

  • Photolytic Degradation (as per ICH Q1B): [5][15] a. Expose both the solid powder and the stock solution to a light source that provides both UV and visible light. b. The overall illumination should be not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. c. Wrap a control sample in aluminum foil and place it alongside the exposed sample to act as a dark control. d. Analyze the samples after the exposure is complete.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products).

  • Use a PDA detector to check for peak purity.

  • Use LC-MS to obtain the mass of the degradation products, which is crucial for structural elucidation and pathway identification.[7]

4. Data Interpretation:

  • Calculate the percentage of degradation for the parent compound under each condition.

  • Determine the "mass balance" – the sum of the parent compound and all degradation products should ideally account for 100% of the initial parent compound.

  • Characterize the major degradation products and propose degradation pathways.

References

Validation & Comparative

The Evolving Landscape of Anticancer Therapeutics: A Comparative Analysis of 1,4-Dimethylquinolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective anticancer agents, the quinolin-2(1H)-one scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1] This guide offers a comprehensive comparative study of 1,4-Dimethylquinolin-2(1H)-one analogs, providing researchers, scientists, and drug development professionals with an in-depth analysis of their anticancer potential. By synthesizing data from multiple studies, we will explore the structure-activity relationships (SAR), delve into the mechanisms of action, and provide detailed experimental protocols to support further research in this promising area of oncology.

The Rationale for Analog Development: Building on a Privileged Scaffold

The this compound core represents a foundational structure from which a multitude of analogs can be synthesized. The rationale behind developing these analogs lies in the principles of medicinal chemistry, where subtle modifications to a lead compound can significantly enhance its therapeutic properties. By introducing various substituents at different positions on the quinolinone ring, researchers can fine-tune the molecule's steric, electronic, and lipophilic properties. This, in turn, can lead to improved target affinity, enhanced bioavailability, and reduced off-target toxicity.[2] The goal is to identify analogs with superior potency and selectivity against cancer cells, ultimately leading to the development of safer and more effective cancer therapies.

Comparative Anticancer Activity: A Quantitative Overview

The true measure of an anticancer agent's potential lies in its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity. The following table summarizes the in vitro anticancer activity of a selection of quinolin-2(1H)-one analogs against various human cancer cell lines.

Compound IDCore StructureSubstituentsCancer Cell LineIC50 (µM)Reference
Analog 1 3,4-dihydroquinolin-2(1H)-one1-methylU138-MG (Glioblastoma)Low micromolar[3]
Analog 2 QuinazolinoneVariousMCF-7 (Breast)0.16 - 4.65[4]
Analog 3 Quinazolinone(3-bromophenyl) at position 2CDK9 Inhibition Assay0.142[4]
Analog 4 2-arylquinolineVariousHeLa, PC3, MCF-7, SKBR-3Varies[2]
Analog 5 QuinazolinoneVariousHEPG2 (Liver)6.90 ± 0.4[5]
Analog 6 Quinoline-4-carboxylic acid6-Chloro-2-(4-hydroxy-3-methoxyphenyl)MCF-7 (Breast)82.9% growth reduction at 100 µM[6]
Analog 7 3,4-diaryl-1,2,3,4-tetrahydroquinolineUnsubstituted phenyl at position 4A-431 (Skin Carcinoma)2.0 ± 0.9[7]
Analog 8 3,4-diaryl-1,2,3,4-tetrahydroquinolineUnsubstituted phenyl at position 4HT-29 (Colon Adenocarcinoma)4.4 ± 1.3[7]
Analog 9 3,4-diaryl-1,2,3,4-tetrahydroquinolineUnsubstituted phenyl at position 4H460 (Lung Carcinoma)4.9 ± 0.7[7]

Note: The data presented is a synthesis from multiple sources and may involve different experimental conditions. Direct comparison of absolute IC50 values should be made with caution.

Unraveling the Mechanism of Action: From Signaling Pathways to Cellular Fates

The anticancer activity of this compound analogs is often attributed to their ability to interfere with critical cellular processes essential for tumor growth and survival. Several mechanisms of action have been proposed and investigated, including the inhibition of key signaling pathways and the induction of programmed cell death (apoptosis).

One of the prominent mechanisms involves the inhibition of receptor tyrosine kinases (RTKs), such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3] VEGFR2 plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. By blocking the VEGFR2 signaling cascade, these analogs can effectively starve the tumor and inhibit its growth and metastasis.

Another key mechanism is the induction of apoptosis. Some analogs have been shown to trigger the apoptotic pathway, leading to the self-destruction of cancer cells.[8] This can occur through the modulation of pro- and anti-apoptotic proteins, ultimately leading to the activation of caspases, the executioners of apoptosis. Furthermore, some quinolinone derivatives have been found to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle and thereby halting their proliferation.[6][8]

Visualizing a Key Signaling Pathway: VEGFR2 Inhibition

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization P1 Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->P1 Autophosphorylation & Activation P2 Cellular Responses (Proliferation, Migration, Survival) P1->P2 Analog Quinolinone Analog Analog->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR2 signaling pathway by a this compound analog.

Experimental Methodologies: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of research, it is crucial to follow well-defined experimental protocols. The following sections detail the methodologies for key in vitro assays used to evaluate the anticancer activity of this compound analogs.

Synthesis of this compound Analogs

The synthesis of these analogs typically involves multi-step reactions. A general approach often starts with the appropriate substituted aniline, which undergoes a series of reactions, such as condensation and cyclization, to form the quinolinone core. Subsequent modifications can be made to introduce various substituents at desired positions. The choice of synthetic route depends on the target analog and the desired substitution pattern.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[9]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test analogs in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[9] Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include appropriate controls, such as a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[9]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Visualizing the MTT Assay Workflow

MTT_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Quinolinone Analogs A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT Reagent & Incubate C->D E 5. Solubilize Formazan Crystals D->E F 6. Measure Absorbance & Calculate IC50 E->F

Caption: A simplified workflow of the in vitro MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This allows for the determination of whether a compound induces cell cycle arrest.[10]

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the quinolinone analog at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[10]

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of PI, which allows for the quantification of cells in each phase of the cell cycle.

  • Data Interpretation: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases and compare the treated samples to the untreated controls.

Conclusion and Future Perspectives

The comparative analysis of this compound analogs reveals a promising class of compounds with significant anticancer potential. The structure-activity relationship studies highlight the importance of specific substitutions on the quinolinone scaffold for enhancing cytotoxic activity. Furthermore, the elucidation of their mechanisms of action, particularly through the inhibition of key signaling pathways like VEGFR2 and the induction of apoptosis, provides a solid foundation for rational drug design.

The experimental protocols detailed in this guide offer a standardized approach for the synthesis and in vitro evaluation of these analogs, ensuring the generation of reliable and comparable data. Future research should focus on expanding the library of analogs to further refine the SAR, conducting in vivo studies to validate the preclinical efficacy and safety of the most potent compounds, and exploring combination therapies to overcome potential drug resistance. The continued investigation of this compound analogs holds the promise of delivering novel and effective therapeutic options for cancer patients.

References

A Researcher's Guide to the In Vivo Validation of 1,4-Dimethylquinolin-2(1h)-one's Antitumor Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising in vitro anticancer compound to a validated in vivo therapeutic candidate is both critical and complex. This guide provides a comprehensive framework for the in vivo validation of 1,4-Dimethylquinolin-2(1h)-one, a novel quinolinone derivative. As direct in vivo studies on this specific compound are not yet publicly available, this document will serve as a comparative guide, outlining the necessary experimental protocols and benchmarking its potential efficacy against established quinolinone-based anticancer agents and standard-of-care chemotherapies.

The quinolinone scaffold is a well-established pharmacophore in oncology, with numerous derivatives demonstrating potent antitumor activities through diverse mechanisms of action[1][2]. This guide will equip researchers with the foundational knowledge and detailed methodologies to rigorously assess the in vivo therapeutic potential of this compound.

Comparative Efficacy of Quinolinone Derivatives and Standard Chemotherapies

To contextualize the potential in vivo performance of this compound, it is essential to compare it with other quinolinone derivatives that have undergone in vivo testing, as well as with widely used chemotherapeutic agents. The following table summarizes the reported in vivo efficacy of representative compounds in various xenograft models.

Compound/DrugCancer Type (Cell Line)Animal ModelDosing RegimenTumor Growth Inhibition (%)Reference
Hypothetical: this compound Lung (A549)Nude MiceTBDTBDN/A
Foretinib (Quinolinone Derivative)Ovarian (SKOV3ip1)Nude Mice30 mg/kg, oral, daily86%[3]
Quinoline-Chalcone Hybrid (24d-HCl)Hepatocellular (H22)Nude MiceNot SpecifiedSignificant Inhibition[4]
PaclitaxelLung (A549, NCI-H460)Nude Mice24 mg/kg/day, IV, 5 days>60%[3]
CisplatinLung (A549)Nude Mice1 mg/kg, IP, single doseSynergistic effect with other agents[5]
DoxorubicinBreast (MDA-G8)Nude Mice2 mg/kg, IV, weekly for 6 weeksModerate Inhibition[6]

In Vivo Validation Workflow: A Step-by-Step Protocol

The following section details a comprehensive protocol for the in vivo validation of this compound's antitumor effects using a subcutaneous xenograft mouse model.

I. Cell Line Selection and Preparation
  • Cell Line Selection : Choose a human cancer cell line relevant to the initial in vitro findings for this compound. For this guide, we will use the A549 human lung adenocarcinoma cell line, a widely used model in cancer research. These can be sourced from repositories like the American Type Culture Collection (ATCC).

  • Cell Culture : Culture A549 cells in the recommended medium (e.g., F-12K Medium supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting : When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) to remove any remaining trypsin.

  • Cell Viability and Counting : Resuspend the cell pellet in sterile PBS or serum-free medium. Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion. Viability should be >95%.

  • Preparation for Injection : Centrifuge the required number of cells and resuspend the pellet in a sterile solution for injection. A common choice is a 1:1 mixture of sterile PBS and Matrigel to support tumor establishment. The final cell concentration should be adjusted to deliver the desired number of cells (e.g., 5 x 10^6 cells) in an injection volume of 100-200 µL. Keep the cell suspension on ice until injection.

II. Animal Model and Tumor Implantation
  • Animal Model : Use immunodeficient mice, such as athymic nude (nu/nu) or NOD-scid IL2Rgamma(null) (NSG) mice, to prevent rejection of the human tumor xenograft. House the animals in a specific pathogen-free (SPF) facility.

  • Tumor Implantation :

    • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation or ketamine/xylazine injection).

    • Shave the right flank of the mouse, the intended site of injection.

    • Inject the prepared cell suspension (e.g., 5 x 10^6 A549 cells in 150 µL PBS/Matrigel) subcutaneously into the shaved flank using a 25-27 gauge needle.

    • Monitor the mice for recovery from anesthesia.

III. Tumor Growth Monitoring and Treatment
  • Tumor Measurement : Once tumors become palpable, measure their dimensions (length and width) using digital calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Randomization : When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration :

    • Vehicle Control Group : Administer the vehicle used to dissolve this compound (e.g., a solution of DMSO, polyethylene glycol, and saline) following the same schedule as the treatment group.

    • This compound Group : Administer the compound at various predetermined doses (e.g., 10, 30, and 100 mg/kg) via an appropriate route (e.g., oral gavage or intraperitoneal injection) on a defined schedule (e.g., daily for 21 days).

    • Positive Control Groups : Administer standard-of-care chemotherapeutic agents, such as Paclitaxel (e.g., 10 mg/kg, IV, twice weekly) or Cisplatin (e.g., 3 mg/kg, IP, every 3 days), to benchmark the efficacy of the test compound[3][7].

  • Monitoring : Monitor the body weight of the mice regularly as an indicator of toxicity. Observe the animals for any signs of distress or adverse effects.

IV. Endpoint and Data Analysis
  • Study Endpoint : The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration.

  • Tissue Collection : At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Tissues can be preserved for further analysis (e.g., histology, immunohistochemistry, or Western blotting).

  • Data Analysis : Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Analyze the statistical significance of the differences in tumor volume and weight between the groups.

InVivo_Validation_Workflow cluster_preclinical Pre-Clinical Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase cell_prep Cell Line Preparation (A549) implantation Tumor Implantation (Subcutaneous Xenograft) cell_prep->implantation Inject Cells monitoring Tumor Growth Monitoring implantation->monitoring Tumor Growth randomization Randomization of Mice monitoring->randomization Tumors Reach Target Size treatment Treatment Administration - Vehicle Control - this compound - Positive Controls randomization->treatment Group Assignment endpoint Study Endpoint & Tissue Collection treatment->endpoint End of Study data_analysis Data Analysis (Tumor Growth Inhibition) endpoint->data_analysis Analyze Results

Caption: Workflow for the in vivo validation of antitumor effects.

Potential Mechanisms of Action and Signaling Pathways

Quinolinone derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest[2][8]. Based on the structure of this compound and the known activities of related compounds, several signaling pathways could be implicated in its potential antitumor effects.

A plausible mechanism of action for a novel quinolinone derivative could involve the inhibition of key receptor tyrosine kinases (RTKs) that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these receptors can block downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Quinolinone This compound Quinolinone->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis

References

Decoding Selectivity: A Comparative Profiling Guide for 1,4-Dimethylquinolin-2(1H)-one, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects and associated toxicities.[1] The quinolin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing a broad range of biological activities, including potent kinase inhibition.[2][3] This guide provides a comprehensive framework for the cross-reactivity and selectivity profiling of a novel investigational compound, 1,4-Dimethylquinolin-2(1H)-one, a putative Cyclin-Dependent Kinase 5 (CDK5) inhibitor.

Through a direct comparison with established CDK inhibitors, Roscovitine and Dinaciclib, we will delineate a rigorous, multi-faceted approach to characterize its selectivity profile. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, actionable experimental protocols.

The Significance of CDK5 Inhibition and the Need for Selectivity

Cyclin-Dependent Kinase 5 (CDK5) is a unique member of the CDK family, primarily active in post-mitotic neurons where it plays a crucial role in neuronal migration, neurite outgrowth, and synaptic plasticity.[4][5] However, aberrant CDK5 activity, often through the cleavage of its activator p35 to the more stable p25, has been implicated in the pathology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[6] More recently, dysregulation of CDK5 has also been linked to cancer progression, including roles in cell motility, angiogenesis, and apoptosis.[4][7]

Given the therapeutic potential of targeting CDK5, the development of potent and selective inhibitors is of significant interest. However, the high degree of homology within the ATP-binding site of the kinome presents a substantial challenge, often leading to off-target inhibition and undesirable side effects.[8] Therefore, a thorough understanding of a compound's selectivity is not merely a regulatory requirement but a fundamental aspect of its preclinical characterization.

Comparative Compounds: Setting the Benchmark

To contextualize the selectivity profile of this compound, we will compare it against two well-characterized CDK inhibitors with distinct selectivity profiles:

  • Roscovitine (Seliciclib): An early purine-based CDK inhibitor, Roscovitine exhibits activity against CDK1, CDK2, CDK5, CDK7, and CDK9.[9][10][11] Its broader spectrum of activity provides a useful benchmark for assessing the relative selectivity of novel compounds.[12]

  • Dinaciclib (SCH727965): A potent and more selective second-generation CDK inhibitor, Dinaciclib targets CDK1, CDK2, CDK5, and CDK9 with high affinity.[13][14][15] Its clinical development provides a relevant comparator for a compound intended for therapeutic applications.[16]

A Multi-Pronged Approach to Selectivity Profiling

A comprehensive assessment of kinase inhibitor selectivity requires a combination of in vitro biochemical assays and cell-based methods to provide a holistic view of a compound's activity and potential liabilities.[17]

Caption: A workflow for comprehensive kinase inhibitor selectivity profiling.

Part 1: Biochemical Selectivity Profiling

The initial step in characterizing a novel kinase inhibitor is to assess its activity against a broad panel of purified kinases. This provides a quantitative measure of its potency and selectivity in a controlled, cell-free environment.

Kinome-Wide Profiling

Large-scale kinase screening platforms, such as KINOMEscan® (DiscoverX) or KiNativ™ (ActivX), offer an unbiased approach to identify potential on- and off-targets across the human kinome.[18][19][20][21][22][23] These platforms typically utilize competition binding assays to measure the interaction of a compound with a large number of kinases.

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO at a concentration of 10 mM.

  • Assay Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is measured via quantitative PCR (qPCR) of the DNA tag.[24]

  • Primary Screen: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., the scanMAX panel of 468 kinases).[25]

  • Data Analysis: The results are often expressed as a percentage of control, where a lower percentage indicates stronger binding. A common threshold for significant interaction is a reduction of the control signal by more than 65-80%.

Quantitative IC50 Determination

For kinases identified as significant "hits" in the primary screen, dose-response experiments are performed to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Comparative Kinase Inhibition Profile

KinaseThis compound (IC50, nM)Roscovitine (IC50, nM)Dinaciclib (IC50, nM)
CDK5/p25 15 160[9]1[15]
CDK1/CycB250650[9]4[15]
CDK2/CycA180700[9]1[15]
CDK9/CycT1>1000-4[15]
GSK3β>5000-800[15]
Other HitsTBDVariousVarious

Note: Data for this compound is hypothetical. Data for comparators are from cited literature.

Part 2: Cellular Target Engagement and Potency

While biochemical assays are crucial for determining direct inhibitory activity, they do not always reflect a compound's behavior in a cellular context. Therefore, it is essential to validate target engagement and assess cellular potency.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying that a compound binds to its intended target within intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.[26][27][28][29]

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for CDK5 Target Engagement

  • Cell Culture and Treatment: A relevant cell line expressing CDK5 (e.g., human neuroblastoma SH-SY5Y cells) is cultured to ~80% confluency. Cells are then treated with this compound (e.g., at 1 µM and 10 µM) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge: The treated cells are harvested, washed, and resuspended in a buffered solution. The cell suspension is then aliquoted and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.[30]

  • Lysis and Protein Quantification: Cells are lysed by freeze-thaw cycles. The soluble fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Detection: The amount of soluble CDK5 remaining at each temperature is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble CDK5 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Cellular Potency and Cytotoxicity

To determine the functional consequences of target engagement, cellular assays are performed to measure the compound's ability to inhibit downstream signaling and its impact on cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[31][32][33][34]

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound and the comparator compounds for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm.

  • Data Analysis: The IC50 value for cell viability is calculated from the dose-response curve.

Data Presentation: Cellular Activity Profile

CompoundCellular Target Engagement (CETSA Shift, °C)Cellular IC50 (SH-SY5Y, µM)
This compound+4.5 at 10 µM0.5
Roscovitine+3.0 at 10 µM16[9]
Dinaciclib+6.0 at 1 µM0.05

Note: Data for this compound and CETSA for comparators are hypothetical.

Conclusion: Synthesizing the Data for a Comprehensive Profile

The rigorous, multi-faceted approach outlined in this guide provides a robust framework for characterizing the cross-reactivity and selectivity of novel kinase inhibitors like this compound. By combining kinome-wide biochemical screening with cell-based target engagement and functional assays, researchers can build a comprehensive understanding of a compound's interaction profile.

This in-depth characterization is essential for several reasons:

  • Mechanism of Action: It confirms that the observed cellular phenotype is a result of on-target activity.

  • Safety and Toxicology: It identifies potential off-target liabilities that could lead to adverse effects.[1]

  • Therapeutic Potential: It helps to define the therapeutic window and informs the selection of appropriate indications.

  • Lead Optimization: It guides further medicinal chemistry efforts to improve selectivity and potency.

Ultimately, a thorough and objective assessment of selectivity, as demonstrated through the comparative analysis with established compounds like Roscovitine and Dinaciclib, is a cornerstone of successful kinase inhibitor development, paving the way for safer and more effective targeted therapies.

References

Comparative Efficacy of Quinolinone Derivatives Against Cancer Cell Lines: A Mechanistic and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The Quinolinone Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, the quinolinone scaffold has emerged as a "privileged structure" due to its remarkable versatility and presence in numerous biologically active compounds.[1] Its rigid, planar, and aromatic nature provides an ideal framework for molecular recognition by various biological targets. Quinolinone derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects against a range of malignancies such as breast, lung, colon, and leukemia.[1][2]

The therapeutic potential of these compounds stems from their ability to interact with diverse molecular targets crucial for cancer cell proliferation and survival.[3] Key mechanisms of action include the inhibition of tubulin polymerization, induction of cell cycle arrest and apoptosis, and the modulation of critical signaling pathways like PI3K and EGFR.[4][5] This guide provides a comparative analysis of the efficacy of various quinolinone derivatives, synthesizes key structure-activity relationship (SAR) insights, and presents detailed experimental protocols for their cytotoxic evaluation.

Core Chemical Structure and Key Substitution Points

The fundamental quinolinone structure offers multiple positions for chemical modification, allowing for the fine-tuning of its pharmacological properties. Understanding these substitution points is critical to interpreting the structure-activity relationships discussed later in this guide.

Caption: General chemical structure of the quinolinone core.

Comparative Cytotoxicity Across Cancer Cell Lines

The efficacy of a potential anticancer agent is fundamentally assessed by its ability to inhibit the growth of cancer cells, a measure quantified by the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates higher potency. The following tables summarize the cytotoxic activity of representative quinolinone derivatives against various human cancer cell lines, compiled from recent literature.

Table 1: Efficacy Against Breast Cancer Cell Lines (MCF-7)

The MCF-7 cell line is an estrogen-receptor-positive line widely used as a model for breast cancer research.

Derivative ClassSpecific CompoundIC₅₀ (µM)Key Findings & Reference
Tetrahydroquinolin-oneCompound 4j 0.002Exhibited potent activity superior to the reference drug Staurosporine. Also showed a promising safety profile against normal WI38 cells.[6]
Tetrahydroquinolin-oneCompound 4b 0.004Demonstrated significant cytotoxicity, highlighting the potential of this scaffold.[6]
Quinoline-ChalconeCompound 12e 5.21A hybrid molecule showing excellent inhibitory potency by inducing apoptosis.[7][8]
IndoloquinolineBAPPN 3.1Induced cytotoxicity through the upregulation of caspase-3 and p53.[9]
4-QuinoloneCompound 3a ~18% inhibition at 100µMExhibited the maximum inhibitory activity among the tested 4-quinolone derivatives against MCF-7 cells.[10]
Table 2: Efficacy Against Colon Cancer Cell Lines (HCT-116, HT-29)

Colon cancer cell lines like HCT-116 (p53 wild-type) and HT-29 are standard models for colorectal cancer studies.

Derivative ClassSpecific CompoundCell LineIC₅₀ (µM)Key Findings & Reference
Quinoline-ChalconeCompound 12e HCT-1165.34Showed potent activity, suggesting broad applicability beyond breast cancer.[7][8]
IndoloquinolineBAPPN HCT-11623Moderate activity, indicating some cell-line specificity compared to its effect on MCF-7.[9]
Quinoline-BenzamideVarious (10a-t)HT-29Not specifiedAll compounds in this series were noted to be more cytotoxic against HCT116 and HT-29 compared to other tested cell lines.[11]
8-Hydroxyquinoline8-HQ HCT 1169.33The parent compound shows cytotoxicity comparable to doxorubicin, but derivatives showed varied activity.[12]
Table 3: Efficacy Against Lung, Liver, and Gastric Cancer Cell Lines

This table highlights the activity of quinolinone derivatives against other common cancer types.

Derivative ClassSpecific CompoundCell LineCancer TypeIC₅₀ (µM)Key Findings & Reference
IndoloquinolineBAPPN A549Lung9.96Demonstrated cytotoxic action by downregulating proliferative proteins like VEGF and PCNA.[9]
IndoloquinolineBAPPN HepG2Liver3.3Showed potent activity, comparable to its effect on breast cancer cells.[9]
Quinoline-ChalconeCompound 12e MGC-803Gastric1.38Exhibited the most potent activity in this study, arresting the cell cycle at the G2/M phase.[7][8]
Quinoline-ChalconeCompound 24d H22Liver0.016A potent tubulin inhibitor that significantly inhibited tumor growth in xenograft models.[13]

Mechanisms of Action: From Cell Cycle Arrest to Apoptosis

The anticancer activity of quinolinone derivatives is not merely cytotoxic but is often mediated by specific and elegant molecular mechanisms. A prevalent mechanism is the induction of cell cycle arrest at the G2/M phase, which prevents mitotic division and subsequently triggers apoptosis (programmed cell death).[4][6]

This pathway is often initiated by the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle.[4][13] By binding to tubulin (often at the colchicine site), these derivatives destabilize microtubules, leading to mitotic arrest.[11][13] This arrest activates a cascade of downstream signaling events, including the modulation of cell cycle proteins (e.g., Cdk1, Cyclin B) and apoptotic regulators (e.g., Bcl-2, Caspases), ultimately culminating in cell death.[4]

G drug Quinolinone Derivative tubulin Tubulin Monomers drug->tubulin Binds to Colchicine Site microtubules Microtubule Assembly drug->microtubules Inhibits tubulin->microtubules Polymerization spindle Mitotic Spindle Formation microtubules->spindle Leads to arrest G2/M Phase Cell Cycle Arrest spindle->arrest Disruption Causes caspase Caspase Activation arrest->caspase Triggers apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis Executes

Caption: Pathway of tubulin inhibition leading to G2/M arrest and apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To ensure reproducibility and reliability, a standardized protocol for assessing cytotoxicity is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method.[14]

Causality Behind Experimental Choices:

  • Principle: This assay measures the metabolic activity of cells. Viable cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding Density: The initial number of cells is critical. Too few, and the signal may be weak; too many, and cells may enter senescence, affecting results. The density must be optimized for logarithmic growth throughout the experiment.

  • Incubation Time: A 48- or 72-hour incubation with the compound allows sufficient time for the drug to exert its effect, whether it be cytostatic (inhibiting growth) or cytotoxic (killing cells).[9]

  • Solubilization: The formazan crystals are insoluble in aqueous culture medium. A solubilizing agent, typically DMSO or an acidified isopropanol solution, is required to dissolve them before spectrophotometric measurement.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, A549) to ~80% confluency.

    • Trypsinize and count the cells using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the quinolinone derivative in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include control wells: "vehicle control" (medium with the highest concentration of DMSO used) and "untreated control" (medium only).

  • Incubation:

    • Return the plate to the incubator and incubate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well.

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability (%) against the compound concentration (logarithmic scale) and use non-linear regression analysis to determine the IC₅₀ value.

G start Start seed Seed Cells in 96-well Plate (5,000-10,000 cells/well) start->seed incubate1 Incubate 24h (Allow Attachment) seed->incubate1 treat Treat Cells with Compound (Include Controls) incubate1->treat prepare_drug Prepare Serial Dilutions of Quinolinone Derivative prepare_drug->treat incubate2 Incubate 48-72h (Allow Drug Action) treat->incubate2 add_mtt Add MTT Solution (10 µL/well) incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Aspirate Medium Add DMSO (100 µL/well) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability Determine IC50 Value read->analyze end End analyze->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Quinolinone derivatives represent a highly promising class of anticancer agents with demonstrated efficacy against a diverse range of cancer cell lines.[3] Their chemical tractability allows for extensive structural modification, enabling the optimization of potency and selectivity. The data clearly indicate that specific substitution patterns can yield compounds with nanomolar efficacy, such as certain tetrahydroquinolin-ones and quinoline-chalcone hybrids.[6][13]

The primary mechanisms of action, including tubulin polymerization inhibition and the subsequent induction of G2/M arrest and apoptosis, are well-established pathways for cancer therapy.[4][5] Future research should focus on elucidating more detailed structure-activity relationships, exploring novel molecular targets, and advancing the most potent lead compounds into preclinical and clinical development. The use of robust and standardized methodologies, as outlined in this guide, will be paramount to ensuring the validity and comparability of these future investigations.

References

A Senior Application Scientist's Guide to the Validation of 1,4-Dimethylquinolin-2(1H)-one as a Putative Dual EGFR/HER-2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of 1,4-Dimethylquinolin-2(1H)-one, a novel quinolinone derivative[1], as a potential dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). Overexpression and aberrant signaling of EGFR and HER-2 are critical drivers in the progression of various solid tumors, making them key therapeutic targets.[2][3] The development of small molecules that can simultaneously inhibit both receptors offers a promising strategy to enhance efficacy and overcome resistance mechanisms that can arise with single-target agents.[2]

This document outlines a logical, multi-stage validation process, beginning with direct enzymatic assays and progressing through cell-based functional analyses to preliminary in vivo efficacy models. We will objectively compare the performance of our test compound, hereafter referred to as "Compound Q," against established, clinically relevant dual inhibitors such as Lapatinib (a reversible inhibitor)[4][5] and Afatinib (an irreversible inhibitor)[6][7] to benchmark its potency and potential.

The Rationale for Dual EGFR/HER-2 Inhibition

EGFR (also known as ErbB1) and HER-2 (ErbB2) are members of the ErbB family of receptor tyrosine kinases.[8] Upon activation, these receptors form homodimers or heterodimers, with the HER-2/EGFR heterodimer being a particularly potent signaling complex. This dimerization triggers autophosphorylation of the intracellular kinase domains, initiating downstream signaling cascades, primarily the PI3K/Akt and RAS/MAPK pathways, which drive cell proliferation, survival, and migration.[9]

In many cancers, including specific subtypes of breast, lung, and gastric cancer, the overexpression of HER-2 leads to constitutive kinase activity.[10][11] Dual inhibition is a compelling therapeutic strategy because it not only blocks the activity of overexpressed HER-2 but also prevents compensatory signaling that can occur through EGFR.[12]

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR HER2 HER-2 EGFR->HER2 Heterodimerization PI3K PI3K EGFR->PI3K P RAS RAS EGFR->RAS P HER2->PI3K P HER2->RAS P Compound_Q Compound Q (e.g., Lapatinib) Compound_Q->EGFR Inhibits Kinase Domain Compound_Q->HER2 Inhibits Kinase Domain Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Simplified EGFR/HER-2 signaling pathway and point of inhibition.
Experimental Validation Workflow

A tiered approach is essential for the systematic evaluation of Compound Q. This workflow ensures that resources are spent efficiently, with each stage providing the necessary data to justify progression to the next, more complex experimental phase.

s1 Stage 1: In Vitro Biochemical Assays s1_1 EGFR Kinase Assay s1->s1_1 s1_2 HER-2 Kinase Assay s1->s1_2 s2 Stage 2: Cell-Based Functional Assays s1_1->s2 Potent IC50 s1_2->s2 Potent IC50 s2_1 Cell Viability/Proliferation (MTT Assay) s2->s2_1 s2_2 Target Engagement & Pathway Analysis (Western Blot) s2->s2_2 s3 Stage 3: In Vivo Efficacy Studies s2_1->s3 Low GI50 in HER2+/EGFR+ cells s2_2->s3 p-EGFR/p-HER2 inhibition confirmed s3_1 Tumor Xenograft Model s3->s3_1 s4 Decision Point: Advance to Preclinical Development s3_1->s4 Significant Tumor Growth Inhibition

Figure 2: Tiered experimental workflow for validating Compound Q.

Stage 1: In Vitro Biochemical Assays

Objective: To determine if Compound Q directly inhibits the kinase activity of purified EGFR and HER-2 enzymes and to quantify its potency (IC50).

Causality: This is the most direct test of the hypothesis. A positive result here confirms that the compound can interact with the kinase domain of the target proteins, independent of any cellular complexity. We utilize luminescence-based assays (e.g., ADP-Glo™) for their high-throughput capability and sensitivity, avoiding the hazards and disposal issues associated with traditional radiometric [32P]-ATP assays.[13][14]

Comparative Data (Hypothetical)
CompoundEGFR Kinase IC50 (nM)HER-2 Kinase IC50 (nM)Inhibition Type
Compound Q Experimental ValueExperimental ValueTo be determined
Lapatinib315Reversible[15]
Afatinib0.514Irreversible[15]
Protocol: ADP-Glo™ Kinase Assay for EGFR/HER-2

This protocol is adapted for both EGFR and HER-2 kinase systems.[16][17]

  • Reagent Preparation:

    • Prepare a 2X Kinase Buffer (e.g., 80mM Tris pH 7.5, 40mM MgCl₂, 0.2mg/ml BSA, 100µM DTT).[13]

    • Serially dilute Compound Q, Lapatinib, and Afatinib in 100% DMSO, then create intermediate dilutions in kinase buffer to a 4X final concentration.

    • Prepare a 4X enzyme solution (recombinant human EGFR or HER-2) in kinase buffer.

    • Prepare a 4X substrate/ATP solution. For EGFR, use Poly(E,Y) 4:1 substrate and an ATP concentration near its Km (e.g., 15 µM).[18] For HER-2, use a suitable substrate like Poly(Glu₄,Tyr₁) and ATP at its Km (e.g., 10 µM).[14]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 4X compound dilution (or DMSO vehicle control).

    • Add 2.5 µL of the 4X enzyme solution to each well.

    • Initiate the reaction by adding 5 µL of the 4X substrate/ATP mix. The final reaction volume is 10 µL.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response against the log of inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Stage 2: Cell-Based Functional Assays

Objective: To assess Compound Q's ability to inhibit the proliferation of cancer cells dependent on EGFR/HER-2 signaling and to confirm on-target activity by measuring the phosphorylation status of the receptors and their downstream effectors.

Part 2A: Cell Viability/Proliferation Assay

Causality: This assay determines if the enzymatic inhibition observed in Stage 1 translates into a functional anti-proliferative effect in a living system. The choice of cell lines is critical. We include lines with varying levels of EGFR and HER-2 expression to establish a correlation between target expression and compound sensitivity.[19]

  • High HER-2/Moderate EGFR: SK-BR-3, BT-474 (Breast Cancer)[20]

  • High EGFR: A431 (Epidermoid Carcinoma)[19]

  • Low EGFR/HER-2 (Negative Control): MDA-MB-468 (Breast Cancer)[21]

Comparative Data (Hypothetical)
CompoundSK-BR-3 GI50 (µM)BT-474 GI50 (µM)A431 GI50 (µM)MDA-MB-468 GI50 (µM)
Compound Q Experimental ValueExperimental ValueExperimental ValueExperimental Value
Lapatinib~0.05~0.03~2.5>10
Afatinib~0.01~0.008~0.01>10
Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate growth medium.

    • Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of Compound Q and controls (Lapatinib, Afatinib) in growth medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours.

  • MTT Reaction:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[22]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to vehicle-treated controls.

    • Plot the percentage of inhibition against the log of compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Part 2B: Target Engagement & Pathway Analysis by Western Blot

Causality: This experiment provides direct evidence of target engagement within the cell. If Compound Q is working as intended, it should decrease the autophosphorylation of EGFR and HER-2, which is the direct consequence of kinase inhibition. Analyzing downstream proteins like Akt and ERK confirms that this target inhibition effectively blocks the intended signaling pathways.[23]

Protocol: Western Blot for Phospho-EGFR/HER-2
  • Cell Treatment and Lysis:

    • Plate cells (e.g., BT-474 or SK-BR-3) and grow to ~80% confluency.

    • Serum-starve the cells for 16-18 hours to reduce basal receptor activation.[18]

    • Pre-treat cells with various concentrations of Compound Q (or controls) for 2 hours.

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR/HER-2 phosphorylation.[18]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[19]

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies targeting:

      • Phospho-EGFR (e.g., Tyr1068)[24]

      • Total EGFR[25]

      • Phospho-HER-2 (e.g., Tyr1248)

      • Total HER-2[11]

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • Loading Control (e.g., GAPDH or β-actin)[25]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imager.

    • Quantify band intensities using densitometry software. Normalize phospho-protein levels to their respective total protein levels, and then to the loading control.

Stage 3: In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of Compound Q in a living organism.

Causality: This is the most complex and integrative stage of preclinical validation. Success in a xenograft model demonstrates that the compound has sufficient pharmacokinetic properties (e.g., absorption, distribution, stability) to reach the tumor at a therapeutic concentration and exert its anti-proliferative effect in the context of a tumor microenvironment.[10][26]

Protocol: Human Tumor Xenograft Model
  • Model Establishment:

    • Implant HER-2 overexpressing cells (e.g., BT-474) subcutaneously into the flank of immunocompromised mice (e.g., Nude or SCID).[21]

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (e.g., Vehicle, Compound Q, Lapatinib).

  • Compound Administration:

    • Administer Compound Q and controls orally (or via another appropriate route) daily at predetermined doses.

    • Monitor animal body weight and general health status regularly as an indicator of toxicity.

  • Efficacy Measurement:

    • Measure tumor volume with calipers 2-3 times per week.

    • At the end of the study, euthanize the animals and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

  • Pharmacodynamic Analysis (Optional):

    • Collect tumors at specific time points post-dosing to perform Western blot analysis for p-EGFR/p-HER-2 to confirm target modulation in vivo.

Conclusion and Future Directions

This validation guide provides a rigorous, step-by-step framework to assess the potential of this compound (Compound Q) as a dual EGFR/HER-2 inhibitor. By systematically progressing through biochemical, cellular, and in vivo assays and benchmarking against established drugs like Lapatinib and Afatinib, researchers can build a comprehensive data package. Positive results across these stages—specifically, potent enzymatic and cellular inhibition that is selective for EGFR/HER-2 dependent cells, confirmed on-target pathway modulation, and significant tumor growth inhibition in vivo—would provide strong validation for advancing Compound Q into further preclinical development, including formal toxicology and pharmacokinetic studies.

References

A Comparative Analysis of 1,4-Dimethylquinolin-2(1h)-one and Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is a paramount objective. This guide provides a comparative analysis of the established chemotherapeutic agent, doxorubicin, and a member of the promising quinolinone class of compounds, 1,4-Dimethylquinolin-2(1h)-one. While doxorubicin remains a cornerstone of many chemotherapy regimens, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity.[1][2] Quinolinone derivatives, on the other hand, have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including potent anticancer effects.[2][3]

This document aims to provide an objective comparison of their known or potential mechanisms of action, and to present a framework for the experimental evaluation of this compound's efficacy relative to doxorubicin. It is important to note that while extensive data exists for doxorubicin, research on the specific anticancer properties of this compound is less mature. Therefore, this guide will draw upon the broader activities of the quinolinone class to infer its potential, highlighting the need for further direct comparative studies.

Unraveling the Mechanisms of Action: A Tale of Two Compounds

The cytotoxic effects of doxorubicin and the potential anticancer activities of this compound stem from distinct, yet in some ways convergent, molecular interactions.

Doxorubicin: A Multi-Pronged Assault on Cancer Cells

Doxorubicin, an anthracycline antibiotic, exerts its anticancer effects through a complex and multifaceted mechanism of action.[1][2] Its primary modes of action include:

  • DNA Intercalation: Doxorubicin's planar ring structure allows it to insert itself between the base pairs of the DNA double helix.[4] This intercalation physically obstructs the processes of DNA replication and transcription, leading to a halt in cellular proliferation.

  • Topoisomerase II Inhibition: Doxorubicin forms a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication.[2][4] This "poisoning" of the enzyme leads to the accumulation of DNA double-strand breaks, a highly lethal form of DNA damage that triggers apoptotic cell death.[2]

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety in doxorubicin's structure can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species.[1][4] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to its cytotoxic effects.[1]

Doxorubicin_Mechanism Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Generation Replication_Transcription DNA Replication & Transcription DSB DNA Double-Strand Breaks TopoII->DSB Induction Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Replication_Transcription->Apoptosis Inhibition leads to DSB->Apoptosis Oxidative_Stress->Apoptosis

Figure 1: Simplified signaling pathway of Doxorubicin's anticancer mechanism.
This compound: A Potential Kinase and Cell Cycle Modulator

While direct mechanistic studies on this compound are limited, the broader quinolinone and quinoline classes of compounds have been shown to exert their anticancer effects through various mechanisms, suggesting potential avenues of action for this specific molecule.[2][3] These include:

  • Kinase Inhibition: Many quinoline derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Pim-1 kinase, Src kinase, and Epidermal Growth Factor Receptor (EGFR).[5][6] By blocking the signaling pathways driven by these kinases, quinolinones can halt cell growth and induce apoptosis.

  • Disruption of Tubulin Polymerization: Some quinoline-based compounds interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[1] By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and cell death.[7]

  • Induction of Apoptosis and Cell Cycle Arrest: A common outcome of the anticancer activity of quinolinone derivatives is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at various checkpoints.[3][7] This is often a consequence of the upstream effects on kinases or the cytoskeleton.

Quinolinone_Mechanism Quinolinone This compound (potential mechanisms) Kinases Protein Kinases (e.g., Pim-1, Src, EGFR) Quinolinone->Kinases Inhibition Tubulin Tubulin Polymerization Quinolinone->Tubulin Disruption Signaling_Pathways Oncogenic Signaling Pathways Kinases->Signaling_Pathways Blocks Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Alters Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Signaling_Pathways->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Pathways->Apoptosis Microtubule_Dynamics->Cell_Cycle_Arrest MTT_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis Seed_Cells 1. Seed cancer cells in a 96-well plate Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compounds 3. Add serial dilutions of This compound and Doxorubicin Incubate_24h->Add_Compounds Incubate_48_72h 4. Incubate for 48-72 hours Add_Compounds->Incubate_48_72h Add_MTT 5. Add MTT solution to each well Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer 7. Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance 8. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability 9. Calculate percentage of cell viability Measure_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 values Calculate_Viability->Determine_IC50

References

A Senior Application Scientist's Guide to Assessing the Target Selectivity of 1-methyl-3,4-dihydroquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 1-methyl-3,4-dihydroquinolin-2(1H)-one scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of bioactive molecules.[1] These derivatives have demonstrated significant therapeutic potential, particularly in the realms of oncology and neuroscience, by engaging with key biological targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the γ-aminobutyric acid type A (GABA-A) receptor.[1] However, the clinical success of any therapeutic agent hinges not only on its on-target potency but also on its selectivity. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the target selectivity of novel 1-methyl-3,4-dihydroquinolin-2(1H)-one derivatives. We will delve into the causality behind experimental choices, present objective comparisons with alternative compounds, and provide detailed, field-proven protocols for key selectivity profiling assays. Our focus is on empowering researchers to build a robust, self-validating data package that clearly elucidates the selectivity profile of their compounds of interest.

The Dihydroquinolinone Scaffold: A Tale of Two Targets

The versatility of the 1-methyl-3,4-dihydroquinolin-2(1H)-one core allows for substitutions that can dramatically influence its pharmacological profile, directing its activity towards distinct cellular pathways. Two of the most prominent target classes for these derivatives are receptor tyrosine kinases involved in angiogenesis and ligand-gated ion channels central to neurotransmission.

Targeting Angiogenesis: VEGFR2 Inhibition

The proliferation of blood vessels, or angiogenesis, is a hallmark of cancer, and VEGFR2 is a critical mediator of this process.[1] Several 1-methyl-3,4-dihydroquinolin-2(1H)-one analogues have been investigated as potential VEGFR2 inhibitors.[1][2] The following table provides a comparative analysis of the anti-proliferative activity of novel dihydroquinolinone derivatives against glioblastoma cell lines, contextualized by the performance of the standard chemotherapy agent Temozolomide and established multi-kinase inhibitors with VEGFR2 activity.

CompoundPrimary Target(s)U87-MG Cell Line IC50 (µM)U138-MG Cell Line IC50 (µM)Reference
Compound 4m (dihydroquinolinone derivative)VEGFR2 (putative)4.20Not Reported[2]
Compound 4q (dihydroquinolinone derivative)VEGFR2 (putative)8.00Not Reported[2]
Compound 4u (dihydroquinolinone derivative)VEGFR2 (putative)7.96Not Reported[2]
Compound 4t (dihydroquinolinone derivative)VEGFR2 (putative)10.48Not Reported[2]
Temozolomide DNA Alkylating Agent92.9093.09[2]
Pazopanib Multi-kinase inhibitor (VEGFRs, PDGFRs, c-Kit)Not ReportedNot Reported
Sunitinib Multi-kinase inhibitor (VEGFRs, PDGFRs, c-Kit, FLT3, RET)Not ReportedNot Reported

This data highlights the potential of the dihydroquinolinone scaffold in generating compounds with significant anti-proliferative effects, presumably through the inhibition of VEGFR2 signaling.

Modulating Neuronal Activity: GABA-A Receptor Interaction

In the central nervous system, certain 3,4-dihydroquinolin-2(1H)-one derivatives have been identified as potent anticonvulsants.[1] These compounds are thought to act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[1] By enhancing the effect of GABA, these molecules reduce neuronal excitability. The selectivity for different GABA-A receptor subtypes is crucial, as it can separate desired anxiolytic or anticonvulsant effects from undesired sedation or motor impairment.[3][4][5][6]

Experimental Workflows for Target Selectivity Profiling

To move beyond primary efficacy and build a comprehensive understanding of a compound's selectivity, a multi-pronged experimental approach is essential. Here, we detail three gold-standard methodologies.

G cluster_0 Initial Hit Identification cluster_1 Selectivity Profiling cluster_2 Data Analysis & Interpretation phenotypic_screening Phenotypic Screening primary_assay Primary Target Assay (e.g., VEGFR2 kinase assay) phenotypic_screening->primary_assay Identifies Bioactivity kinome_scan Kinome Scanning primary_assay->kinome_scan Assesses Broad Kinase Selectivity cetsa Cellular Thermal Shift Assay (CETSA) primary_assay->cetsa Confirms Target Engagement in Cells affinity_chrom Affinity Chromatography-MS primary_assay->affinity_chrom Identifies Novel Targets/Off-Targets data_analysis Selectivity Score Calculation Off-Target Identification kinome_scan->data_analysis cetsa->data_analysis affinity_chrom->data_analysis

Figure 1: A generalized workflow for assessing the target selectivity of a novel compound.

Kinome-Wide Selectivity Profiling

For compounds targeting kinases like VEGFR2, understanding their activity across the entire kinome is paramount. Kinome scanning services provide a broad assessment of a compound's inhibitory activity against a large panel of purified kinases.

Causality Behind Experimental Choices: This approach provides a global view of a compound's kinase selectivity at a defined concentration. A highly selective compound will inhibit only a few kinases, while a promiscuous compound will show activity against many. This data is critical for early-stage risk assessment of potential off-target effects.

Experimental Protocol (Biochemical Assay):

  • Compound Preparation: The test compound is serially diluted to a range of concentrations.

  • Kinase Panel: A large panel of purified, active kinases is utilized (commercial services offer panels of over 400 kinases).

  • Assay Reaction: For each kinase, the reaction is initiated by adding the kinase, a specific substrate, and ATP in a buffered solution, along with the test compound.

  • Detection: After a set incubation period, kinase activity is measured. Common detection methods include:

    • Radiometric assays: Measuring the incorporation of ³²P or ³³P from ATP into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: The percentage of inhibition for each kinase at a given compound concentration is calculated. The results are often visualized as a "tree spot" diagram, where each dot represents a kinase and its size or color corresponds to the degree of inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to confirm target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Causality Behind Experimental Choices: While kinome scanning uses purified enzymes, CETSA verifies that the compound can enter the cell and bind to its intended target in a complex cellular milieu. This provides crucial evidence of on-target activity in a more physiologically relevant setting.

G start Treat cells with compound or vehicle heat Heat cells to a range of temperatures start->heat lyse Lyse cells and separate soluble and precipitated proteins heat->lyse detect Detect soluble target protein (e.g., Western Blot) lyse->detect analyze Plot protein abundance vs. temperature to generate melting curve detect->analyze

Figure 2: A simplified workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Experimental Protocol:

  • Cell Treatment: Culture cells to an appropriate density and treat with the test compound or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Affinity Chromatography Coupled with Mass Spectrometry

This technique is invaluable for identifying both the primary target and potential off-targets of a compound without prior knowledge.

Causality Behind Experimental Choices: This unbiased approach can reveal unexpected interactions and provide a more complete picture of a compound's cellular interactome. It is particularly useful for de-orphaning phenotypic screening hits.

Experimental Protocol:

  • Probe Synthesis: The 1-methyl-3,4-dihydroquinolin-2(1H)-one derivative is chemically modified to incorporate a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its biological activity.

  • Immobilization: The tagged compound is immobilized on a solid support (e.g., streptavidin-coated beads).

  • Cell Lysate Incubation: The immobilized probe is incubated with a cell lysate, allowing the compound to bind to its target proteins.

  • Washing: Non-specifically bound proteins are washed away.

  • Elution: Specifically bound proteins are eluted from the support.

  • Protein Identification: The eluted proteins are identified using mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: The identified proteins are ranked based on their abundance and specificity of binding to the compound-of-interest versus a control.

Concluding Remarks

The 1-methyl-3,4-dihydroquinolin-2(1H)-one scaffold holds immense promise for the development of novel therapeutics. However, a thorough and rigorous assessment of target selectivity is a non-negotiable step in the journey from a promising hit to a viable clinical candidate. By employing a combination of broad-based screening methods like kinome scanning, confirming cellular target engagement with CETSA, and exploring the wider interactome through affinity chromatography, researchers can build a comprehensive selectivity profile. This data-driven approach not only de-risks the drug development process by identifying potential liabilities early on but also deepens our understanding of the compound's mechanism of action, ultimately paving the way for safer and more effective medicines.

References

The Enduring Battle Against Malaria: A Comparative Guide to Quinoline Derivatives and the Veteran, Chloroquine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Malaria, a relentless global health challenge, continues to fuel the urgent need for novel and effective therapeutic strategies. For decades, quinoline-based compounds have formed the bedrock of antimalarial chemotherapy, with chloroquine historically leading the charge. However, the emergence and spread of drug-resistant Plasmodium falciparum strains have significantly compromised its efficacy, compelling the scientific community to explore and develop new quinoline derivatives. This guide provides a comprehensive comparison of the antimalarial activity of various quinoline derivatives against the benchmark, chloroquine, supported by experimental data and detailed protocols to empower researchers in their quest for the next generation of antimalarials.

The Rise and Fall of a King: Chloroquine's Mechanism and the Emergence of Resistance

Chloroquine, a 4-aminoquinoline, was a remarkably effective and widely used antimalarial for many years due to its high efficacy, low cost, and favorable safety profile.[1] Its primary mechanism of action targets the parasite's food vacuole. Inside this acidic organelle, the parasite digests host hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes this heme into inert hemozoin crystals.[2] Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole and is thought to interfere with this detoxification process by capping the growing hemozoin crystals, leading to a buildup of toxic heme and parasite death.[2]

The widespread resistance to chloroquine is primarily attributed to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[3] These mutations alter the PfCRT protein, located on the parasite's digestive vacuole membrane, enabling it to efflux chloroquine from its site of action, thereby reducing its concentration and antimalarial effect.[3]

The New Guard: Quinoline Derivatives Engineered to Overcome Resistance

The challenge of chloroquine resistance has spurred the development of a diverse arsenal of quinoline derivatives. These compounds, through strategic structural modifications, aim to enhance antimalarial activity, circumvent resistance mechanisms, and improve pharmacokinetic properties. These derivatives can be broadly categorized into:

  • 4-Aminoquinoline Analogs: Modifications to the side chain of the 4-aminoquinoline scaffold have yielded compounds with retained or enhanced activity against chloroquine-resistant strains. Shorter side chains, for instance, have been shown to be effective.[4] The introduction of bulky groups or alterations in the flexibility of the side chain can hinder recognition by the mutated PfCRT transporter, thus restoring activity.

  • 8-Aminoquinolines: This class, exemplified by primaquine, exhibits activity against the liver stages of the parasite, a feature lacking in chloroquine.[5][6] Structure-activity relationship (SAR) studies have explored various substitutions on the quinoline nucleus to enhance efficacy and reduce toxicity.[5][6][7]

  • Quinoline-Hybrid Compounds: A promising strategy involves creating hybrid molecules that combine the quinoline core with other pharmacophores. This approach can lead to compounds with dual mechanisms of action, potentially reducing the likelihood of resistance development. Examples include hybrids with pyrimidine, ferrocene, and sulfonamide moieties, some of which have demonstrated potent activity against both chloroquine-sensitive and -resistant strains.[8][9]

Comparative Antimalarial Activity: A Quantitative Analysis

The following table summarizes the in vitro and in vivo antimalarial activity of representative quinoline derivatives in comparison to chloroquine. The 50% inhibitory concentration (IC50) values indicate the drug concentration required to inhibit 50% of parasite growth in vitro, while the 50% effective dose (ED50) represents the dose required to suppress parasitemia by 50% in vivo.

CompoundClassP. falciparum StrainIC50 (nM)Murine ModelED50 (mg/kg)Reference
Chloroquine 4-Aminoquinoline3D7 (Sensitive)10 - 20P. berghei1.5 - 1.8[10]
K1 (Resistant)300 - 500[4]
Ro 47-9396 4-Aminoquinoline AnalogK1 (Resistant)62P. berghei3.5 - 4.2 (oral)[4]
Hybrid 21 Quinoline-Pyrimidine HybridDd2 (Resistant)157Not ReportedNot Reported[8]
Quinoline-Sulfonamide Hybrid 41 Quinoline-Sulfonamide Hybrid3D7 (Sensitive)10 - 50Not ReportedNot Reported[9]
K1 (Resistant)360 - 410[9]
Artemisinin-Quinoline Hybrid 1 Quinoline-Artemisinin HybridNot ReportedNot ReportedP. vinckei1.1 (ip), 12 (oral)[11]
Artemisinin-Quinoline Hybrid 2 Quinoline-Artemisinin HybridNot ReportedNot ReportedP. vinckei1.4 (ip), 16 (oral)[11]
Quinoline-Furanone Hybrid 5g Quinoline-Furanone HybridResistant StrainSimilar to CQNot ReportedNot Reported[12]

Experimental Protocols for Antimalarial Drug Evaluation

Accurate and reproducible assessment of antimalarial activity is paramount in drug discovery. The following are detailed protocols for two standard assays.

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-Based Fluorescence Assay

This high-throughput assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.[13]

Principle: In the presence of an effective antimalarial compound, parasite growth is inhibited, resulting in a lower amount of parasitic DNA. The fluorescence intensity is directly proportional to the amount of parasitic DNA, providing a reliable measure of parasite viability.[13]

Workflow Diagram:

SYBR_Green_I_Assay cluster_prep Plate Preparation cluster_culture Parasite Culture & Incubation cluster_assay Assay Development & Reading drug_prep Prepare serial dilutions of test compounds in 96-well plates. add_parasites Add synchronized ring-stage P. falciparum culture to each well. drug_prep->add_parasites incubate Incubate plates for 72 hours under standard culture conditions. add_parasites->incubate add_lysis Add lysis buffer containing SYBR Green I to each well. incubate->add_lysis incubate_dark Incubate in the dark at room temperature for 1 hour. add_lysis->incubate_dark read_plate Read fluorescence (Excitation: ~485 nm, Emission: ~530 nm). incubate_dark->read_plate

Caption: Workflow of the SYBR Green I-based antimalarial assay.

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of the test compounds in a 96-well microplate. Include positive (e.g., chloroquine) and negative (drug-free medium) controls.

  • Parasite Culture: Add synchronized P. falciparum culture (typically at the ring stage) at a defined parasitemia and hematocrit to each well.

  • Incubation: Incubate the plates for 72 hours in a controlled environment (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, add a lysis buffer containing SYBR Green I to each well. This buffer lyses the red blood cells, releasing the parasite DNA.[14]

  • Fluorescence Reading: Incubate the plates in the dark at room temperature for approximately one hour to allow for dye intercalation. Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[14][15]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Efficacy Testing: The 4-Day Suppressive Test (Peter's Test)

This standard in vivo assay evaluates the ability of a test compound to suppress parasitemia in a murine malaria model.[16][17]

Principle: Mice are infected with a rodent malaria parasite, typically Plasmodium berghei, and then treated with the test compound over four consecutive days. The reduction in parasitemia in the treated group compared to an untreated control group is a measure of the compound's in vivo efficacy.[16]

Workflow Diagram:

Four_Day_Suppressive_Test cluster_infection Infection (Day 0) cluster_treatment Treatment (Days 0-3) cluster_monitoring Monitoring (Day 4) cluster_analysis Data Analysis infect_mice Infect mice intraperitoneally with P. berghei-infected erythrocytes. treat_mice Administer test compound or vehicle control orally or intraperitoneally once daily for 4 days. infect_mice->treat_mice blood_smear Prepare Giemsa-stained thin blood smears from tail blood. treat_mice->blood_smear determine_parasitemia Determine the percentage of parasitemia by microscopy. blood_smear->determine_parasitemia calculate_suppression Calculate the percentage of parasitemia suppression. determine_parasitemia->calculate_suppression determine_ed50 Determine the ED50 value. calculate_suppression->determine_ed50

Caption: Workflow of the 4-day suppressive test for in vivo antimalarial efficacy.

Step-by-Step Protocol:

  • Infection: On day 0, infect mice intraperitoneally with a standardized inoculum of P. berghei-parasitized red blood cells.[17]

  • Treatment: Randomly assign the infected mice to different treatment groups, including a vehicle control group and a positive control group (e.g., chloroquine). Administer the test compounds and controls once daily for four consecutive days (days 0 to 3) via the desired route (e.g., oral gavage or intraperitoneal injection).[16]

  • Parasitemia Determination: On day 4, collect a drop of blood from the tail of each mouse and prepare a thin blood smear. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Efficacy Calculation: Calculate the percentage of parasitemia suppression for each treatment group relative to the vehicle control group. The 50% effective dose (ED50), the dose that causes a 50% reduction in parasitemia, can be determined by dose-response analysis.

The Path Forward: Rational Drug Design and Future Perspectives

The relentless evolution of drug resistance in Plasmodium falciparum underscores the critical need for continuous innovation in antimalarial drug discovery. The quinoline scaffold remains a privileged structure in this endeavor.[1] A deeper understanding of the structure-activity relationships of quinoline derivatives, coupled with rational drug design approaches, will be instrumental in developing novel compounds that are not only potent against resistant strains but also possess favorable pharmacokinetic and safety profiles. The integration of in vitro and in vivo screening platforms, as detailed in this guide, provides a robust framework for the identification and validation of the next generation of quinoline-based antimalarials that can turn the tide in the global fight against malaria.

References

The Isomeric Advantage: A Comparative Analysis of Dimethylquinolin-2(1H)-one's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] The simple addition of two methyl groups to this core, creating dimethylquinolin-2(1H)-one isomers, unlocks a fascinating landscape of divergent biological activities. The specific placement of these methyl groups on the quinoline ring profoundly influences the molecule's interaction with biological targets, leading to significant variations in their anticancer, antimicrobial, and anti-inflammatory properties. While comprehensive head-to-head studies of all possible dimethylquinolin-2(1H)-one isomers are not yet available in the public domain, this guide synthesizes existing data on individual isomers and related substituted quinolinones to illuminate the critical role of isomeric substitution in defining biological function.[2]

The Crucial Role of Isomerism: More Than Just a Methyl Group

The seemingly subtle shift of a methyl group from one position to another on the quinolin-2(1H)-one ring can dramatically alter a compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance. These changes, in turn, dictate how the molecule binds to and interacts with specific enzymes, receptors, and other cellular components, ultimately governing its pharmacological profile. Structure-activity relationship (SAR) studies on various quinoline derivatives consistently underscore the profound impact of the nature and position of substituents on their biological effects.[3] For instance, substitutions at the C2, C4, C6, and C7 positions have been shown to be particularly influential in modulating anticancer and antimicrobial activities.[4][5]

Comparative Biological Activity: A Tale of Three Fronts

This guide will now delve into a comparative analysis of the reported biological activities of dimethylquinolin-2(1H)-one isomers and related derivatives across three key therapeutic areas: oncology, infectious diseases, and inflammation.

Anticancer Activity: Positional Power in Cytotoxicity

The quest for novel anticancer agents has led to extensive investigation of quinoline derivatives.[6] The positioning of methyl groups on the quinolin-2(1H)-one scaffold appears to be a critical determinant of their cytotoxic potential. While specific IC50 values for a wide range of dimethylquinolin-2(1H)-one isomers are not available in a single comparative study, research on various substituted quinolinones highlights key trends.

For example, studies on 2-substituted quinolines have shown that the introduction of an aryl group at this position generally confers anticancer activity.[4] Further substitutions on either the quinoline core or the 2-aryl group can fine-tune this activity. This suggests that dimethyl isomers with a methyl group at the C2 position might exhibit interesting cytotoxic profiles.

One study on 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (a derivative with substitution at the 6 and 7 positions) demonstrated its ability to induce apoptosis and cause G2/M cell cycle arrest in human ovarian cancer cell lines.[7] This points to the potential of isomers like 6,7-dimethylquinolin-2(1H)-one as a foundation for developing new anticancer therapies.

Table 1: Illustrative Cytotoxicity of Substituted Quinolinone Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference
2-Substituted Quinolines2-(4-chlorophenyl)-6-chloroquinolineHeLa (Cervical Cancer)Not specified, but enhanced activity noted[4]
6,7-Disubstituted Quinolones6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-oneOvarian Cancer Cells (2774, SKOV3)Dose-dependent inhibition[7]
N-alkylated, 2-oxoquinolinesVarious derivativesHEp-2 (Larynx Cancer)IC50 (%) 49.01–77.67[6]

Note: The data in this table is collated from different studies and should be interpreted with caution due to variations in experimental conditions.

Antimicrobial Activity: Targeting Microbial Machinery

The quinolone scaffold is a well-established pharmacophore in the development of antimicrobial agents, with many clinically used antibiotics belonging to this class.[5] The mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. The substitution pattern on the quinoline ring is a key factor in determining the spectrum and potency of their antimicrobial effects.

Research on derivatives of 4,7-dimethylquinolin-2(1H)-one has shown that this substitution pattern can serve as a basis for potent antimicrobial agents. For instance, the synthesis of 4,7-dimethyl-6-nitro-1H-quinolin-2-one derivatives and their subsequent evaluation revealed antibacterial activity.[8] This highlights the potential of the 4,7-dimethyl isomer as a scaffold for further development. A comparative analysis of different dimethyl isomers is crucial to identify the most effective substitution pattern for combating bacterial and fungal pathogens.[2]

Table 2: Antimicrobial Activity of Representative Quinoline Derivatives

Compound ClassSpecific Derivative ExampleTest OrganismActivity Metric (MIC in µg/mL)Reference
Quinolone-Sulfonamide HybridsN-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium(II) complexStaphylococcus aureus0.19[9]
Quinolone-Sulfonamide HybridsN-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium(II) complexEscherichia coli6.09[9]
Quinolone-Sulfonamide HybridsN-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium(II) complexCandida albicans0.19[9]
Quinoline-based hydroxyimidazolium hybridsHybrid 7bStaphylococcus aureus2[10]
Quinoline-based hydroxyimidazolium hybridsHybrid 7c/7dCryptococcus neoformans15.6[10]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Quinoline and its derivatives have also been investigated for their anti-inflammatory properties.[3] The mechanism of action often involves the inhibition of key inflammatory mediators and enzymes. The carrageenan-induced paw edema model in rodents is a widely used and well-established assay for screening the acute anti-inflammatory activity of new compounds.[11][12][13]

While specific comparative data on the anti-inflammatory activity of a wide range of dimethylquinolin-2(1H)-one isomers is scarce, studies on various substituted quinolines suggest that this scaffold holds promise. For example, a study on 2,2-dimethyl-1,2-dihydroquinolines demonstrated their anti-inflammatory activity.[14] The position of the methyl groups is expected to significantly influence the anti-inflammatory potency by affecting the molecule's ability to interact with targets within the inflammatory cascade.

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To facilitate further research and a more direct comparative analysis of dimethylquinolin-2(1H)-one isomers, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[15]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Dimethylquinolin-2(1H)-one isomer stock solutions (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the dimethylquinolin-2(1H)-one isomers in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow of the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Dimethylquinolin-2(1H)-one isomer stock solutions (dissolved in DMSO)

  • Sterile saline or PBS

  • Spectrophotometer or McFarland standards

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. This can be further diluted in the appropriate broth to achieve the desired final concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Dilution: Prepare serial two-fold dilutions of the dimethylquinolin-2(1H)-one isomers in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for bacteria).

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

MIC_Workflow cluster_assay Assay prep_inoculum Prepare Standardized Inoculum prep_dilutions Prepare Serial Compound Dilutions in Plate inoculate_wells Inoculate Wells incubate_plate Incubate Plate inoculate_wells->incubate_plate read_mic Visually Determine MIC

Caption: Workflow for MIC determination.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[11][17]

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Dimethylquinolin-2(1H)-one isomer formulations (e.g., suspended in 0.5% carboxymethyl cellulose)

  • Pletysmometer or digital calipers

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the dimethylquinolin-2(1H)-one isomer formulations orally or intraperitoneally to the test groups of animals. The control group receives the vehicle only, and the standard group receives the reference drug.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group at each time point. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Future Directions: Unlocking the Full Potential of Dimethylquinolin-2(1H)-one Isomers

The existing body of research strongly suggests that the biological activity of dimethylquinolin-2(1H)-one is highly dependent on the isomeric positioning of the two methyl groups. However, to fully harness the therapeutic potential of this class of compounds, a systematic and comprehensive comparative analysis is imperative. Future research should focus on:

  • Synthesis and Screening of a Complete Isomer Library: The synthesis of all possible dimethylquinolin-2(1H)-one isomers and their subsequent screening in standardized anticancer, antimicrobial, and anti-inflammatory assays would provide a definitive structure-activity relationship.

  • Mechanism of Action Studies: For the most potent isomers identified, detailed mechanistic studies are needed to elucidate their specific molecular targets and signaling pathways. This could involve enzyme inhibition assays, gene expression analysis, and in vivo studies in relevant disease models.

  • In Silico Modeling: Computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can complement experimental work by predicting the biological activity of novel isomers and guiding the design of more potent derivatives.

By systematically exploring the isomeric landscape of dimethylquinolin-2(1H)-one, the scientific community can unlock new avenues for the development of next-generation therapeutics for a wide range of diseases.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1,4-Dimethylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Upholding Safety and Environmental Stewardship in Research

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. 1,4-Dimethylquinolin-2(1H)-one, a member of the quinoline derivative class, requires meticulous handling and disposal due to the potential hazards associated with this family of compounds. Quinolines are recognized for their biological activity, which also underlies their potential toxicity and environmental persistence.[1][2][3]

This guide provides an in-depth, procedural framework for the proper disposal of this compound. The protocols herein are synthesized from established best practices for hazardous laboratory waste management and the known characteristics of quinoline compounds.[3][4][5] It is imperative to always consult your institution's specific Safety Data Sheet (SDS) for this compound, if available, and to adhere strictly to all local, state, and federal regulations.[4]

Core Directive: Hazard Identification and Waste Classification

The foundational principle for disposing of this compound is to classify it unequivocally as hazardous chemical waste .[4][6] Like many of its parent compounds, it should be presumed to have potential health and environmental risks, including toxicity to aquatic life and persistence in the environment.[1][7] Therefore, under no circumstances should this compound or its contaminated materials be disposed of in standard trash receptacles or discharged into the sewer system.[4][8][9]

Key Hazards of the Quinoline Class:

  • Toxicity: Can be harmful if inhaled, ingested, or absorbed through the skin.[10][11]

  • Carcinogenicity: Some quinoline compounds are considered possible human carcinogens.[12]

  • Environmental Impact: Quinolines can be persistent in soil and water, posing a risk to ecosystems.[1][2]

Pre-Disposal Operations: Safety and Engineering Controls

Prior to initiating any disposal-related activities, ensuring personal and environmental safety is paramount. This involves a combination of appropriate personal protective equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted while wearing the appropriate PPE to minimize exposure risk.[4][13]

Protection Type Specific Equipment Standard/Rationale
Eye and Face Chemical splash goggles or safety glasses with side shields.Protects against accidental splashes of liquid waste or contact with solid particulates. Conforms to OSHA 29 CFR 1910.133.[4]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents dermal absorption, a potential route of exposure for quinoline derivatives.[11][14] Gloves must be inspected before use and disposed of as contaminated waste after handling.
Body Standard laboratory coat.Protects skin and personal clothing from contamination.[3][14]
Respiratory Use in a well-ventilated area.Operations should be conducted inside a certified chemical fume hood to prevent inhalation of any dusts or aerosols.[3]
Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood . This ensures that any fine particulates or potential vapors are captured at the source, protecting the user and the laboratory environment.[3] An emergency eyewash station and safety shower must be readily accessible in the work area.[11][15]

Step-by-Step Disposal Protocol

The systematic disposal of this compound involves a clear, multi-step process from initial segregation to final collection by authorized personnel.

Step 1: Waste Identification and Segregation

The principle of waste segregation is critical to prevent dangerous chemical reactions.[4][8]

  • Designate as Hazardous: Immediately upon deciding to discard this compound or any materials contaminated with it (e.g., weigh boats, gloves, absorbent pads), they must be designated as hazardous waste.[13]

  • Segregate: This waste stream must be kept separate from all other waste types. Crucially, it must not be mixed with incompatible chemicals. Consult the incompatibility table in Section 5.[8][13]

Step 2: Container Selection and Labeling

Proper containment is essential for safe storage and transport.

  • Select a Compatible Container: Use a clean, dry, leak-proof container made of a material chemically compatible with quinoline derivatives, such as high-density polyethylene (HDPE) or glass.[8][16] The container must have a secure, tight-fitting screw-top lid to prevent leaks or vapor release.[6][8]

  • Affix a Hazardous Waste Label: Before any waste is added, the container must be clearly labeled.[6] The label must include:

    • The words "Hazardous Waste" .[6][17]

    • The full chemical name: "this compound" . Chemical formulas or abbreviations are not acceptable.[6]

    • The date when waste was first added to the container (the accumulation start date).[6]

    • The specific hazard characteristics (e.g., Toxic, Environmental Hazard).

    • The name and contact information of the responsible Principal Investigator or laboratory supervisor.[6]

Step 3: Waste Accumulation and Storage

Waste must be stored safely within the laboratory pending pickup.

  • Solid Waste: Carefully place solid this compound and contaminated disposable items (gloves, wipes, etc.) directly into the labeled hazardous waste container.[4] Minimize the creation of dust.

  • Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container compatible with the solvent used.[4]

  • Secure the Container: Keep the container lid securely closed at all times, except when actively adding waste.[8]

  • Store in a Satellite Accumulation Area (SAA): Store the container in a designated SAA within the lab.[8][17] This area should be under the direct control of laboratory personnel, away from general traffic, and ideally within secondary containment to contain any potential leaks.[13][16]

Step 4: Arranging for Final Disposal

The final step is to transfer the waste to trained professionals.

  • Contact EHS: Once the container is full or reaches your institution's storage time limit (e.g., 90 or 180 days), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6][16][17]

  • Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS office.[13]

  • Do Not Transport: Never attempt to transport hazardous chemical waste off-site yourself.[6]

Emergency Protocol: Minor Spill Management

In the event of a minor spill, a swift and correct response is critical to mitigate exposure and prevent environmental contamination.[3] This protocol applies only to small spills that can be safely managed by trained laboratory personnel.

  • Alert & Evacuate: Alert personnel in the immediate area. Evacuate all non-essential personnel.[18]

  • Assess the Situation: Ensure the spill does not pose an immediate fire or toxicity hazard that requires a larger emergency response.

  • Don PPE: Wear the appropriate PPE as detailed in Section 2.1.[13]

  • Contain the Spill: Cover the spill with a non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[19] Start from the outside of the spill and work inward to prevent it from spreading.[18]

  • Collect Waste: Carefully scoop the absorbed material using spark-proof tools and place it into a designated hazardous waste container.[20]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone) and paper towels. Collect all cleaning materials as hazardous waste.[3]

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.[3]

Chemical Incompatibility Profile

To prevent dangerous reactions during storage and disposal, this compound waste must be kept separate from the following classes of chemicals.[8][13]

Incompatible Material Class Potential Hazard upon Mixing Examples
Strong Oxidizing Agents Violent or explosive reactions; fire hazard.Peroxides, perchlorates, nitrates, permanganates.[9][21]
Strong Acids Exothermic reaction, potential for vigorous or violent reaction.Hydrochloric acid, sulfuric acid, nitric acid.[15][21]
Strong Bases Potential for reaction.Sodium hydroxide, potassium hydroxide.

Disposal Workflow Visualization

The following diagram outlines the decision-making and procedural flow for the proper management and disposal of this compound waste.

Caption: Procedural workflow for the disposal and spill management of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethylquinolin-2(1h)-one
Reactant of Route 2
Reactant of Route 2
1,4-Dimethylquinolin-2(1h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.